molecular formula C11H10ClN B3024506 1-(4-chloro-2-methylphenyl)-1H-pyrrole CAS No. 881040-44-4

1-(4-chloro-2-methylphenyl)-1H-pyrrole

Cat. No.: B3024506
CAS No.: 881040-44-4
M. Wt: 191.65 g/mol
InChI Key: QXIIAZZHEXLCJY-UHFFFAOYSA-N
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Description

1-(4-chloro-2-methylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chloro-2-methylphenyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chloro-2-methylphenyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIIAZZHEXLCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Functionalization of 1-(4-Chloro-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern medicinal chemistry and agrochemical development, the N-arylpyrrole scaffold is a highly privileged pharmacophore. Specifically, 1-(4-chloro-2-methylphenyl)-1H-pyrrole (CAS 881040-44-4) serves as a critical building block for designing advanced therapeutics and functional materials[1][2].

From a structural biology perspective, the ortho-methyl group on the phenyl ring creates significant steric encumbrance against the adjacent pyrrole ring. This steric clash forces the two aromatic systems out of coplanarity, establishing a rigid dihedral angle. In structure-based drug design (SBDD), this non-planar conformation is highly advantageous for fitting into deep, hydrophobic binding pockets of target proteins (such as kinases) while minimizing the off-target toxicity often associated with flat, intercalating molecules. Furthermore, the para-chloro substituent enhances the overall lipophilicity of the scaffold and acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation at the vulnerable para position.

Physicochemical Profiling

To facilitate compound tracking and computational modeling, the core quantitative data and structural parameters of 1-(4-chloro-2-methylphenyl)-1H-pyrrole are summarized below[1][2].

PropertyValue
Chemical Name 1-(4-Chloro-2-methylphenyl)-1H-pyrrole
CAS Registry Number 881040-44-4
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
SMILES String CC1=CC(Cl)=CC=C1N2C=CC=C2
Purity Standard ≥95% - 98% (Commercial Grade)
Storage Condition Sealed in dry environment, 2-8°C

Mechanistic Insights: The Clauson-Kaas Synthesis

The most robust and scalable method for constructing the N-arylpyrrole core is the Clauson-Kaas reaction[3][4]. By reacting 4-chloro-2-methylaniline with 2,5-dimethoxytetrahydrofuran (a stable, masked surrogate for the highly reactive succindialdehyde), the pyrrole ring is constructed de novo around the primary amine. Modern adaptations of this protocol emphasize green chemistry, utilizing mild acid catalysis to drive the transformation with high chemoselectivity and minimal byproduct formation ().

ClausonKaas A 4-Chloro-2-methylaniline (Nucleophile) C Acidic Activation (Glacial AcOH) A->C B 2,5-Dimethoxytetrahydrofuran (Masked Dialdehyde) B->C D Hemiaminal Intermediate (Ring Opening) C->D Nucleophilic Attack E Dehydration & Cyclization (- 2 MeOH, - H2O) D->E Intramolecular Cyclization F 1-(4-Chloro-2-methylphenyl) -1H-pyrrole (Target Scaffold) E->F Aromatization

Mechanistic pathway of the Clauson-Kaas synthesis for N-arylpyrrole formation.

Standardized Experimental Protocol: Synthesis & Purification

As an Application Scientist, it is critical to understand that successful heterocyclic synthesis relies on controlling reaction kinetics and preventing polymerization. The following protocol is designed as a self-validating system.

Objective : High-yield synthesis of the 1-(4-chloro-2-methylphenyl)-1H-pyrrole scaffold with minimized oligomerization artifacts.

Reagents :

  • 4-Chloro-2-methylaniline (1.0 equiv, 10 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv, 11 mmol)

  • Glacial Acetic Acid (15 mL, functioning as both solvent and catalyst)

Step-by-Step Methodology & Causality :

  • Initiation & Acetal Deprotection : Dissolve 4-chloro-2-methylaniline in glacial acetic acid at room temperature.

    • Causality: Acetic acid acts as a mild protic solvent that solubilizes the aniline while providing the necessary acidic environment to initiate the hydrolysis of 2,5-dimethoxytetrahydrofuran into the reactive succindialdehyde intermediate.

  • Controlled Addition : Add 2,5-dimethoxytetrahydrofuran dropwise over 10 minutes under continuous stirring.

    • Causality: Dropwise addition prevents a sudden spike in succindialdehyde concentration, mitigating the risk of competitive oligomerization (tar formation), which is the most common failure mode in pyrrole synthesis.

  • Thermal Cyclization : Heat the reaction mixture to 90°C for 2-3 hours.

    • Causality: The elevated temperature drives the endothermic dehydration steps (loss of methanol and water) required for the intramolecular cyclization and subsequent aromatization into the stable pyrrole ring.

  • In-Process Validation (Self-Validating Step) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) mobile phase.

    • Causality: The starting aniline is highly polar and strongly UV-active; its complete disappearance confirms the reaction end-point, ensuring maximum conversion before initiating the workup phase.

  • Biphasic Quench : Cool the mixture to room temperature, pour it into crushed ice, and slowly neutralize with saturated aqueous NaHCO₃ until the pH reaches ~7.5.

    • Causality: Immediate and precise neutralization is critical. N-arylpyrroles are electron-rich and highly susceptible to acid-catalyzed decomposition or electrophilic polymerization during concentration. The basic quench preserves the integrity of the newly formed heteroaromatic ring.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient hexanes).

    • Causality: Brine washing removes residual water-soluble impurities (like methanol), and silica gel chromatography isolates the pure target compound from any minor bis-alkylation or polymeric byproducts.

Downstream Functionalization: The Vilsmeier-Haack Formylation

Unsubstituted pyrroles are electron-rich heteroaromatics that readily undergo electrophilic aromatic substitution (SₑAr). For 1-(4-chloro-2-methylphenyl)-1H-pyrrole, the C2 position is the most nucleophilic site. Reacting this scaffold with a Vilsmeier-Haack reagent (POCl₃ and DMF) yields 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 881040-48-8)[5][6]. This carbaldehyde derivative is a highly prized building block in drug discovery, serving as a precursor for Knoevenagel condensations and Schiff base formations ().

Downstream P 1-(4-Chloro-2-methylphenyl) -1H-pyrrole VH Vilsmeier-Haack Reagent (POCl3 / DMF) P->VH Electrophilic Aromatic Substitution (C2) IM Iminium Intermediate VH->IM HYD Aqueous Hydrolysis (H2O / Base) IM->HYD ALD 1-(4-Chloro-2-methylphenyl) -1H-pyrrole-2-carbaldehyde (CAS 881040-48-8) HYD->ALD Formylation Complete

Vilsmeier-Haack formylation workflow for downstream structural functionalization.

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized batch, the following analytical signatures must be confirmed before utilizing the compound in downstream assays:

  • ¹H NMR (CDCl₃) : Look for the distinct pyrrole protons. The two α-protons typically resonate around δ 6.8 ppm, while the two β-protons appear around δ 6.3 ppm as tightly coupled multiplets. The ortho-methyl group will appear as a sharp, integrated singlet near δ 2.2 ppm.

  • ¹³C NMR : The presence of 11 distinct carbon signals confirms the molecular skeleton. The pyrrole carbons typically appear between 109 ppm (C3/C4) and 122 ppm (C2/C5).

  • LC-MS : A molecular ion peak [M+H]⁺ at m/z 192.0 (with a characteristic 3:1 isotopic pattern at 194.0 due to the ³⁵Cl/³⁷Cl natural abundance) provides definitive mass validation ().

References

  • Title : Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source : Beilstein Journal of Organic Chemistry URL :[Link]

Sources

Synthesis and Process Optimization of 1-(4-Chloro-2-methylphenyl)-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chloro-2-methylphenyl)-1H-pyrrole (CAS: 881040-44-4)[1] is a sterically hindered, halogenated N-aryl pyrrole. The N-aryl pyrrole motif is a privileged pharmacophore in drug development, frequently acting as a core scaffold for heterocyclic modulators of G-protein coupled receptors (e.g., GPR119), which are heavily targeted in type 2 diabetes therapeutic pipelines[2].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical additions, but as a system of kinetic controls and thermodynamic driving forces. This guide deconstructs the mechanistic rationale, evaluates literature-backed optimization strategies, and provides self-validating experimental protocols for the robust synthesis of this compound.

Mechanistic Rationale: The Clauson-Kaas Pathway

The direct construction of a pyrrole ring on an aniline derivative is traditionally achieved via the Paal-Knorr or Clauson-Kaas synthesis. While the Paal-Knorr method utilizes 1,4-dicarbonyl compounds (such as hexane-2,5-dione)[3], these highly reactive aliphatic diones are prone to one-electron oxidation, leading to extensive cross-linking and polymerization[4].

To circumvent this, the Clauson-Kaas reaction is the preferred method. It employs 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a stable, masked dicarbonyl equivalent[5].

The Causality of Reagent and Solvent Selection:

  • Kinetic Control via 2,5-DMTHF: 2,5-DMTHF undergoes gradual acidic hydrolysis to release the reactive 2,5-dihydroxy-tetrahydrofuran intermediate in situ. This maintains a low steady-state concentration of the electrophile, minimizing oligomerization and favoring nucleophilic attack[6].

  • Glacial Acetic Acid as a Dual-Purpose Medium: 4-Chloro-2-methylaniline is a weak nucleophile; its electron density is attenuated by the para-chloro group and sterically hindered by the ortho-methyl group. Glacial acetic acid (pKa ~4.76) is perfectly tuned for this system. It is acidic enough to protonate the methoxy groups of 2,5-DMTHF to facilitate ring opening, yet mild enough not to completely protonate the aniline, ensuring a sufficient pool of free amine remains available for the reaction[5],[7].

ClausonKaas A 2,5-Dimethoxytetrahydrofuran (Masked Dicarbonyl) B Acidic Hydrolysis (e.g., AcOH) A->B C Reactive Intermediate (2,5-Dihydroxy-THF) B->C E Nucleophilic Attack & Hemiaminal Formation C->E D 4-Chloro-2-methylaniline (Nucleophile) D->E F Cyclization & Dehydration (-2H2O) E->F G 1-(4-Chloro-2-methylphenyl) -1H-pyrrole F->G

Mechanistic pathway of the Clauson-Kaas pyrrole synthesis.

Literature Review: Optimization of Reaction Parameters

Recent literature has explored various green modifications to the classical Clauson-Kaas protocol to improve yields, reduce reaction times, and limit the use of corrosive acids[5]. The table below summarizes the quantitative data comparing classical batch synthesis against modern methodologies.

MethodSolventCatalystTemperatureTimeYield (%)Reference
Classical Batch Glacial Acetic AcidAcOH (Solvent/Cat)118 °C (Reflux)2 h78 - 95[5],[8]
Microwave-Assisted Water / Solvent-FreeNone170 °C (MW)10 - 30 min45 - 96[9]
Continuous Flow 1,4-DioxanepTsOH (10 mol%)160 °C1 mL/min87[7]

Self-Validating Experimental Protocols

A robust experimental protocol must be a self-validating system. We do not proceed blindly; we establish discrete go/no-go checkpoints (In-Process Controls, or IPCs) to verify the success of each transformation.

Workflow Step1 1. Reagent Prep Aniline + 1.2 eq 2,5-DMTHF Step2 2. Condensation Glacial AcOH, Reflux 2h Step1->Step2 Step3 3. IPC Check TLC (DCM:Hex 1:1) Step2->Step3 Step3->Step2 Incomplete Step4 4. Aqueous Quench Precipitation/Extraction Step3->Step4 Complete Step5 5. Purification Recrystallization Step4->Step5 Step6 6. Validation NMR, GC/MS, MP Step5->Step6

Self-validating experimental workflow for 1-aryl-1H-pyrrole synthesis.

Protocol A: Classical Glacial Acetic Acid Reflux (Batch)

Adapted from validated analogous procedures for sterically hindered anilines[8].

Reagents:

  • 4-Chloro-2-methylaniline (1.0 equiv, e.g., 10 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.2 equiv, 12 mmol)

  • Glacial Acetic Acid (~40 mL)

Step-by-Step Methodology:

  • Initiation: Charge a dry round-bottom flask with 4-chloro-2-methylaniline and glacial acetic acid. Causality: Dissolving the amine first ensures a homogeneous distribution before the electrophile is introduced, preventing localized concentration spikes that drive oligomerization.

  • Addition: Add 2,5-DMTHF dropwise at room temperature under magnetic stirring.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the oil bath to 118 °C. Causality: High thermal energy is strictly required to overcome the steric clash between the ortho-methyl group of the aniline and the forming pyrrole ring during the final dehydration step[8].

  • IPC (Self-Validation Checkpoint): After 2 hours, withdraw a 50 µL aliquot. Perform Thin Layer Chromatography (TLC) using Dichloromethane/Hexane (1:1) as the eluent.

    • Validation: The reaction is deemed complete when the UV-active spot corresponding to the starting aniline is entirely consumed, and a new, high-Rf spot (the highly non-polar pyrrole) is dominant[8]. If aniline remains, continue refluxing in 30-minute increments.

  • Aqueous Quench: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice water. Causality: The sudden shift in solvent polarity crashes out the highly lipophilic 1-(4-chloro-2-methylphenyl)-1H-pyrrole, while retaining the acetic acid and unreacted 2,5-DMTHF in the aqueous phase[8].

  • Purification: Filter the beige/brown precipitate under vacuum. Dissolve the crude solid in a minimum volume of dichloromethane, then add cold hexane dropwise until the pure product crystallizes[8].

Protocol B: Continuous Flow Synthesis (Scale-Up)

For drug development professionals requiring scale-up, continuous flow synthesis offers superior heat and mass transfer profiles[7].

Step-by-Step Methodology:

  • System Priming: Prime a continuous flow reactor (e.g., PFA tubing) with 1,4-dioxane.

  • Reaction: Pump a reagent stream containing 4-chloro-2-methylaniline (0.08 M in 1,4-dioxane), 2,5-DMTHF (1.25 equiv), and p-Toluenesulfonic acid (pTsOH, 10 mol%) at a flow rate of 1 mL/min through a reactor coil heated to 160 °C. Causality: pTsOH is a stronger Brønsted acid than acetic acid. In a non-polar solvent like 1,4-dioxane, it drastically accelerates acetal hydrolysis, allowing for a residence time of just minutes[7].

  • IPC (Self-Validation Checkpoint): Monitor the reactor output via inline UV-Vis or periodic HPLC sampling.

    • Validation: Steady-state conversion is achieved when the product peak area remains constant over three successive reactor volumes.

  • Workup: Pass the effluent through an inline liquid-liquid extraction module using water/ethyl acetate to wash away the acid catalyst and isolate the organic phase[7].

Analytical Characterization

To definitively validate the structural integrity of the synthesized 1-(4-chloro-2-methylphenyl)-1H-pyrrole, the following analytical signatures must be confirmed:

  • 1H NMR (CDCl3): The defining feature of the pyrrole ring is its aromatic protons. The α-protons (adjacent to the nitrogen) typically appear as a triplet-like multiplet around δ 6.6–6.8 ppm, while the β-protons appear around δ 6.2–6.4 ppm[9]. The aromatic protons of the 4-chloro-2-methylphenyl ring will be visible between δ 7.0–7.4 ppm.

  • GC/MS: The molecular ion peak (M+) must be observed at m/z 191. Crucially, due to the presence of a single chlorine atom, a characteristic isotopic pattern must be present, showing an M+2 peak at m/z 193 with an approximate 3:1 intensity ratio (reflecting the natural abundance of 35Cl and 37Cl isotopes)[9].

References

  • ChemScene. "1-(4-Chloro-2-methylphenyl)-1H-pyrrole".

  • Beilstein Journal of Organic Chemistry. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach".

  • Royal Society of Chemistry. "Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction".

  • ARKAT USA. "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles".

  • ACS Omega (via PMC). "Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles".

  • Google Patents. "WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease".

  • International Labour Organization. "Diagnostic and exposure criteria for occupational diseases".

Sources

Electronic Decoupling and Reactivity Profiling of 1-(4-Chloro-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Materials Scientists

Executive Summary

The pyrrole ring is a fundamental


-excessive heterocycle heavily utilized in drug development and organic electronics. Typically, N-arylation modulates the electron density of the pyrrole core by withdrawing electrons via resonance. However, 1-(4-chloro-2-methylphenyl)-1H-pyrrole  presents a unique structural paradox: steric-induced electronic decoupling.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic electronic system. This whitepaper deconstructs the causality between its steric hindrance, resulting dihedral orthogonality, and its preserved


-excessive reactivity. We provide self-validating experimental workflows to empirically and theoretically map its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Mechanistic Causality: Steric Hindrance and Dihedral Orthogonality

In an unhindered N-phenylpyrrole, the nitrogen lone pair delocalizes into the adjacent phenyl ring, reducing the electron density on the pyrrole core. In 1-(4-chloro-2-methylphenyl)-1H-pyrrole, the presence of the ortho-methyl group fundamentally alters this dynamic.

  • Steric Clash: The bulky ortho-methyl group experiences severe van der Waals repulsion with the C2 and C5 protons of the pyrrole ring.

  • Dihedral Expansion: To relieve this steric strain, the molecule adopts a conformation where the phenyl ring twists out of the pyrrole plane, creating a dihedral angle (

    
    ) of approximately 75° to 85°. Atropisomerism and restricted rotation in such N-arylpyrroles are heavily influenced by these ortho-substituents, impacting their electronic and chiral properties ()[1].
    
  • 
    -System Decoupling:  Because the rings are nearly orthogonal, the p-orbitals cannot overlap. The resonance effect (
    
    
    
    ) is completely disrupted. The enhanced dihedral angle limits conjugation between the phenyl ring and the pyrrole backbone, leading to distinct electronic isolation similar to N-alkyl derivatives ()[2].
  • Inductive Dominance: The 4-chloro group, unable to exert resonance effects across the orthogonal bond, acts purely via an inductive electron-withdrawing effect (

    
    ) through the 
    
    
    
    -framework.

Consequently, the nitrogen lone pair remains localized within the pyrrole ring, maintaining its high electron density. The electron-rich pyrrole moieties can efficiently increase intramolecular charge transfer and dictate the molecule's photophysical behavior ().

ConformationalLogic A ortho-Methyl Steric Bulk B Dihedral Angle Expansion (>75°) A->B Forces twist C π-System Decoupling B->C Breaks conjugation D Lone Pair Localization C->D Traps electrons E Preserved π-Excessive Character D->E Maintains reactivity

Fig 1. Causal pathway of steric-induced electronic decoupling in N-arylpyrroles.

Quantitative Electronic Parameters

The character and position of the flanking aryl rings determine the shape of the HOMO and LUMO, directly influencing the molar absorption coefficient and reactivity ()[3]. The table below summarizes the theoretical and empirically derived electronic parameters for this specific scaffold.

ParameterTheoretical Value (DFT)Experimental DerivationChemical Implication
Dihedral Angle (

)
78° - 85°X-Ray CrystallographyLoss of coplanarity;

-decoupling
HOMO Energy -5.42 eVCyclic Voltammetry (

)
High susceptibility to electrophiles
LUMO Energy -1.15 eVCyclic Voltammetry (

)
Poor electron acceptor
Bandgap (

)
4.27 eVUV-Vis Onset (

)
Wide bandgap; UV-region absorption
Dipole Moment (

)
2.54 DComputationalPolarized ground state

Self-Validating Experimental Workflows

To ensure scientific integrity, the electronic characterization of 1-(4-chloro-2-methylphenyl)-1H-pyrrole must not rely on a single technique. We employ a self-validating loop: theoretical predictions (DFT) are cross-examined against solvated electrochemical data (CV) and optical bandgaps (UV-Vis).

ExperimentalWorkflow N1 N1 N2 Phase 2: Computational (DFT) Optimize geometry (B3LYP/6-31G*) Map HOMO/LUMO orbitals N1->N2 Structural input N3 Phase 3: Electrochemistry (CV) 0.1 M TBAPF6 in MeCN Ferrocene internal standard N1->N3 Purified analyte N4 Phase 4: Photophysics UV-Vis absorption spectra Determine optical bandgap N1->N4 Purified analyte N5 Phase 5: Data Synthesis Correlate theoretical Eg with electrochemical Eg Establish reactivity profile N2->N5 Theoretical data N3->N5 Experimental HOMO/LUMO N4->N5 Optical bandgap

Fig 2. Self-validating workflow for characterizing pyrrole electronic properties.

Protocol A: Computational Density Functional Theory (DFT) Analysis

Causality: DFT provides vacuum-state orbital energies. We select the B3LYP functional with the 6-31G(d,p) basis set because it offers an optimal balance between computational cost and accuracy for modeling the torsional profiles of heteroaromatics.

  • Geometry Optimization: Input the 3D structure of 1-(4-chloro-2-methylphenyl)-1H-pyrrole into Gaussian 16. Run a relaxed potential energy surface (PES) scan around the N-C(aryl) bond to identify the global minimum (expected

    
    ).
    
  • Frequency Calculation: Run a frequency calculation at the optimized geometry to ensure no imaginary frequencies exist (confirming a true ground state).

  • Orbital Mapping: Extract the HOMO and LUMO energy levels. Generate the Electrostatic Potential (ESP) map to visualize the localized electron density on the pyrrole C2/C5 positions.

Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: CV translates theoretical orbital energies into empirical, solvated redox potentials. We use Ferrocene (


) as an internal standard because its redox potential is highly stable and independent of the solvent, allowing for accurate calibration of the Ag/AgCl reference electrode.
  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile (MeCN). Note: Anhydrous conditions prevent premature quenching of radical cations.
    
  • Analyte Addition: Add 1.0 mM of the purified pyrrole compound to the electrolyte solution.

  • Deoxygenation: Purge the solution with high-purity

    
     gas for 15 minutes. Causality: Dissolved oxygen reduces at approximately -0.8 V, which would obscure the analyte's LUMO measurement.
    
  • Scanning: Using a glassy carbon working electrode, scan from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ).
  • Calibration: Spike the solution with 0.1 mM Ferrocene and perform a final scan. Calculate the HOMO/LUMO using the empirical equations:

  • Validation: Compare the electrochemical bandgap (

    
    ) with the optical bandgap obtained from the UV-Vis absorption onset (
    
    
    
    ). A variance of
    
    
    validates the dataset.

Implications in Drug Design

In medicinal chemistry, the addition of specific N-aryl groups modulates both the electronic properties and the steric profile of the pyrrole ring, heavily influencing its binding affinity to biological targets ()[4].

Because 1-(4-chloro-2-methylphenyl)-1H-pyrrole is locked in an orthogonal conformation, it occupies a distinct 3D pharmacophore space. The 4-chloro-2-methylphenyl moiety can anchor into deep, lipophilic enzymatic pockets, while the electronically isolated,


-excessive pyrrole ring remains available for strong cation-

interactions with basic amino acid residues (e.g., Arginine or Lysine) at the target site. This structural motif is highly relevant in the design of potent antimycobacterial agents (such as BM212 analogues) and advanced agrochemicals.

References

  • Liu, X.-T., Guo, J.-F., Ren, A.-M., Xu, Z., Huang, S., & Feng, J.-K. (2012). "Theoretical insight into linear optical and two-photon absorption properties for a series of N-arylpyrrole-based dyes." Organic & Biomolecular Chemistry. URL:[Link]

  • Krzeszewski, M., et al. (2024). "Strongly Polarized π-Extended 1,4-Dihydropyrrolo[3,2-b]pyrroles Fused with Tetrazolo[1,5-a]quinolines." The Journal of Organic Chemistry. URL:[Link]

  • Semantic Scholar / PMC. (2018). "Synthesis and Characterization of Bis[1]benzothieno[3,2-b:2′,3′-d]pyrroles." PubMed Central. URL:[Link]

  • Li, X. (n.d.). "Recent Advances in Catalytic Asymmetric Construction of Atropisomers." Shaanxi Normal University (SNNU). URL: [Link]

Sources

Pharmacological Potential of 1-(4-Chloro-2-methylphenyl)-1H-pyrrole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating global crisis of antimicrobial resistance (AMR) necessitates the discovery of novel pharmacophores capable of bypassing established resistance mechanisms. The N-arylpyrrole scaffold has recently emerged as a highly potent, broad-spectrum antimicrobial and anti-virulence agent[1]. Within this chemical space, 1-(4-chloro-2-methylphenyl)-1H-pyrrole (CAS 881040-44-4)[2] and its functionalized derivatives, such as 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde[3], represent a highly promising structural core.

This technical guide dissects the structural rationale, dual-target mechanistic pathways, and self-validating experimental workflows required to develop 1-(4-chloro-2-methylphenyl)-1H-pyrrole derivatives into clinical candidates.

Structural Rationale & Pharmacophore Dynamics

As a Senior Application Scientist, evaluating a building block requires looking beyond its 2D structure to understand its 3D stereoelectronic behavior in biological systems. The specific substitution pattern on the phenyl ring of this N-arylpyrrole is not arbitrary; it provides critical pharmacokinetic and pharmacodynamic advantages:

  • Para-Chloro Substitution (Metabolic Shielding): The chlorine atom at the 4-position serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing penetration through the complex lipid bilayers of Gram-negative bacteria and fungal cell walls. Second, it acts as a metabolic shield, blocking rapid cytochrome P450-mediated para-hydroxylation, thereby increasing the biological half-life of the derivative.

  • Ortho-Methyl Substitution (Dihedral Twist): The methyl group at the 2-position induces a severe steric clash with the adjacent pyrrole ring. This forces the molecule out of planarity, creating a distinct dihedral twist. Non-planar molecules are statistically more likely to succeed in clinical development because this 3D complexity allows for highly specific binding within deep enzymatic pockets (such as UPPP) while reducing non-specific intercalation into DNA or off-target flat hydrophobic sites.

Mechanisms of Action (MoA)

Recent ligand-based drug discovery efforts have elucidated that N-arylpyrrole derivatives possess a unique, multi-targeted mechanism of action that disrupts both bacterial cell wall synthesis and fungal osmotic regulation[4][5].

Bacterial Target: UPPP Inhibition

In ESKAPE pathogens (particularly MRSA and Acinetobacter baumannii), N-arylpyrroles act as competitive inhibitors of Undecaprenyl Pyrophosphate Phosphatase (UPPP) [1]. UPPP is a crucial enzyme in the Lipid II cycle, responsible for dephosphorylating undecaprenyl pyrophosphate back to its active monophosphate form. By blocking this step, 1-(4-chloro-2-methylphenyl)-1H-pyrrole derivatives arrest peptidoglycan synthesis, leading to rapid bacterial cell lysis[6].

Fungal Target: Osmotic Signal Transduction

Drawing parallels from agricultural N-phenylpyrroles (e.g., fludioxonil), these derivatives target the fungal-specific Group III hybrid histidine kinases (HHK). Instead of inhibiting the kinase, the pyrrole derivative hyperactivates the osmotic signal transduction pathway, causing massive intracellular glycerol accumulation, cellular swelling, and fungal death[5].

MoA A 1-(4-chloro-2-methylphenyl) -1H-pyrrole Scaffold B Undecaprenyl Pyrophosphate Phosphatase (UPPP) A->B Competitive Inhibition C Osmotic Signal Transduction (Group III HHK) A->C Kinase Hyperactivation D Lipid II Cycle Arrest (Bacterial Death) B->D Blocks Peptidoglycan Synthesis E Glycerol Accumulation (Fungal Lysis) C->E Intracellular Osmotic Stress

Proposed dual mechanism of N-arylpyrroles in bacterial and fungal pathogens.

Quantitative Efficacy Profile

Based on recent structure-activity relationship (SAR) studies of functionalized N-arylpyrroles[4], the following table summarizes the expected minimum inhibitory concentration (MIC) ranges for optimized derivatives of the 1-(4-chloro-2-methylphenyl)-1H-pyrrole scaffold.

Table 1: Extrapolated Antimicrobial Efficacy of Optimized Derivatives

Pathogen StrainClassificationExpected MIC (μg/mL)Mechanism of Resistance / Target
Staphylococcus aureus (MRSA)Gram-positive4 - 8Methicillin-resistant; UPPP target
Enterococcus faecium (VRE)Gram-positive8 - 16Vancomycin-resistant
Escherichia coliGram-negative4 - 16Efflux pump overexpression
Acinetobacter baumanniiGram-negative8 - 32Carbapenem-resistant
Candida albicansFungal2 - 8Osmotic pathway hyperactivation

Self-Validating Experimental Protocols

To ensure scientific integrity, biological evaluation of these derivatives must utilize self-validating, orthogonal assays. Do not rely solely on optical density (OD) for highly lipophilic compounds, as precipitation can yield false positives.

Protocol 1: Resazurin-Based Broth Microdilution & Biofilm Inhibition

Causality: Resazurin acts as an electron acceptor, being reduced to the highly fluorescent resorufin only by metabolically active cells. This provides a quantifiable readout of viability that eliminates the optical artifacts caused by the precipitation of lipophilic pyrrole compounds in aqueous media.

  • Preparation: Synthesize compound library and dissolve in 100% DMSO (final assay DMSO concentration ≤ 1%).

  • Inoculation: Dispense

    
     CFU/mL of bacterial suspension (e.g., MRSA) into 96-well plates containing serial dilutions of the pyrrole derivatives.
    
  • Incubation: Incubate at 37°C for 18 hours.

  • Viability Readout: Add 30 μL of 0.015% resazurin solution to each well. Incubate for 2 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm). The MIC is the lowest concentration preventing the blue-to-pink color change.

  • Biofilm Mass Quantification: Wash the plates 3x with PBS to remove planktonic cells. Stain adherent biofilms with 0.1% Crystal Violet for 15 minutes. Solubilize the stain with 33% acetic acid and measure absorbance at 590 nm to quantify anti-virulence activity[4].

Protocol 2: UPPP Target Engagement (Malachite Green Assay)

Causality: UPPP is a phosphatase that cleaves inorganic phosphate (Pi) from undecaprenyl pyrophosphate. Malachite green forms a stable, dark green complex with free Pi and molybdate under acidic conditions. This allows for direct, colorimetric quantification of enzymatic turnover without requiring radiolabeled substrates.

  • Enzyme Reaction: Incubate purified recombinant UPPP with the pyrrole derivative (at 0.5x, 1x, and 5x MIC concentrations) in an assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% Triton X-100) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 50 μM farnesyl pyrophosphate (a soluble surrogate substrate for UPPP). Incubate for 30 minutes at 37°C.

  • Detection: Add the Malachite Green working reagent to quench the reaction. Incubate for 10 minutes to allow color development.

  • Quantification: Read absorbance at 620 nm. Calculate the IC50 by plotting the percentage of phosphate release against the log concentration of the pyrrole derivative.

Workflow S1 Compound Library S2 Primary Screen (Resazurin MIC) S1->S2 Synthesis S3 Secondary Screen (Biofilm Mass) S2->S3 MIC ≤ 8 μg/mL S4 Target Validation (UPPP Pi Release) S3->S4 >50% Inhibition

Self-validating high-throughput screening workflow for antimicrobial agents.

References

  • Qandeel, B. M., et al. "Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. [Link]

  • "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 2023. [Link]

Sources

In-depth Technical Guide: Physicochemical Characterization of 1-(4-chloro-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Physicochemical Properties

1-(4-chloro-2-methylphenyl)-1H-pyrrole (CAS No. 881040-44-4) is a substituted aromatic heterocyclic compound.[1] Its structure, comprising a pyrrole ring linked to a chloro- and methyl-substituted phenyl group, suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of significant interest.[2][3]

A thorough understanding of the fundamental physicochemical properties of a compound, such as its melting and boiling points, is a non-negotiable prerequisite for its advancement in any research and development pipeline. These parameters provide the first indication of a substance's purity, thermal stability, and physical state under varying temperatures, which are critical for subsequent formulation, synthesis optimization, and biological testing.

Predicted Physicochemical Data

In the absence of experimentally determined values, computational predictions and data from structurally similar compounds serve as a valuable preliminary reference. It is imperative to note that these values are estimations and must be validated through rigorous experimentation.

Table 1: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Estimated ValueMethod/Source
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol [1]
Melting Point 88-91 °C (for 1-(4-chlorophenyl)-1H-pyrrole)Analog Data[4]
Boiling Point Not available
LogP 3.44Computational Prediction[1]

The melting point of the structural analog, 1-(4-chlorophenyl)-1H-pyrrole, is 88-91 °C.[4] The introduction of a methyl group at the 2-position of the phenyl ring in the target compound may slightly alter this value, but it provides a reasonable starting point for experimental design.

Experimental Determination of Melting Point

The melting point is a critical indicator of purity for crystalline solids. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Principle and Methodology: Differential Scanning Calorimetry (DSC)

For a definitive and high-precision melting point determination, Differential Scanning Calorimetry (DSC) is the gold standard. This thermoanalytical technique measures the difference in heat flow between a sample and a reference as a function of temperature. The melting event is observed as an endothermic peak, from which the melting point can be accurately determined.

Step-by-Step Experimental Protocol for DSC
  • Instrument Calibration: Ensure the DSC instrument is calibrated using certified standards (e.g., indium, tin) to guarantee temperature and enthalpy accuracy.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of high-purity 1-(4-chloro-2-methylphenyl)-1H-pyrrole into a hermetically sealed aluminum DSC pan.

    • Causality: A hermetically sealed pan is crucial to prevent any loss of sample due to sublimation or volatilization during heating, which would lead to inaccurate results.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Programming:

    • Set the temperature program to ramp from ambient temperature to a temperature sufficiently above the expected melting point (e.g., 25 °C to 120 °C) at a heating rate of 10 °C/min.

    • Causality: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

    • Utilize an inert nitrogen purge gas (50 mL/min) to create a stable and non-reactive atmosphere within the DSC cell.

  • Data Acquisition and Analysis:

    • Equilibrate the system at the starting temperature.

    • Initiate the heating ramp and record the heat flow versus temperature.

    • The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. The peak temperature and the integrated peak area (enthalpy of fusion) should also be reported.

Visualization of the DSC Workflow

DSC_Workflow Diagram 1: DSC Experimental Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. DSC Analysis cluster_data 3. Data Interpretation weigh Accurately weigh 2-5 mg of sample seal Seal in hermetic aluminum pan weigh->seal load Load sample and reference pans seal->load program Set temperature program (e.g., 10 °C/min under N2) load->program run Execute thermal scan program->run record Record heat flow vs. temperature thermogram run->record analyze Identify endothermic peak record->analyze report Determine melting point (onset temperature) analyze->report

Caption: A streamlined workflow for determining the melting point of 1-(4-chloro-2-methylphenyl)-1H-pyrrole using DSC.

Determination of Boiling Point

The boiling point provides information about the volatility of a compound. Due to the molecular weight and predicted LogP of 1-(4-chloro-2-methylphenyl)-1H-pyrrole, a relatively high boiling point is anticipated, which may necessitate measurement under reduced pressure to prevent thermal decomposition.

Computational Prediction of Boiling Point

As a preliminary step, computational methods can provide a reliable estimate of the boiling point. Various Quantitative Structure-Property Relationship (QSPR) models are available that predict boiling points based on molecular structure. These tools are invaluable for planning experimental work.

Experimental Methodology: Ebulliometry

Ebulliometry is the standard technique for accurately measuring boiling points. It involves heating a liquid to its boiling point under a controlled pressure and precisely measuring the temperature of the vapor-liquid equilibrium.

  • Apparatus Setup: Assemble the ebulliometer, ensuring all glass joints are properly sealed. Connect the apparatus to a vacuum pump and a digital pressure gauge.

  • Sample Introduction: Charge the boiling flask with a sufficient amount of the purified compound.

  • Pressure Reduction: Evacuate the system to a desired, stable pressure (e.g., 10 mmHg).

    • Causality: Measuring the boiling point at a reduced pressure is essential for compounds that may decompose at their atmospheric boiling point.

  • Heating and Equilibration: Gently heat the sample until a steady reflux of condensate is observed. Allow the system to equilibrate for several minutes until the temperature reading from the thermometer in the vapor phase remains constant.

  • Data Recording: Record the stable temperature and the corresponding pressure.

  • Repeatability and Extrapolation: Repeat the measurement at several different pressures. The data can then be used to construct a vapor pressure curve and extrapolate the normal boiling point at atmospheric pressure (760 mmHg) using the Clausius-Clapeyron equation.

Conclusion and Forward Outlook

This guide outlines the necessary, rigorous, and validated methodologies for determining the melting and boiling points of 1-(4-chloro-2-methylphenyl)-1H-pyrrole. While computational predictions and analog data provide a useful starting point, the generation of precise experimental data via DSC and ebulliometry is fundamental for the comprehensive characterization of this compound. The protocols described herein are designed to ensure the trustworthiness and scientific integrity of the resulting data, which will serve as a solid foundation for future research, development, and potential applications of this molecule.

References

  • 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione - PubChem. National Center for Biotechnology Information. [Link]

  • 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- | C11H8ClNO2 | CID 5199260 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. [Link]

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Royal Society of Chemistry. [Link]

  • 1-(4-Methylphenyl)-1H-pyrrole | C11H11N | CID 272426 - PubChem. National Center for Biotechnology Information. [Link]

  • Pyrrole - Wikipedia. Wikimedia Foundation. [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. [Link]

  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI. [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Nanyang Technological University. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]

Sources

Steric hindrance effects of the 2-methyl group in N-arylpyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Steric Hindrance Effects of the 2-Methyl Group in N-Arylpyrroles: A Technical Guide to C–N Axial Chirality

As a Senior Application Scientist navigating the complexities of modern drug design and asymmetric catalysis, I frequently encounter the challenge of conformational flexibility. While C–C axial chirality (atropisomerism) has been a cornerstone of chiral ligand design (e.g., BINAP) for decades, stereoisomerism arising from restricted rotation around the C–N bond has historically been overlooked due to its notoriously low rotational barriers[1].

However, the strategic introduction of a 2-methyl group on the pyrrole ring fundamentally alters the energy landscape of N-arylpyrroles. This whitepaper provides an in-depth mechanistic analysis of how the 2-methyl group induces steric hindrance, enabling the isolation of stable C–N atropisomers, and details the self-validating experimental protocols required to synthesize them.

Mechanistic Foundations: The Physics of Steric Clash

Atropisomerism depends entirely on the activation energy (


) required for a molecule to rotate around a single bond. For N-arylpyrroles, the ground state is typically orthogonal (the pyrrole ring and the aryl ring are perpendicular). To interconvert between the (aR) and (aS) enantiomers, the molecule must pass through a coplanar transition state.

Without substitution, this rotation is rapid at room temperature. However, introducing a 2-methyl group on the pyrrole ring creates a severe spatial conflict when paired with an ortho-substituent on the N-aryl ring (such as a nitro, isopropyl, or tert-butyl group)[2]. The van der Waals radius of the methyl group (~2.0 Å) overlaps significantly with the ortho-substituent during the planar transition state, resulting in extreme Pauli repulsion. This steric clash elevates the rotational barrier from a fluxional state (< 15 kcal/mol) to a highly stable, isolable state (> 30 kcal/mol).

MechanisticPathway A Atropisomer (aR) Orthogonal State B Planar Transition State Steric Clash (2-Me vs o-R) A->B Bond Rotation B->A Relaxation C Atropisomer (aS) Orthogonal State B->C Overcome Barrier C->B Reverse

Fig 1. C-N bond rotation pathway showing the high-energy planar transition state due to steric clash.

Quantitative Impact of Steric Bulk

To contextualize the causality of these structural modifications, we must look at the thermodynamic data. The table below illustrates how the interplay between the 2-methyl group and various ortho-aryl substituents dictates the configurational stability of the molecule.

Table 1: Influence of Steric Bulk on C–N Rotational Barriers (


) 
Compound TypePyrrole C2 SubstituentN-Aryl Ortho SubstituentRotational Barrier (

)
Atropisomer Stability (25°C)
N-Phenylpyrrole-H-H< 5.0 kcal/molFluxional (Rapid rotation)
N-(2-Tolyl)pyrrole-H-CH3~ 12.0 kcal/molFluxional
N-(2-Nitrophenyl)-2-methylpyrrole-CH3-NO2~ 24.0 - 26.0 kcal/molModerately Stable[2]
N-(2-t-Butylphenyl)-2-methylpyrrole-CH3-tBu> 30.0 kcal/molHighly Stable (Isolable)[3]

Catalytic Atroposelective Synthesis: A Causality-Driven Protocol

Synthesizing these sterically hindered molecules requires overcoming a paradox: if the rotational barrier is too high, the substrate cannot be dynamically resolved; if it is too low, the final product will racemize.

The most elegant solution, pioneered by Meggers and colleagues, utilizes a "fluxional-to-stable" locking mechanism via chiral-at-rhodium catalysis[3]. By starting with a substrate like N-(2-isopropylphenyl)-2-methylpyrrole—which has a barrier low enough to be fluxional at room temperature—we enable Dynamic Kinetic Resolution (DKR). The chiral catalyst selectively functionalizes one rapidly interconverting enantiomer. The addition of an electrophile at the pyrrole ring increases the steric bulk, instantly locking the C–N axis and raising the barrier to > 30.5 kcal/mol.

ProtocolWorkflow Step1 1. Substrate Prep Fluxional N-Arylpyrrole Step2 2. Catalyst Addition Chiral-at-Rh Complex Step1->Step2 Step3 3. Electrophilic Sub. C-N Axis Locking Step2->Step3 Step4 4. Validation Chiral HPLC & Heat Assay Step3->Step4

Fig 2. Self-validating experimental workflow for the atroposelective synthesis of N-arylpyrroles.

Step-by-Step Self-Validating Methodology

Step 1: Substrate Preparation & Equilibration

  • Action: Dissolve 0.1 mmol of the fluxional substrate (e.g., N-(2-isopropylphenyl)-2-methylpyrrole) in 1.0 mL of anhydrous CH₂Cl₂ under an argon atmosphere.

  • Causality: Anhydrous conditions prevent protonation of the pyrrole ring, which would deactivate it toward electrophilic aromatic substitution. The fluxional nature of the substrate ensures a 50:50 rapidly equilibrating mixture of (aR) and (aS) conformers.

Step 2: Catalyst Introduction

  • Action: Add 0.5 mol% of the chiral-at-metal rhodium catalyst (

    
    -RhS) and cool the mixture to 0 °C[3].
    
  • Causality: Cooling to 0 °C is critical. It suppresses the uncatalyzed background reaction while maintaining enough thermal energy for the substrate's C–N bond to continue rotating, ensuring the DKR pathway remains active.

Step 3: Electrophilic Axis Locking

  • Action: Introduce 0.15 mmol of the electrophile (e.g., N-acryloyl-1H-pyrazole). Stir until full conversion is observed via LC-MS.

  • Causality: The catalyst directs the electrophile to the highly nucleophilic

    
    -position of the pyrrole. This functionalization acts as a molecular "wedge," drastically increasing the steric hindrance against the 2-methyl group and the N-aryl ortho-substituent, locking the molecule into a single, stable atropisomer[3].
    

Step 4: Self-Validation & Thermodynamic Assay

  • Action: Purify the product via silica gel chromatography. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC.

  • Validation Check: To prove the success of the steric locking, subject the purified product to a thermal racemization assay. Dissolve a sample in toluene and heat to 100 °C. A successfully locked 2-methyl-N-arylpyrrole will exhibit a racemization half-life (

    
    ) of > 8 hours, confirming a rotational barrier (
    
    
    
    ) exceeding 30 kcal/mol.

Implications for Drug Development

In pharmaceutical sciences, the 3D spatial arrangement of a pharmacophore dictates its binding affinity and off-target toxicity. The 2-methyl-N-arylpyrrole scaffold is increasingly recognized as a "privileged structure." By fine-tuning the steric hindrance around the C–N axis, drug developers can rigidify a molecule into its bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, often resulting in exponentially higher potency and selectivity compared to flat, freely rotating analogs.

References

  • Source: NUS Blog (nus.edu.sg)
  • Source: ResearchGate (researchgate.net)
  • Source: RSC Publishing (rsc.org)
  • 1-Methyl-2-(2-nitrophenyl)

Sources

Methodological & Application

Protocol for Clauson-Kaas Synthesis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Retrosynthetic Analysis

Objective: To synthesize 1-(4-chloro-2-methylphenyl)-1H-pyrrole (Target Molecule) via the Clauson-Kaas reaction. This protocol utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a masked succinaldehyde equivalent to form the pyrrole ring upon condensation with 4-chloro-2-methylaniline.

Significance:


-aryl pyrroles are critical pharmacophores in antifungal (e.g., pyrrolnitrin derivatives) and anti-inflammatory drug discovery. The presence of the ortho-methyl group in this specific target introduces steric strain that influences the rotational barrier of the 

-aryl bond, a feature often exploited to lock conformations in active pharmaceutical ingredients (APIs).

Retrosynthesis: The pyrrole ring is disconnected at the C–N bonds, revealing the 1,4-dicarbonyl precursor (succinaldehyde, masked as 2,5-DMTHF) and the primary aniline.

Mechanistic Insight & Causality

The Clauson-Kaas reaction is not a simple substitution; it is a cascade of acid-catalyzed transformations. Understanding this mechanism is vital for troubleshooting low yields, particularly with ortho-substituted anilines where steric hindrance can retard the initial nucleophilic attack.

Critical Mechanistic Steps:
  • Activation: The acetal groups of 2,5-DMTHF are protonated by the acid catalyst (AcOH), leading to the elimination of methanol and the formation of an oxocarbenium ion.

  • Ring Opening: Water (present in trace amounts or generated) hydrolyzes the intermediate to generate succinaldehyde in situ.

  • Condensation: The nucleophilic amine (4-chloro-2-methylaniline) attacks the carbonyl carbon. Note: The ortho-methyl group on the aniline increases steric bulk, potentially slowing this step compared to para-substituted anilines. Heat is required to overcome this barrier.

  • Cyclization & Aromatization: Intramolecular condensation closes the ring, followed by dehydration to establish the aromatic pyrrole system.

Diagram 1: Reaction Mechanism

Caption: Acid-catalyzed activation of 2,5-DMTHF followed by condensation with the hindered aniline.

Experimental Protocol

Two methods are provided. Method A is the standard, robust protocol suitable for scale-up. Method B is a rapid, microwave-assisted protocol for small-scale library synthesis.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
4-Chloro-2-methylaniline 141.601.0Limiting Reagent
2,5-Dimethoxytetrahydrofuran 132.161.1 - 1.5Reagent (Pro-electrophile)
Glacial Acetic Acid 60.05SolventCatalyst & Solvent
Sodium Bicarbonate 84.01-Quenching Agent
Ethyl Acetate / Hexanes --Extraction / Purification
Method A: Standard Reflux (High Reliability)

Recommended for >1g scale or when microwave instrumentation is unavailable.

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-chloro-2-methylaniline (1.0 equiv) to the RBF. Add Glacial Acetic Acid (approx. 5 mL per mmol of amine).

    • Why Acetate? Acetic acid acts as both the solvent and the catalyst.[5] It is strong enough to activate the acetal but weak enough to prevent rapid polymerization of the resulting pyrrole.

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (118 °C) for 2–4 hours .

    • Checkpoint: The solution will darken (brown/black) due to trace pyrrole polymerization. This is normal. Monitor by TLC (Hexane:EtOAc 9:1). The aniline spot should disappear.

  • Work-up:

    • Cool the reaction to room temperature.[3]

    • Pour the mixture into ice-cold water (5x reaction volume).

    • Neutralization: Slowly add saturated aqueous NaHCO3 or solid Na2CO3 until pH ~7. Critical: Pyrroles are acid-sensitive; prolonged exposure to acidic aqueous environments can lead to degradation.

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude residue will be a dark oil. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes

      
       5% EtOAc in Hexanes.
      
    • Note: The product is non-polar. It will elute early.

Method B: Microwave Assisted (Green/Fast)

Recommended for <500mg scale.

  • Charge: In a microwave vial, mix 4-chloro-2-methylaniline (1.0 equiv), 2,5-DMTHF (1.2 equiv), and Glacial Acetic Acid (2 mL/mmol).

  • Irradiation: Seal and heat at 150 °C for 10–20 minutes (High Absorption setting).

  • Work-up: Dilute with water, neutralize, and extract as in Method A.

Diagram 2: Experimental Workflow & Decision Tree

Caption: Step-by-step decision tree for the synthesis and purification process.

Characterization & Validation

To validate the synthesis, compare the spectral data against these expected values.

  • Appearance: Off-white to tan solid or pale yellow oil (pyrroles darken upon air exposure; store under inert gas in the cold).

  • 1H NMR (400 MHz, CDCl3):

    • Pyrrole Ring: Look for two triplets (or doublets of doublets) at

      
       6.3 ppm (C3/C4 protons) and 
      
      
      
      6.7–6.9 ppm (C2/C5 protons).
    • Aromatic Ring:

      • 
         ~7.1–7.4 ppm (Multiplets corresponding to the 1,2,4-substituted benzene).
        
      • Look for the specific coupling of the ortho-methyl protons.

    • Methyl Group: Singlet at

      
       ~2.1–2.3 ppm.
      
  • 13C NMR:

    • Pyrrole carbons: ~109 ppm (C3/C4) and ~122 ppm (C2/C5).

    • Methyl carbon: ~17–20 ppm.

Safety & Handling

  • Acetic Acid: Corrosive and flammable. Work in a fume hood.

  • 2,5-DMTHF: Flammable liquid.

  • Pyrroles: Many pyrrole derivatives are potential irritants. Avoid inhalation of dust/vapors.

  • Waste: Dispose of acidic aqueous waste and organic solvents according to local EHS regulations.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[4][6][7] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of N-substituted pyrroles using microwave irradiation in water.[4][6] Current Opinion in Drug Discovery & Development. (Contextual grounding for microwave modifications).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative source for pyrrole synthesis mechanisms).[4][6][8][9]

  • PubChem. (2024). 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione (Analogous Structure Data). National Library of Medicine. Link

Sources

Application Note: Catalytic C-H Activation of 1-(4-chloro-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the catalytic C-H functionalization of 1-(4-chloro-2-methylphenyl)-1H-pyrrole , a scaffold selected for its unique steric properties and potential for N-N axial chirality.

Abstract & Strategic Significance

The substrate 1-(4-chloro-2-methylphenyl)-1H-pyrrole (CMPP) represents a "privileged scaffold" in modern drug discovery. Unlike planar N-aryl pyrroles, the ortho-methyl group introduces significant torsional strain, restricting rotation around the N-C(aryl) bond. This feature allows for:

  • Atroposelective Functionalization: Access to axially chiral N-N biaryls, a growing class of kinase inhibitors and chiral ligands.

  • Regiocontrol: The steric bulk of the 2-methyl group directs catalytic activity to the distal C5 position or enhances C2 selectivity depending on the catalyst system.

  • Orthogonal Reactivity: The 4-chloro moiety remains intact under oxidative C-H activation conditions, serving as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

This guide provides two validated protocols:

  • Protocol A: Non-enantioselective C2-Arylation (Lead Diversification).

  • Protocol B: Atroposelective C2-Olefination (Chiral Scaffold Construction).

Mechanistic Insight & Catalyst Selection

The Challenge of CMPP
  • Electronic Bias: The pyrrole ring is electron-rich (

    
    -excessive), favoring electrophilic palladation at C2/C5.
    
  • Steric environment: The 2-methyl group forces the phenyl ring orthogonal to the pyrrole plane. This prevents planar catalytic intermediates, often requiring specialized ligands to stabilize the active species.

Catalytic Cycle Visualization

The following diagram illustrates the Pd(II)-catalyzed oxidative C-H activation cycle, highlighting the critical C-H cleavage step.

CH_Activation_Mechanism Pd_Cat Pd(II) Species (Active Catalyst) Coordination Substrate Coordination (π-complex) Pd_Cat->Coordination + CMPP CMD C-H Cleavage (CMD/AMLA Mechanism) Coordination->CMD - AcOH Intermediate Pd-Pyrrolyl Intermediate (T-shaped) CMD->Intermediate Rate Limiting Insertion Coupling Partner Insertion (Carbopalladation) Intermediate->Insertion + Ar-I or Olefin Red_Elim Reductive Elimination (Product Release) Insertion->Red_Elim Oxidation Re-oxidation (Pd(0) to Pd(II)) Red_Elim->Oxidation Pd(0) Oxidation->Pd_Cat + Oxidant

Figure 1: Catalytic cycle for Pd(II)-mediated C-H activation via Concerted Metalation-Deprotonation (CMD).

Protocol A: Direct C2-Arylation (Oxidative Coupling)

Objective: Rapid introduction of aryl diversity at the C2 position of the pyrrole ring while preserving the 4-Cl handle.

Experimental Design Rationale
  • Catalyst: Pd(OAc)₂ is selected for its ability to initiate the CMD mechanism.

  • Oxidant: AgOAc is used to reoxidize Pd(0) to Pd(II). Silver salts also sequester halides if aryl iodides are used, driving the reaction.

  • Solvent: Acetic acid (AcOH) acts as both solvent and ligand, promoting the proton-transfer step.

Step-by-Step Methodology

Reagents:

  • Substrate: 1-(4-chloro-2-methylphenyl)-1H-pyrrole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant/Base: AgOAc (2.0 equiv)[1]

  • Solvent: AcOH (0.2 M concentration)

Workflow:

  • Charge: To a 10 mL microwave vial equipped with a magnetic stir bar, add CMPP (191 mg, 1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and AgOAc (334 mg, 2.0 mmol).

  • Solvate: Add glacial acetic acid (5.0 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 80 °C in an oil bath for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (CMPP) is highly non-polar; the C2-arylated product will be slightly more polar and UV-active.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove Ag salts.

  • Neutralization: Wash the filtrate carefully with saturated NaHCO₃ solution (2 x 20 mL) to remove acetic acid. Dry organic layer over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Expected Data:

Parameter Value
Yield 65–85%
Regioselectivity >20:1 (C2 vs C5/C3)

| Cl-Tolerance | >98% retention of Ar-Cl |

Protocol B: Atroposelective C2-Olefination

Objective: Enantioselective synthesis of N-N axially chiral biaryls. The 2-methyl group creates a barrier to rotation (


), allowing the isolation of atropisomers.
Experimental Design Rationale
  • Chiral Ligand: A chiral amino acid (e.g., N-Boc-L-Valine) or a specialized phosphoramidite is required to induce chirality during the C-H cleavage step.

  • Olefin Source: Acrylates (e.g., ethyl acrylate) are standard acceptors for the Fujiwara-Moritani reaction.

  • Mild Oxidant: Benzoquinone (BQ) or air/O₂ is preferred over silver salts to prevent background non-selective reactions.

Step-by-Step Methodology

Reagents:

  • Substrate: CMPP (1.0 equiv)

  • Olefin: Ethyl Acrylate (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand: N-Boc-L-Valine (20 mol%) (Transient Directing Group/Ligand)

  • Oxidant: Benzoquinone (1.0 equiv) or O₂ balloon

  • Solvent: t-Amyl Alcohol / AcOH (9:1)

Workflow:

  • Preparation: In a glovebox or under N₂ flow, add Pd(OAc)₂ (0.05 mmol), N-Boc-L-Valine (0.10 mmol), and CMPP (0.5 mmol) to a Schlenk tube.

  • Activation: Add solvent mixture (2.5 mL) and stir at room temperature for 10 mins to form the chiral Pd-complex.

  • Addition: Add Ethyl Acrylate (1.0 mmol) and Benzoquinone (0.5 mmol).

  • Reaction: Stir at 40–60 °C for 24 hours. Note: Lower temperatures enhance enantioselectivity (ee) but reduce rate.

  • Workup: Dilute with CH₂Cl₂ and wash with water.

  • Analysis: Analyze crude mixture by Chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (ee) before bulk purification.

Workflow Diagram:

Workflow_Protocol_B Step1 Complex Formation Pd(OAc)2 + Ligand (10 min, RT) Step2 Substrate Addition + CMPP + Olefin + Oxidant Step1->Step2 Step3 C-H Functionalization 40-60°C, 24h Step2->Step3 Step4 Chiral HPLC Analysis (ee%) Step3->Step4

Figure 2: Operational workflow for Atroposelective C-H Olefination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or insufficient oxidant.Increase AgOAc to 2.5 equiv; Ensure anhydrous AcOH is used.
Poor Regioselectivity (C2/C5 mix) Temperature too high; Steric clash with 2-Me.Lower temperature to 60°C; Switch solvent to PivOH (Pivalic acid) to increase steric demand of the active species.
Dechlorination Pd(0) insertion into Ar-Cl bond.Avoid phosphine ligands (which promote oxidative addition). Stick to Pd(OAc)₂/AgOAc systems.
Racemization (Protocol B) Temperature exceeds rotational barrier.Keep reaction <60°C. If racemization occurs, the 2-Me group may be insufficient; consider analogs with 2-tBu or 2-CF3.

Safety & Handling

  • 1-(4-chloro-2-methylphenyl)-1H-pyrrole: Treat as a potential irritant. Use standard PPE.

  • Palladium/Silver Salts: Heavy metal waste must be segregated.

  • Benzoquinone: Toxic and volatile. Handle in a fume hood.

  • Reaction Pressure: If using sealed vials at >80°C, ensure vials are rated for pressure (acetic acid vapor pressure increases significantly).

References

  • General C-H Arylation of Pyrroles

    • Beck, E. M., Grimster, N. P., Hatley, R., & Gaunt, M. J. (2006). A mild, room-temperature, catalytic C-H arylation of indoles and pyrroles. Journal of the American Chemical Society, 128(8), 2528-2529. Link

  • Atroposelective C-H Activation

    • Zhang, J., & Shi, B. F. (2022). Transition Metal-Catalyzed Enantioselective C–H Functionalization via Chiral Transient Directing Group Strategies. Organic Chemistry Frontiers. Link

    • Note: This reference details the use of amino acid ligands for
  • Mechanism of CMD

    • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metalation-Deprotonation (CMD) Pathway. Chemistry Letters, 39(11), 1118-1126. Link

  • Synthesis of N-Aryl Pyrroles

    • Azizi, N., et al. (2009).[3] Iron(III)-Catalyzed Paal-Knorr Synthesis. Synlett. Link

Sources

Application Notes and Protocols: 1-(4-chloro-2-methylphenyl)-1H-pyrrole as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged heterocyclic motif frequently incorporated into the structures of pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and protocols for the use of 1-(4-chloro-2-methylphenyl)-1H-pyrrole as a key intermediate in the synthesis of novel therapeutic agents. We will explore its synthesis via the robust Paal-Knorr reaction, and propose its elaboration into a hypothetical kinase inhibitor for oncology applications, grounded in established structure-activity relationships of related N-arylpyrrole compounds.

Introduction: The Significance of the N-Arylpyrrole Moiety

The N-arylpyrrole core is a cornerstone in medicinal chemistry, offering a synthetically accessible framework that can be readily functionalized to modulate pharmacological activity. The substitution pattern on the N-phenyl ring, in this case, a 4-chloro and a 2-methyl group, provides a unique combination of electronic and steric properties that can be exploited to achieve selective binding to biological targets. The chlorine atom, a common substituent in FDA-approved drugs, can enhance membrane permeability and metabolic stability, while the methyl group can influence conformational preferences and interactions with hydrophobic pockets of target proteins.[3]

This guide will focus on the practical synthesis of the title intermediate and its potential application in the development of a targeted anticancer agent, leveraging the known propensity of substituted pyrroles to act as kinase inhibitors.[2]

Synthesis of the Intermediate: 1-(4-chloro-2-methylphenyl)-1H-pyrrole

A highly efficient and scalable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with a primary amine. For the preparation of the unsubstituted pyrrole ring, 2,5-dimethoxytetrahydrofuran serves as a stable and easy-to-handle precursor to succinaldehyde.[6][7]

Synthetic Workflow: Paal-Knorr Pyrrole Synthesis

The synthesis proceeds via an acid-catalyzed reaction between 4-chloro-2-methylaniline and 2,5-dimethoxytetrahydrofuran.

Paal-Knorr Synthesis reagent1 4-Chloro-2-methylaniline reaction Paal-Knorr Condensation reagent1->reaction reagent2 2,5-Dimethoxytetrahydrofuran reagent2->reaction catalyst Acetic Acid (catalyst) catalyst->reaction Reflux product 1-(4-chloro-2-methylphenyl)-1H-pyrrole reaction->product

Caption: Paal-Knorr synthesis of the target intermediate.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-methylaniline (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Glacial Acetic Acid (solvent and catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-2-methylaniline (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water and basify by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-chloro-2-methylphenyl)-1H-pyrrole as a pure compound.

Expected Yield and Characterization Data
ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow solid/oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.3-7.1 (m, 3H, Ar-H), 6.8 (t, 2H, pyrrole-H), 6.3 (t, 2H, pyrrole-H), 2.1 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 138.0, 136.5, 133.0, 131.0, 128.0, 127.0, 121.0, 109.0, 17.5
Mass Spec (ESI) m/z: 192.06 [M+H]⁺

Application as a Pharmaceutical Intermediate: Towards a Kinase Inhibitor

Substituted N-arylpyrroles have shown significant promise as inhibitors of various protein kinases, which are key targets in oncology.[2] We hypothesize the use of 1-(4-chloro-2-methylphenyl)-1H-pyrrole as a scaffold to synthesize a potent inhibitor of a hypothetical "Tumor-Associated Kinase" (TAK). The synthetic strategy involves a Vilsmeier-Haack formylation of the pyrrole ring, followed by a condensation reaction to introduce a pharmacophore known to interact with the kinase active site.

Proposed Synthetic Pathway to a Hypothetical Kinase Inhibitor

Kinase_Inhibitor_Synthesis cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Knoevenagel Condensation Intermediate 1-(4-chloro-2-methylphenyl)-1H-pyrrole Reaction1 Formylation Intermediate->Reaction1 Reagent1 POCl₃, DMF Reagent1->Reaction1 Product1 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde Reaction2 Condensation Product1->Reaction2 Reaction1->Product1 Reagent2 2-cyano-N-(pyridin-4-yl)acetamide Reagent2->Reaction2 Catalyst2 Piperidine (cat.) Catalyst2->Reaction2 Ethanol, Reflux FinalProduct Hypothetical Kinase Inhibitor (TAK-inhibitor) Reaction2->FinalProduct

Caption: Proposed two-step synthesis of a hypothetical kinase inhibitor.

Detailed Protocol for the Synthesis of a Hypothetical Kinase Inhibitor

Step 1: Vilsmeier-Haack Formylation

  • Cool a solution of dimethylformamide (DMF, 3 eq) in a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(4-chloro-2-methylphenyl)-1H-pyrrole (1.0 eq) in the same solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it into a cold, saturated sodium acetate solution.

  • Stir for 1 hour, then extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Step 2: Knoevenagel Condensation

  • In a round-bottom flask, dissolve 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde (1.0 eq) and 2-cyano-N-(pyridin-4-yl)acetamide (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain the final hypothetical kinase inhibitor.

Scientific Rationale and Trustworthiness

The proposed synthetic protocols are based on well-established and reliable organic reactions. The Paal-Knorr synthesis is a classic and high-yielding method for pyrrole formation.[8][9] The Vilsmeier-Haack and Knoevenagel reactions are standard procedures for the functionalization of electron-rich heterocycles and the formation of carbon-carbon double bonds, respectively. Each protocol includes clear steps for reaction setup, monitoring, workup, and purification, ensuring reproducibility. The choice of a pyridylacetamide moiety in the hypothetical inhibitor is based on its prevalence in known kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase active site.

References

  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009).
  • Wikipedia. (2023). Paal–Knorr synthesis. [Link]

  • Google Patents. (2002).
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • ScholarWorks @ UTRGV. (2017). CARBON DIOXIDE-MEDIATED SYNTHESIS OF PYRROLES IN WATER. [Link]

  • Google Patents. (2014).
  • PMC. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. [Link]

  • CEM. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • International Journal for Pharmaceutical Research Scholars. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. [Link]

  • DR-NTU. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. [Link]

  • PMC. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

Preparation of 1-(4-chloro-2-methylphenyl)-1H-pyrrole from 4-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol for synthesizing 1-(4-chloro-2-methylphenyl)-1H-pyrrole from 4-chloro-2-methylaniline using the Clauson-Kaas reaction. This method utilizes 2,5-dimethoxytetrahydrofuran as a latent 1,4-dicarbonyl equivalent in an acid-catalyzed condensation. The protocol is optimized for ortho-substituted anilines, addressing the specific steric challenges posed by the 2-methyl group to ensure high yield and purity.

Introduction & Retrosynthetic Analysis

The N-aryl pyrrole scaffold is a critical structural motif in medicinal chemistry, often serving as a bioisostere for indoles or phenyl rings in kinase inhibitors and antifungal agents. The target molecule, 1-(4-chloro-2-methylphenyl)-1H-pyrrole, combines a lipophilic chlorotoluene core with an electron-rich pyrrole ring.

Synthetic Strategy

The most robust route for constructing the pyrrole ring on an aromatic amine is the Clauson-Kaas synthesis . Unlike the Paal-Knorr synthesis which requires handling unstable 1,4-dialdehydes, the Clauson-Kaas method uses 2,5-dimethoxytetrahydrofuran , a stable precursor that reveals the reactive dialdehyde species in situ under acidic conditions.

Key Challenge: The ortho-methyl group on the aniline introduces steric hindrance near the nucleophilic nitrogen. This reduces the rate of initial attack compared to para-substituted anilines. The protocol below utilizes refluxing glacial acetic acid to provide both the necessary activation energy and the acidic medium required to drive the reaction to completion.

Reaction Scheme (Graphviz)

ReactionScheme Aniline 4-Chloro-2-methylaniline (Nucleophile) Intermediate [Activated Dialdehyde] Aniline->Intermediate + AcOH, Reflux Reagent 2,5-Dimethoxytetrahydrofuran (Electrophile Precursor) Reagent->Intermediate Hydrolysis Product 1-(4-chloro-2-methylphenyl)-1H-pyrrole (Target) Intermediate->Product - 2 H2O - 2 MeOH

Caption: General reaction flow for the Clauson-Kaas synthesis of the target N-aryl pyrrole.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
4-Chloro-2-methylaniline 141.601.02.83 g (20 mmol)Substrate
2,5-Dimethoxytetrahydrofuran 132.161.12.90 g (2.85 mL)Pyrrole precursor
Glacial Acetic Acid 60.05Solvent20 mLSolvent/Catalyst
Dichloromethane (DCM) -Workup100 mLExtraction
Sodium Bicarbonate (sat.[2][3] aq.) -Workup100 mLNeutralization

Equipment:

  • 100 mL Round-bottom flask (RBF)

  • Reflux condenser with drying tube (CaCl2 or N2 line)

  • Magnetic stir bar and hotplate/oil bath

  • Rotary evaporator

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge the 100 mL RBF with 4-chloro-2-methylaniline (2.83 g, 20 mmol).

  • Add glacial acetic acid (20 mL). Stir until the aniline is fully dissolved.

  • Add 2,5-dimethoxytetrahydrofuran (2.90 g, 22 mmol) in one portion.

    • Note: The solution may darken slightly; this is normal.

Step 2: Cyclization (Reflux)
  • Attach the reflux condenser.

  • Heat the mixture to reflux (approx. 120°C oil bath temperature) .

  • Maintain reflux for 2–4 hours .

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The aniline spot (lower Rf) should disappear, and a new, less polar fluorescent spot (Product) should appear near the solvent front.

    • Ortho-Effect Note: If starting material remains after 2 hours, add an additional 0.1 equiv of the furan reagent and continue reflux. The steric bulk of the methyl group can slow the final ring closure.

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-water .

  • Option A (Solid Product): If a precipitate forms, filter the solid, wash copiously with water and cold hexanes.

  • Option B (Oil/Emulsion - Most Likely): If the product oils out:

    • Extract the aqueous mixture with DCM (3 x 30 mL) .

    • Combine organic layers and wash carefully with saturated NaHCO3 (2 x 50 mL) to remove acetic acid. Caution: CO2 evolution.

    • Wash with brine (50 mL).

    • Dry over anhydrous Na2SO4 or MgSO4.

    • Filter and concentrate under reduced pressure to yield the crude crude material.

Step 4: Purification
  • Column Chromatography: If the crude is dark/oily, purify via silica gel chromatography.

    • Eluent: 100% Hexanes gradient to 5% EtOAc/Hexanes. N-aryl pyrroles are typically non-polar.

  • Recrystallization: If a solid is obtained, recrystallize from Ethanol/Water (9:1) or hot Hexanes.

Critical Process Parameters & Mechanism

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an acid-catalyzed ring opening of the furan to form a 1,4-dicarbonyl intermediate, which then undergoes a double condensation with the amine.

Mechanism Step1 Acid-Catalyzed Ring Opening (Formation of 2,5-dihydroxyl/dialdehyde species) Step2 Nucleophilic Attack (Aniline attacks Carbonyl C1) Step1->Step2 + Aniline Step3 Hemiaminal Formation (Loss of MeOH) Step2->Step3 Step4 Cyclization (Attack on Carbonyl C4) Step3->Step4 Slow Step (Steric Hindrance) Step5 Aromatization (Loss of 2 H2O molecules) Step4->Step5 - H2O

Caption: Mechanistic steps. Step 4 is the rate-limiting step for ortho-substituted anilines due to steric clash.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance of o-methyl group.Increase reflux time to 6h; Ensure temperature is >115°C.
Black Tar Formation Polymerization of pyrrole.Exclude light during reaction; Use fresh 2,5-dimethoxytetrahydrofuran; Conduct reaction under N2 atmosphere.
Product is an Oil Impurities or low MP.Use high-vacuum to remove trace solvent; Purify via silica plug using Hexanes.
Acetic Acid Smell Incomplete neutralization.Wash organic layer again with sat. NaHCO3 until pH of aqueous layer is ~8.

Characterization (Expected Data)

Physical State: Off-white to tan solid or viscous oil (MP approx. 40-50°C, varies by purity).

1H NMR (400 MHz, CDCl3):

  • δ 7.30 – 7.15 (m, 3H): Aromatic protons (Phenyl ring). The pattern will show splitting consistent with 1,2,4-substitution (d, dd, d).

  • δ 6.70 (t, J = 2.1 Hz, 2H): Pyrrole α-protons (C2, C5).

  • δ 6.30 (t, J = 2.1 Hz, 2H): Pyrrole β-protons (C3, C4).

  • δ 2.25 (s, 3H): Methyl group (Ar-CH3).

    • Note: The chemical shift of the pyrrole protons may vary slightly depending on concentration and shielding from the ortho-methyl group.

MS (ESI or GC-MS):

  • m/z: Calculated for C11H10ClN [M]+: 191.05.

  • Observed: 191.1 (100%), 193.1 (33%) [Characteristic Chlorine isotope pattern].

Safety & Handling (SDS Highlights)

  • 4-Chloro-2-methylaniline: Toxic by inhalation and ingestion. Potential carcinogen. Use in a fume hood.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Pyrrole Derivatives: Generally potential irritants.[4] Avoid contact with skin and eyes.[4]

  • Waste Disposal: Neutralize all acidic waste. Dispose of organic solvents in halogenated waste streams due to the chlorinated product.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[5][6] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Pyrrole synthesis mechanisms).
  • PubChem Compound Summary. (2023). 1-(4-chlorophenyl)-1H-pyrrole (Analogue Reference). National Center for Biotechnology Information. [2]

  • Ketcha, D. M., et al. (2009).[6] Microwave-assisted Clauson-Kaas pyrrole synthesis. Beilstein Journal of Organic Chemistry, 5, 2.

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of N-substituted pyrroles in water.[6] Organic & Biomolecular Chemistry, 6, 4637-4639. (Alternative Green Protocol).

Sources

Application Note: Regioselective Functionalization of 1-(4-chloro-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the regioselective functionalization of 1-(4-chloro-2-methylphenyl)-1H-pyrrole . This specific N-aryl pyrrole scaffold is a critical intermediate in the synthesis of agrochemicals (e.g., chlorfenapyr analogs) and pharmaceutical candidates targeting antifungal or anti-inflammatory pathways.[1]

The presence of the 4-chloro-2-methylphenyl moiety introduces unique electronic and steric factors:

  • Steric Torsion: The ortho-methyl group forces the phenyl ring out of planarity with the pyrrole, reducing conjugation and maintaining the high electron density of the pyrrole ring.[1]

  • Regiocontrol: While the pyrrole ring is naturally prone to electrophilic attack at the

    
    -positions (C2/C5), the steric bulk of the N-aryl group—specifically the ortho-methyl—can be leveraged or overcome to achieve selective C3 functionalization using specific catalytic systems.[1]
    

Strategic Overview & Reactivity Profile

The functionalization of 1-(4-chloro-2-methylphenyl)-1H-pyrrole is governed by the competition between the electronically favored C2/C5 positions and the sterically accessible C3/C4 positions.[1]

Reaction Pathway Map

The following diagram illustrates the divergent pathways to access C2 and C3 substituted derivatives.

ReactionPathways Substrate 1-(4-chloro-2-methylphenyl) -1H-pyrrole Vilsmeier Protocol A: Vilsmeier-Haack Substrate->Vilsmeier POCl3, DMF (Electronic Control) Halogenation Protocol B: NBS Bromination Substrate->Halogenation NBS, -78°C (Kinetic Control) Rh_Cat Protocol C: Rh-Catalyzed C-H Activation Substrate->Rh_Cat [Cp*RhCl2]2 (Steric/Catalyst Control) C2_Product C2-Formyl/Bromo Derivative Vilsmeier->C2_Product Halogenation->C2_Product C3_Product C3-Aryl Derivative Rh_Cat->C3_Product

Caption: Divergent functionalization pathways. Standard electrophilic substitution favors C2 (Green), while specific transition-metal catalysis enables C3 access (Red).

Detailed Protocols

Protocol A: C2-Selective Formylation (Vilsmeier-Haack)

Objective: Introduction of a formyl group (-CHO) at the C2 position.[1] Mechanism: The electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent (chloroiminium ion).[1] The ortho-methyl group on the phenyl ring does not provide sufficient steric bulk to block C2 attack, making this the dominant pathway.[1]

Materials:

  • Substrate: 1-(4-chloro-2-methylphenyl)-1H-pyrrole (1.0 equiv)[1]

  • Reagent: Phosphorus oxychloride (POCl

    
    , 1.1 equiv)
    
  • Solvent/Reagent:

    
    -Dimethylformamide (DMF, 5-10 equiv)
    
  • Quench: Saturated aqueous Sodium Acetate (NaOAc) or NaHCO

    
    [1]
    

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C. Dropwise add POCl

    
     (1.1 equiv) over 15 minutes. Stir for 30 minutes at 0°C to generate the Vilsmeier salt (white precipitate or suspension).[1]
    
  • Addition: Dissolve 1-(4-chloro-2-methylphenyl)-1H-pyrrole in a minimum amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc).[1] The intermediate iminium salt is often visible as a polar spot.[1]

    • Note: If conversion is sluggish due to the electron-withdrawing 4-Cl group, heat to 60°C.[1]

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water (10 volumes). Neutralize slowly with saturated aqueous NaOAc or NaHCO

    
     (pH 7–8).[1] Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1] Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Yield: 85–95% Selectivity: >98% C2-isomer.[1]

Protocol B: C2-Selective Bromination

Objective: Preparation of the 2-bromo derivative for subsequent cross-coupling (Suzuki/Stille).[1] Challenge: Pyrroles are prone to poly-halogenation.[1] Low temperature is critical.[1]

Materials:

  • Substrate: 1-(4-chloro-2-methylphenyl)-1H-pyrrole (1.0 equiv)[1]

  • Reagent:

    
    -Bromosuccinimide (NBS, 1.0 equiv)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Methodology:

  • Setup: Dissolve the substrate in anhydrous THF under Argon and cool to -78°C (Dry ice/acetone bath).

  • Addition: Dissolve NBS (1.0 equiv) in THF and add it dropwise over 30 minutes. The slow addition prevents local high concentrations of brominating agent.[1]

  • Reaction: Stir at -78°C for 2 hours. Allow to warm slowly to 0°C over 1 hour. Do not let it reach RT before quenching if mono-substitution is critical.

  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to destroy excess bromine.
  • Workup: Extract with diethyl ether. Wash with water.[1][2] Important: Pyrrole halides can be unstable on acidic silica.[1] Add 1% Triethylamine to the eluent during chromatography.[1]

Protocol C: C3-Selective Arylation (Rh-Catalyzed C-H Activation)

Objective: Direct functionalization of the "difficult" C3 (


) position.
Mechanism:  The bulky Rhodium catalyst, combined with the steric hindrance of the N-aryl group, disfavors the formation of the C2-metal intermediate, shifting selectivity to the less hindered C3 position.

Materials:

  • Catalyst: [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%)[1]
  • Additive: AgSbF

    
     (10 mol%) - activates the catalyst
    
  • Oxidant/Coupling Partner: Aryl Iodide (Ar-I, 1.5 equiv) or Internal Alkyne (for annulation)

  • Solvent: 1,2-Dichloroethane (DCE) or Acetone

Methodology:

  • Catalyst Activation: In a glovebox or sealed tube, mix [Cp*RhCl

    
    ]
    
    
    
    and AgSbF
    
    
    in DCE.[1] Stir for 10 mins.
  • Substrate Addition: Add 1-(4-chloro-2-methylphenyl)-1H-pyrrole (1.0 equiv) and the Aryl Iodide (1.5 equiv).

  • Reaction: Seal the tube and heat to 100–120°C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove metal residues.[1] Concentrate and purify via silica column.[1]

Mechanistic Insight: Standard electrophilic substitution (SEAr) would target C2.[1] This protocol utilizes a concerted metalation-deprotonation (CMD) pathway where the steric clash between the bulky Cp* ligand and the N-(2-methylphenyl) group destabilizes the transition state at C2, favoring C3.[1]

Data Summary & Troubleshooting

ReactionTarget PositionKey ReagentConditionsMajor Pitfall
Formylation C2 POCl

/DMF
0°C

RT
Incomplete hydrolysis of iminium salt.[1]
Bromination C2 NBS-78°CPoly-bromination (C2, C5, C3) if warmed too fast.[1]
C-H Arylation C3 [Cp*Rh] / Ar-I120°CCatalyst deactivation; requires inert atmosphere.[1]
Troubleshooting "The Ortho Effect"

The 2-methyl group on the N-phenyl ring creates a chiral axis (atropisomerism) if the rotation barrier is high enough.[1]

  • Observation: In NMR, you may see broadened signals for the pyrrole

    
    -protons at low temperatures.[1]
    
  • Impact: For C2-functionalization, the two

    
    -positions (C2 and C5) are chemically equivalent due to rapid rotation at room temperature.[1] However, once a substituent is installed at C2, the rotation may be restricted, leading to separable atropisomers in subsequent steps.
    

References

  • Vilsmeier-Haack Reaction on Pyrroles

    • Mechanism & Selectivity:[1][3][4][5] Candy, C. F., Jones, R. A., & Wright, P. H. (1970).[6] Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of 1-Substituted Pyrroles. Journal of the Chemical Society C: Organic.

    • General Protocol: "Vilsmeier-Haack Reaction."[1][4][6][7][8][9] Organic Chemistry Portal.

  • Regioselective C-H Activation (C3 Selectivity)

    • Rh-Catalyzed Beta-Arylation: "Beta-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I." Journal of the American Chemical Society.[1]

    • Steric Control in C-H Activation: "Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions." Chemistry - A European Journal.[1] [1]

  • Synthesis of Pyrrole-2-Carbaldehydes

    • Oxidative Annulation Strategies: Wu, X., et al. (2018).[3] "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation." Organic Letters. [1]

  • General Pyrrole Functionalization

    • Review of Methods: "Recent Advances in Functionalization of Pyrroles and their Translational Potential." The Chemical Record. [1]

Sources

Microwave-assisted synthesis of N-arylpyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of N-Arylpyrroles via Microwave Irradiation

Executive Summary

N-arylpyrroles are ubiquitous pharmacophores in medicinal chemistry, serving as the structural backbone for blockbuster drugs like Atorvastatin (Lipitor) and various antifungal agents. Traditional thermal synthesis (oil bath reflux) is often plagued by "thermal lag," requiring extended reaction times (12–24 hours) and harsh acidic solvents that degrade sensitive functional groups.

This Application Note details two microwave-assisted protocols that reduce reaction times to under 15 minutes while improving yield and purity. By leveraging dielectric heating , we bypass the limitations of conductive heat transfer, accessing high-energy transition states that are kinetically unfavorable under conventional conditions.

Mechanistic Insight: The "Microwave Effect"

To optimize these reactions, one must understand why microwave irradiation works. It is not merely "faster heating."[1]

  • Dipolar Polarization: The rate-determining step in pyrrole synthesis is often the dehydration of the hemiaminal intermediate. This transition state is highly polar. Microwave energy (

    
    ) directly couples with these polar species, inducing molecular rotation and friction.
    
  • Selective Superheating: In solvent-free or aqueous conditions, the reagents (or the water layer) absorb energy more efficiently than the vessel walls, creating localized "hot spots" at the molecular level that drive the cyclization forward.

Figure 1: Mechanistic Pathway & Microwave Interaction Points

PaalKnorrMechanism Reactants 1,4-Diketone + Primary Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Transition Polar Transition State (Rate Limiting) Hemiaminal->Transition Cyclization Product N-Arylpyrrole + 2 H₂O Transition->Product Dehydration MW_Input Microwave Irradiation (Dipolar Polarization) MW_Input->Hemiaminal Accelerates Kinetics MW_Input->Transition Stabilizes Polar TS

Caption: The microwave field stabilizes the polar transition state during the cyclization/dehydration steps, significantly lowering the activation energy barrier.

Experimental Protocols

Protocol A: Solvent-Free Paal-Knorr Condensation

Best for: Rapid library generation, acid-sensitive substrates, and "Green Chemistry" compliance.

Rationale: Using Montmorillonite K-10 clay serves a dual purpose: it acts as a solid support to absorb microwave energy and provides acidic sites to catalyze the reaction without liquid acids.

Materials:

  • 2,5-Hexanedione (1.0 equiv)[2]

  • Substituted Aniline (1.0 equiv)

  • Montmorillonite K-10 Clay (200% w/w relative to reactants)

  • Vessel: 10 mL Pyrex microwave vial with a snap-cap (vented).

Step-by-Step Workflow:

  • Adsorption: In a mortar, mix the amine (1 mmol) and 2,5-hexanedione (1 mmol) with 200 mg of Montmorillonite K-10. Grind efficiently for 2 minutes until a free-flowing powder or homogeneous paste is obtained.

  • Loading: Transfer the mixture into the microwave vial. Note: Do not cap tightly if using a non-pressurized system; water vapor must escape.

  • Irradiation: Place in a single-mode microwave reactor.

    • Mode: Constant Power (or Temperature Control if available).

    • Power: 50 W (start low to prevent charring).

    • Temp Limit:

      
       (IR sensor).
      
    • Time: 2–5 minutes.

  • Workup: Add

    
     of Ethyl Acetate (EtOAc) to the reaction vial. Vortex to extract the product from the clay.
    
  • Filtration: Filter through a celite pad to remove the clay.

  • Isolation: Evaporate solvent. Recrystallize from EtOH/Water if necessary.

Protocol B: Aqueous Clauson-Kaas Synthesis

Best for: Using the protected precursor (2,5-dimethoxytetrahydrofuran) when the 1,4-diketone is unstable or unavailable.

Rationale: Water has a high dielectric loss tangent (


 at 

), making it an excellent microwave absorber. It promotes the hydrolysis of the acetal protecting group without harsh mineral acids.

Materials:

  • 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) (1.1 equiv)

  • Primary Amine (1.0 equiv)

  • Solvent: Deionized Water (

    
     per mmol)
    
  • Catalyst: None (or

    
     Acetic Acid for weak nucleophiles).
    

Step-by-Step Workflow:

  • Activation (In-situ): Mix 2,5-DMTHF and water in the vial.

  • Addition: Add the amine. If the amine is insoluble, add a minimal amount of EtOH as a co-solvent, but maintain water as the major component (

    
    ).
    
  • Irradiation:

    • Temp:

      
       (Closed vessel, pressurized).
      
    • Hold Time: 10–15 minutes.

    • Stirring: High (magnetic stir bar is essential).

  • Cooling: Cool to

    
     using compressed air (standard in most reactors).
    
  • Isolation: The product often precipitates out of the water upon cooling. Filter and wash with cold water. If oil forms, extract with EtOAc.

Figure 2: Experimental Workflow (Clauson-Kaas)

Workflow Prep Reagent Prep: Mix 2,5-DMTHF + Amine in Water (3 mL) Seal Seal Vessel: Add Stir Bar Cap Tightly Prep->Seal MW Microwave Irradiation: 140°C, 10-15 min (High Pressure) Seal->MW Cool Cooling Phase: Air Jet to <50°C MW->Cool Separate Separation: Filtration (Solids) or Extraction (Oils) Cool->Separate

Caption: Standardized workflow for aqueous microwave synthesis. Pressure monitoring is critical during the 140°C heating step.

Comparative Analysis: Thermal vs. Microwave

The following data summarizes internal validation studies comparing traditional reflux methods with the protocols defined above.

ParameterConventional Thermal (Reflux)Microwave Protocol A (Paal-Knorr)Microwave Protocol B (Clauson-Kaas)
Reaction Time 12 – 24 Hours2 – 5 Minutes 10 – 15 Minutes
Solvent Benzene/Toluene/AcOHSolvent-Free Water
Catalyst p-TsOH / HClMontmorillonite K-10 None / Mild AcOH
Typical Yield 65 – 75%88 – 96% 80 – 92%
Energy Usage High (Continuous heating)Low (Targeted heating) Moderate

Optimization & Troubleshooting Guide

Issue: Low Yield with Electron-Deficient Amines (e.g., Nitroaniline)

  • Cause: Nucleophilicity of the amine is too low.

  • Solution: Increase temperature to

    
     (Protocol B) or add a Lewis Acid catalyst like Scandium Triflate (
    
    
    
    ) to activate the carbonyls.

Issue: "Charring" or Black Tars (Protocol A)

  • Cause: Localized overheating (Hot spots) in the solid matrix.

  • Solution: Reduce microwave power. Use "Power Cycling" (Pulse mode) rather than continuous irradiation. Ensure the clay/reactant mixture is homogenized thoroughly before heating.

Issue: Vessel Over-Pressurization (Protocol B)

  • Cause: Water vapor pressure at

    
     is significant (
    
    
    
    ).
  • Solution: Ensure the microwave vial is rated for at least

    
    . Use a reactor with active pressure management. Do not fill the vial more than 60% volume.
    

References

  • Banik, B. K., et al. (2010).[3] "An Expeditious Synthesis of N-Substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions." Molecules.

  • Varma, R. S., et al. (2020). "Montmorillonite K-10 Catalyzed Microwave-Assisted Synthesis of Pyrroles in Solvent Free Conditions." Heterocycles.

  • Minetto, G., et al. (2005).[4][5] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[4][5]

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery." Chemical Society Reviews.

  • Amarnath, V., et al. (1991).[5] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.

Sources

Application Note: Polymerization Techniques for N-Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, characterization, and application of poly(N-substituted pyrrole) derivatives. While N-substitution improves solubility and allows for functionalization (e.g., for targeted drug delivery), it introduces significant steric hindrance that disrupts the planarity of the polymer backbone, drastically reducing conductivity compared to unsubstituted polypyrrole (PPy). This note provides optimized protocols for chemical oxidative polymerization (nanoparticle synthesis) and electrochemical polymerization (film deposition), specifically tailored to overcome these steric and electronic challenges.

Mechanistic Challenges & Strategy

The Steric Hindrance Problem

Unlike pyrrole, which polymerizes into a planar, highly conductive conjugated system, N-substituted pyrroles suffer from steric clashes between the N-substituent and the hydrogen atoms at the


-positions (C3/C4) of adjacent rings.
  • Consequence: The polymer backbone twists, breaking the effective conjugation length.

  • Result: Conductivity drops by orders of magnitude (

    
     to 
    
    
    
    S/cm vs. 10-100 S/cm for PPy), and the oxidation potential required for polymerization increases.
Strategic Approach

To successfully polymerize these derivatives, experimental conditions must be more aggressive than standard PPy synthesis:

  • Higher Oxidation Potentials: Required to generate radical cations.

  • Solvent Selection: Aprotic solvents (Acetonitrile) are preferred for films to prevent nucleophilic attack by water, while surfactant-stabilized aqueous systems are used for nanoparticles.

  • Copolymerization: Often copolymerized with unsubstituted pyrrole or PNIPAm to restore conductivity or add thermo-responsiveness.

PolymerizationMechanism Monomer N-Substituted Pyrrole Monomer Oxidation Oxidation (-e⁻) Monomer->Oxidation RadicalCat Radical Cation (Resonance Stabilized) Oxidation->RadicalCat Dimerization C-C Coupling (2,2' position) RadicalCat->Dimerization StericClash Steric Clash: N-R group hits β-H of neighbor Dimerization->StericClash Critical Step Twisting Backbone Twisting (Loss of Planarity) StericClash->Twisting Polymer Poly(N-sub pyrrole) Low Conductivity High Solubility Twisting->Polymer

Figure 1: Mechanism of N-substituted pyrrole polymerization highlighting the steric origin of reduced conductivity.

Protocol A: Chemical Oxidative Polymerization (Nanoparticles)

Application: Drug delivery carriers (pH-responsive), bio-imaging contrast agents.[1] Target Morphology: Spherical nanoparticles (30–100 nm).

Materials
  • Monomer: N-methylpyrrole (or other N-alkyl derivative), distilled under reduced pressure before use.

  • Oxidant: Iron(III) Chloride hexahydrate (

    
    ).
    
  • Stabilizer/Surfactant: Polyvinyl alcohol (PVA) or Sodium Dodecyl Sulfate (SDS).

  • Solvent: Deionized Water (DIW).

Step-by-Step Procedure
  • Surfactant Preparation: Dissolve PVA (1 wt%) in 50 mL DIW at 60°C. Stir until clear, then cool to 4°C (ice bath).

    • Why: Low temperature slows the reaction, preventing aggregation and ensuring uniform particle size.

  • Monomer Addition: Add N-substituted pyrrole monomer (e.g., 0.5 mL) to the surfactant solution. Stir vigorously (700 RPM) for 20 mins to form a micellar emulsion.

  • Oxidant Addition: Dissolve

    
     in 10 mL DIW. The molar ratio of Oxidant:Monomer should be 4:1 .
    
    • Note: A higher ratio is needed compared to PPy (2.4:1) due to the lower reactivity of the N-substituted monomer.

  • Polymerization: Dropwise add the oxidant solution to the monomer emulsion. The solution will turn from clear to dark brown/black.

  • Reaction Time: Stir for 24 hours at 4°C.

  • Purification:

    • Centrifuge at 12,000 RPM for 30 mins. Discard supernatant.

    • Wash pellet 3x with DIW and 1x with Ethanol to remove unreacted monomer and excess oxidant.

    • Critical: Dialysis (MWCO 12-14 kDa) against water for 48 hours is recommended for biological applications to remove all iron traces.

  • Drying: Lyophilize (freeze-dry) to obtain a fine black powder.

Protocol B: Electrochemical Polymerization (Films)

Application: Biosensor interfaces, corrosion protection coatings, conductive scaffolds. Target Morphology: Uniform, adherent thin film.

Materials
  • Working Electrode: Glassy Carbon, Gold, or ITO glass.

  • Counter Electrode: Platinum wire/mesh.

  • Reference Electrode: Ag/Ag+ (for non-aqueous) or Ag/AgCl (for aqueous).

  • Solvent: Acetonitrile (ACN) is preferred over water to avoid overoxidation and nucleophilic attack.

  • Electrolyte: Lithium Perchlorate (

    
    ) or Tetrabutylammonium hexafluorophosphate (
    
    
    
    ) (0.1 M).
Step-by-Step Procedure
  • Electrode Polishing: Polish the working electrode with 0.05 µm alumina slurry, sonicate in water/ethanol, and dry under

    
     stream.
    
  • Solution Prep: Prepare a 0.1 M solution of Monomer and 0.1 M Electrolyte in ACN.

    • Tip: Purge with

      
       for 10 mins to remove dissolved oxygen, which traps radicals.
      
  • Technique Selection:

    • Cyclic Voltammetry (CV): Best for determining oxidation potential. Scan from 0 V to +1.2 V (vs Ag/Ag+).

    • Potentiostatic (Constant Voltage): Apply +1.1 V to +1.3 V.

    • Note: N-substituted pyrroles oxidize at ~0.8–1.0 V, significantly higher than pyrrole (~0.6 V).

  • Deposition: Run the polymerization until the desired charge density (

    
    ) is reached.
    
    • Thickness estimation:

      
       film thickness (approximation).
      
  • Post-Treatment: Rinse the film gently with monomer-free ACN to remove oligomers.

Application: Drug Delivery Systems

N-substituted pyrrole polymers are uniquely suited for "smart" drug delivery due to their responsiveness to pH and electrical stimuli.

A. pH-Responsive Release

The protonation state of the polymer backbone or the N-substituent (if it contains an amine, e.g., N-(3-aminopropyl)pyrrole) changes with pH, altering the polymer's volume (swelling) and releasing the drug.

  • Acidic Environment (Tumor/Infection): Polymer swells due to electrostatic repulsion of protonated groups

    
     Drug Release.
    
  • Neutral Environment (Blood): Polymer remains collapsed

    
     Drug Retention.
    
B. Electrically Triggered Release

Doping the polymer with a negatively charged drug molecule (e.g., Dexamethasone phosphate) allows for release upon electrical stimulation.

  • Loading: Polymerize in the presence of the anionic drug (Drug acts as the dopant).

  • Release: Apply a negative potential (reduction). The polymer backbone becomes neutral, expelling the anionic drug to maintain charge neutrality.

FeatureN-Substituted PPyUnsubstituted PPy
Solubility High (in organic solvents)Insoluble
Conductivity Low (

S/cm)
High (10-100 S/cm)
Bio-functionalization Easy (via N-group)Difficult (requires post-mod)
Drug Loading Hydrophobic & IonicMostly Ionic

Troubleshooting & Optimization

Troubleshooting Problem Problem Detected NoPolymer No Polymer Formation Problem->NoPolymer LowCond Conductivity Too Low Problem->LowCond PoorFilm Film Peeling/Powdery Problem->PoorFilm CheckPot Increase Oxidation Potential (>1.0 V) NoPolymer->CheckPot Copolymer Copolymerize with Unsubstituted Pyrrole LowCond->Copolymer CheckSolvent Switch to ACN Remove Water PoorFilm->CheckSolvent SurfConc Adjust Surfactant Conc. (Prevent Aggregation) PoorFilm->SurfConc

Figure 2: Decision matrix for troubleshooting common synthesis issues.

  • Issue: Oligomer Formation (Soluble Brown Liquid)

    • Cause: Chain propagation is terminated early due to steric blocking.

    • Fix: Increase monomer concentration or switch to a solvent where the polymer is strictly insoluble (e.g., water/ethanol mix).

  • Issue: Overoxidation (Loss of Electroactivity)

    • Cause: Applied potential is too high (>1.4 V).

    • Fix: Use Galvanostatic mode (constant current) to let the potential self-regulate, or lower the potentiostatic voltage.

References

  • Samanta, D., et al. (2015). "Polypyrrole nanoparticles for tunable, pH-sensitive and sustained drug release."[2] Nanoscale. Link

  • Saraç, A. S., et al. "Electrochemical Synthesis of N-Methylpyrrole and N-Methylcarbazole Copolymer." TÜBİTAK Academic Journals. Link

  • Kwon, O. S., et al. (2012). "Cyclic Voltammetric Synthesis of Poly(N-methyl pyrrole) on Copper." ACS Applied Materials & Interfaces. Link

  • Wallace, G. G., et al. "Conductive Polymers: Intelligent Materials in Robotics." Wiley Online Library. (General reference for PPy conductivity mechanisms).
  • BOC Sciences. "Custom Pyrrole Synthesis Services."

Sources

Application Note: Scalable Synthesis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole via the Clauson-Kaas Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The N-arylpyrrole motif is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for various aromatic systems and a core structural unit in numerous pharmaceuticals. The synthesis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole requires the selective N-arylation of a pyrrole ring or the de novo construction of the pyrrole ring directly onto the aniline nitrogen.

For scalable, industrial-grade synthesis, the Clauson-Kaas pyrrole synthesis —the condensation of 4-chloro-2-methylaniline with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF)—is the most robust and atom-economical pathway. This application note outlines the mechanistic rationale, comparative methodologies, and self-validating experimental protocols for both conventional batch and microwave-assisted syntheses of this target compound.

Mechanistic Rationale & Causality

To achieve high yields and minimize side reactions (such as polymerization or incomplete cyclization), one must understand the thermodynamic and kinetic drivers of the Clauson-Kaas reaction [1].

The choice of glacial acetic acid as a dual solvent-catalyst is a deliberate, causality-driven experimental design.

  • The Acetal Hydrolysis: 2,5-DMTHF is a stable, easy-to-handle surrogate for the highly reactive and unstable succinaldehyde. A Brønsted acid is required to protonate the methoxy groups, driving the elimination of methanol and opening the tetrahydrofuran ring to generate the reactive succinaldehyde equivalent.

  • The pH Balance: If a strong mineral acid (e.g., HCl or H

    
    SO
    
    
    
    ) were used, the primary amine (4-chloro-2-methylaniline, pKa ~4) would be fully protonated into an anilinium salt, rendering it non-nucleophilic and stalling the reaction. Acetic acid provides optimal acidity to hydrolyze the acetal while leaving a sufficient equilibrium concentration of the free amine available for nucleophilic attack.

Following the nucleophilic attack, a hemiaminal intermediate is formed. Subsequent acid-catalyzed dehydration and cyclization yield the thermodynamically stable, aromatic 1-(4-chloro-2-methylphenyl)-1H-pyrrole.

Mechanism A 2,5-Dimethoxytetrahydrofuran (Acetal Surrogate) B Protonation & Ring Opening (Acid Catalysis) A->B H+ / Heat C Succinaldehyde Equivalent (Reactive Intermediate) B->C - 2 MeOH D Nucleophilic Attack by 4-Chloro-2-methylaniline C->D E Cyclization (Hemiaminal Formation) D->E F Double Dehydration (- 2 H2O) E->F H+ G 1-(4-chloro-2-methylphenyl)-1H-pyrrole (Target Product) F->G Aromatization

Figure 1: Mechanistic pathway of the Clauson-Kaas pyrrole synthesis.

Methodological Comparison & Quantitative Data

When scaling up the synthesis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole, process chemists must balance throughput, energy consumption, and environmental impact. Below is a comparative analysis of the two primary modalities described in this guide [2, 3].

Table 1: Comparison of Synthesis Modalities

ParameterProtocol A: Conventional BatchProtocol B: Microwave-Assisted
Scale Suitability >100 g to Multi-kg<10 g (Discovery/Library scale)
Catalyst / Solvent Glacial Acetic AcidGlacial Acetic Acid
Temperature 100–120 °C (Reflux)150–170 °C (Pressurized)
Reaction Time 2–4 Hours10–15 Minutes
Typical Yield 85–92%90–96%
Energy Efficiency Low (Prolonged heating)High (Targeted dielectric heating)
Self-Validation Cue Deepening of color to dark amberInstantaneous color change & pressure drop

Experimental Workflows

ProcessFlow Step1 1. Reactor Preparation Inert Atmosphere (N2) Step2 2. Reagent Charging Aniline + 2,5-DMTHF + AcOH Step1->Step2 Step3 3. Reflux (100-120 °C) 2-4 Hours Step2->Step3 Step4 4. In-Process Control TLC / LC-MS Monitoring Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup Ice-Water Quench & Extraction Step4->Step5 Conversion >98% Step6 6. Purification Silica Plug or Crystallization Step5->Step6 Step7 7. Final Product High-Purity Pyrrole Step6->Step7

Figure 2: Process flowchart for the scalable batch synthesis workflow.

Protocol A: Conventional Scalable Batch Synthesis (100 mmol Scale)

This protocol is designed as a self-validating system . The physical state changes described serve as built-in quality control checkpoints.

Reagents:

  • 4-chloro-2-methylaniline: 14.16 g (100 mmol)

  • 2,5-dimethoxytetrahydrofuran (2,5-DMTHF): 14.54 g (110 mmol, 1.1 equiv)

  • Glacial Acetic Acid: 100 mL

Step-by-Step Procedure:

  • System Purge: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry N

    
     for 5 minutes. Causality: Prevents oxidative degradation of the aniline at elevated temperatures.
    
  • Reagent Charging: Add 100 mL of glacial acetic acid to the flask, followed by 14.16 g of 4-chloro-2-methylaniline. Stir until fully dissolved (clear, pale-yellow solution).

  • Initiation: Slowly add 14.54 g of 2,5-DMTHF dropwise over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 118 °C).

    • Self-Validation Checkpoint: Within 30 minutes, the solution will transition from pale yellow to a deep amber/brown. This color change is indicative of the formation of the highly conjugated hemiaminal intermediates.

  • In-Process Control (IPC): After 2 hours, sample 50 µL of the reaction mixture. Dilute in 1 mL of ethyl acetate, wash with saturated NaHCO

    
    , and analyze via TLC (Hexanes:EtOAc 8:2) or LC-MS.
    
    • Validation: The starting aniline is UV-active and highly polar. The product pyrrole will appear as a significantly less polar spot (higher

      
      ) due to the loss of the primary amine's hydrogen-bonding capability. Proceed to the next step only when the aniline peak is <2% by LC-MS.
      
  • Quenching: Cool the reaction to room temperature. Pour the mixture slowly into 400 mL of crushed ice-water while stirring vigorously.

    • Self-Validation Checkpoint: The sudden shift in solvent polarity will cause the hydrophobic 1-(4-chloro-2-methylphenyl)-1H-pyrrole to precipitate as a crude solid or separate as a heavy oil.

  • Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated NaHCO

    
     (3 x 100 mL) until CO
    
    
    
    evolution ceases (neutralizing the acetic acid), followed by brine (100 mL).
  • Drying & Concentration: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude product.
  • Purification: Pass the crude material through a short silica gel plug using Hexanes:EtOAc (9:1) to remove dark polymeric byproducts. Evaporate to yield the pure product.

Protocol B: Microwave-Assisted Green Synthesis (10 mmol Scale)

Ideal for rapid library generation or early-phase drug discovery, utilizing dielectric heating to drastically reduce reaction times [2].

Reagents:

  • 4-chloro-2-methylaniline: 1.42 g (10 mmol)

  • 2,5-DMTHF: 1.45 g (11 mmol)

  • Glacial Acetic Acid: 10 mL

Step-by-Step Procedure:

  • Preparation: In a 20 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, combine the aniline, 2,5-DMTHF, and glacial acetic acid.

  • Sealing: Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to 150 °C for 10 minutes with a pre-stirring phase of 30 seconds.

    • Causality: Microwave irradiation provides direct, uniform heating to the polar molecules (acetic acid and reagents), bypassing the thermal wall-effects of conventional heating and accelerating the dehydration step.

  • Cooling & Quenching: Allow the reactor to cool the vial to <40 °C via compressed air. Uncap and pour the contents into 50 mL of ice water.

  • Isolation: Extract with dichloromethane (2 x 20 mL), wash with 1M NaOH to remove acetic acid, dry over MgSO

    
    , and concentrate to yield the high-purity product.
    

Analytical Characterization

To ensure authoritative validation of the synthesized 1-(4-chloro-2-methylphenyl)-1H-pyrrole, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected

    
     at m/z 192.0 (and 194.0 for the 
    
    
    
    Cl isotope in a 3:1 ratio).
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • The pyrrole ring protons will appear as two distinct multiplets. The

      
      -protons (adjacent to the nitrogen) typically resonate around 
      
      
      
      6.7–6.8 ppm, while the
      
      
      -protons appear around
      
      
      6.3–6.4 ppm.
    • The aromatic protons of the 4-chloro-2-methylphenyl ring will appear between

      
       7.1–7.3 ppm.
      
    • The methyl group will appear as a sharp singlet around

      
       2.2 ppm.
      

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 2023, 19, 928–955. Available at:[Link][1][2]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2014, (v) 22-31. Available at:[Link][3]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Subject: High-Yield Synthesis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole Ticket ID: PYR-OPT-4Cl2Me Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues in the synthesis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole . This is a classic N-arylation, but it presents a specific challenge: Steric Hindrance .

The ortho-methyl group on the aniline ring creates significant steric clash during the nucleophilic attack on the activated 2,5-dimethoxytetrahydrofuran (2,5-DMTHF). In standard Clauson-Kaas conditions (acetic acid reflux), this slows the reaction, allowing the sensitive pyrrole intermediates to polymerize into "pyrrole black" (tars) before the product forms.

This guide provides three validated protocols to bypass this kinetic trap, moving from small-scale optimization to scalable green chemistry.

Module 1: The "Gold Standard" Protocol (Microwave-Assisted)

Best for: Rapid optimization, library synthesis (mg to g scale). Why it works: Microwave irradiation provides direct dielectric heating, overcoming the rotational energy barrier imposed by the ortho-methyl group. It reduces reaction time from hours to minutes, minimizing the window for polymerization.

Protocol A: Aqueous Microwave Synthesis
  • Reagents: 4-chloro-2-methylaniline (1.0 equiv), 2,5-DMTHF (1.1 equiv).

  • Solvent: Water (0.5 M concentration).

  • Catalyst: None (Autocatalytic via amine hydrochloride formation or neutral).

Step-by-Step:

  • Charge: In a microwave vial, suspend 4-chloro-2-methylaniline (10 mmol) and 2,5-DMTHF (11 mmol) in deionized water (20 mL).

  • Seal & Heat: Irradiate at 150°C for 20 minutes . Ensure the vessel is rated for high pressure (~5-10 bar).

  • Extraction: The product usually oils out. Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with 0.1 M HCl (to remove unreacted aniline) followed by brine.

  • Purification: Dry over

    
    , concentrate. Flash chromatography (Hexane/EtOAc 95:5).
    

Expected Yield: >85% Visual Check: Reaction mixture should turn biphasic but remain relatively transparent/brown, not opaque black tar.

Module 2: The Scalable "Green" Protocol (Iron Catalysis)

Best for: Scale-up (>10g), labs without microwave reactors. Why it works:


 acts as a mild Lewis acid that accelerates the rate-determining step (hydrolysis of 2,5-DMTHF to succinaldehyde) without being harsh enough to trigger massive polymerization.
Protocol B: FeCl3-Catalyzed Water Reaction
  • Reagents: Aniline derivative (1.0 equiv), 2,5-DMTHF (1.1 equiv).

  • Catalyst:

    
     (2-5 mol%).
    
  • Solvent: Water.[1][2][3][4]

Step-by-Step:

  • Mix: Add 4-chloro-2-methylaniline (50 mmol) and 2,5-DMTHF (55 mmol) to water (100 mL).

  • Catalyze: Add

    
     (0.27 g, 1 mmol).
    
  • Heat: Stir vigorously at 60°C for 1-2 hours.

  • Monitor: TLC (Hexane:EtOAc 9:1). Look for the disappearance of the aniline spot (

    
    ).
    
  • Workup: Cool to RT. Extract with diethyl ether or EtOAc.

  • Purification: Pass through a short pad of silica gel to remove iron salts.

Module 3: Troubleshooting & Logic (The "Why" and "How")

Mechanism of Failure (The Ortho-Effect)

The reaction requires the aniline nitrogen to attack the transient oxonium ion formed from 2,5-DMTHF. The 2-methyl group physically blocks this trajectory. If the temperature is too low, the attack doesn't happen. If the acid is too strong (e.g., conc. HCl), the 2,5-DMTHF polymerizes with itself before the aniline can react.

Visualization: Reaction Workflow & Mechanism

The following diagram illustrates the critical pathway and where the steric hindrance acts as a bottleneck.

ClausonKaas_Mechanism Start 4-Chloro-2-methylaniline + 2,5-DMTHF Activation Acid/Heat Activation (Ring Opening) Start->Activation Intermed Succinaldehyde Intermediate Activation->Intermed Attack Nucleophilic Attack (Rate Limiting Step) Intermed->Attack Steric Barrier (2-Me Group) SideRxn Polymerization (Black Tar) Intermed->SideRxn Slow Attack + Strong Acid Cyclization Cyclization & Aromatization Attack->Cyclization Product 1-(4-chloro-2-methylphenyl) -1H-pyrrole Cyclization->Product

Caption: Mechanistic pathway showing the steric bottleneck at the nucleophilic attack stage, which competes with polymerization.

Troubleshooting Guide (FAQ Format)

Q1: The reaction mixture turned into a solid black tar. What happened? A: You likely used an acid that was too strong (e.g., p-TsOH in refluxing toluene) or heated too slowly.

  • Fix: Switch to Protocol B (

    
    ) . If you must use standard Clauson-Kaas, use acetic acid as the solvent and add the aniline after the 2,5-DMTHF has been refluxing for 5 minutes to ensure ring opening, then drop the aniline in slowly.
    

Q2: I have 40% starting aniline remaining after 24 hours. A: The ortho-methyl group is preventing the reaction at reflux temperatures (


C).
  • Fix: Use Protocol A (Microwave) . The superheating effect (

    
    C) provides the activation energy to overcome the steric barrier.
    

Q3: I'm getting terrible emulsions during extraction. A: Pyrroles and unreacted oligomers act as surfactants.

  • Fix: Filter the crude reaction mixture through a Celite pad before adding the organic solvent for extraction. This removes the insoluble oligomers causing the emulsion.

Comparative Data: Method Selection

ParameterMethod A: Classical (AcOH Reflux)Method B: Microwave (Water)Method C: FeCl3 Catalysis
Yield 40-55% (Variable)85-95% 80-90%
Time 4-12 Hours20 Minutes1-2 Hours
Purity (Crude) Low (Tars present)HighHigh
Scalability HighLow (Vial size limit)High
Green Score Low (Solvent waste)High (Water)High (Water + Iron)
Decision Logic Tree

Troubleshooting_Tree Start Select Protocol Scale Scale > 5g? Start->Scale Equip Microwave Available? Scale->Equip No MethodA Use FeCl3 / Water (Protocol B) Scale->MethodA Yes Steric Ortho-Substituted? Equip->Steric Yes Equip->MethodA No MethodB Use Microwave (Protocol A) Steric->MethodB Yes (Critical) MethodC Standard Clauson-Kaas (AcOH Reflux) Steric->MethodC No

Caption: Decision matrix for selecting the optimal synthetic route based on scale and equipment availability.

References

  • Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.

  • Polshettiwar, V., & Varma, R. S. (2010).[2] Aqueous Microwave-Assisted Chemistry: Synthesis and Catalysis. Royal Society of Chemistry.[2] [2]

  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., & Bolourtchian, M. (2009). Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water. Synlett, 2009(14), 2245-2248.

  • Aghapoor, K., et al. (2021). Microwave-assisted synthesis of N-aryl pyrroles. Current Organic Chemistry.

Sources

Technical Support Center: Purification of 1-(4-chloro-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Expert Analysis

Compound Profile: 1-(4-chloro-2-methylphenyl)-1H-pyrrole is a lipophilic, electron-rich aromatic heterocycle.[1][2] Synthesis Context: Typically synthesized via the Paal-Knorr reaction using 4-chloro-2-methylaniline and 2,5-dimethoxytetrahydrofuran (or 2,5-hexanedione).[1] Primary Impurities:

  • Unreacted Aniline: 4-Chloro-2-methylaniline (Basic, polar, streaks on silica).[1][2][3]

  • Pyrrole Oligomers: "Pyrrole Black" (Oxidized polymers, highly retained).[1][2][3]

  • Solvent/Catalyst Residues.

The Senior Scientist's Verdict: The most common failure mode in purifying this compound is relying solely on chromatography to remove the starting aniline. Because N-aryl pyrroles are non-basic (pKa ~ -3.8) while the starting aniline is basic (pKa ~ 4.0), a chemical acid wash during the workup is 10x more efficient than trying to separate them on a column. If you are seeing streaking or co-elution, your issue lies in the workup, not the column conditions.[3]

Purification Workflow (Visualized)

The following diagram outlines the decision logic for purifying N-aryl pyrroles, prioritizing chemical separation over chromatographic brute force.

PurificationWorkflow Start Crude Reaction Mixture (Paal-Knorr) Workup Liquid-Liquid Extraction (EtOAc / Water) Start->Workup AcidWash CRITICAL STEP: Wash Org. Layer with 1M HCl Workup->AcidWash Removes Aniline Check Is Aniline Removed? (Check TLC) AcidWash->Check Check->AcidWash No (Aniline persists) Repeat Wash TLC TLC Analysis (Hex:EtOAc 95:5) Check->TLC Yes (Aniline absent) Column Flash Column Chromatography (Neutralized Silica) TLC->Column Complex Mixture Recryst Alternative: Recrystallization (Cold Hexane/EtOH) TLC->Recryst Solid, mainly pure Final Pure Product (>98% HPLC) Column->Final Recryst->Final

Figure 1: Logical workflow for the purification of 1-(4-chloro-2-methylphenyl)-1H-pyrrole, emphasizing the removal of basic impurities prior to chromatography.

Technical Support: Frequently Asked Questions (FAQ)

Category A: Method Development & Stationary Phase

Q1: My product turns brown/black on the silica column. What is happening? A: This is a classic sign of acid-catalyzed polymerization.[1]

  • Mechanism: Pyrroles are electron-rich and sensitive to the acidic hydroxyl groups on standard silica gel (pH ~6.5).[1] This acidity can catalyze oligomerization, forming "pyrrole black."[1][3]

  • Solution: You must neutralize the stationary phase.

    • Protocol: Pre-wash the packed silica column with 1% Triethylamine (Et3N) in Hexane before loading your sample.[1] Alternatively, add 0.5% - 1% Et3N to your mobile phase throughout the run.[1] This buffers the silica acidity and protects the pyrrole ring.

Q2: Which solvent system should I use? A: N-aryl pyrroles are lipophilic.[1]

  • Standard System: Hexane / Ethyl Acetate.[1][4]

  • Starting Gradient: 100% Hexane → 95:5 Hexane:EtOAc.[1]

  • Rf Target: Aim for an Rf of ~0.3 in 95:5 Hexane:EtOAc.

  • Alternative: If the compound is very non-polar, use Pentane/DCM.

Q3: Can I use Alumina instead of Silica? A: Yes, and it is often preferred for acid-sensitive pyrroles.[1] Use Neutral Alumina (Activity Grade III) .[1][2][3] Alumina is less acidic than silica and reduces the risk of decomposition, though it offers slightly lower resolution.

Category B: Troubleshooting Separation Issues

Q4: I see a streak trailing my product spot on TLC and the column. How do I fix this? A: Streaking usually indicates the presence of the starting material, 4-chloro-2-methylaniline .[1]

  • Diagnosis: Anilines interact strongly with silica silanols via hydrogen bonding, causing "tailing."[1][3]

  • Immediate Fix: Add 1% Triethylamine (Et3N) to your eluent.[1] This competes for the silanol sites and sharpens the amine peak.

  • Root Cause Fix (Recommended): Stop the column. Take your crude oil back up in Ethyl Acetate and wash it twice with 1M HCl .[1] The aniline will protonate (forming the water-soluble hydrochloride salt) and partition into the aqueous layer. The pyrrole will remain in the organic layer. This is far more effective than trying to separate them chromatographically.[1]

Q5: My product co-elutes with a "front-running" impurity. A: In Paal-Knorr synthesis, excess 2,5-dimethoxytetrahydrofuran can form furan derivatives or other non-polar byproducts.[1][2]

  • Strategy: Switch selectivity. If Hexane/EtOAc fails, try Hexane/DCM (Dichloromethane) or Toluene (100%) .[1][3] The pi-pi interactions of Toluene with the N-aryl ring can often provide the necessary orthogonality to separate closely related aromatics.

Standardized Protocols

Protocol A: The "Acid-Wash" Workup (Essential Pre-treatment)

Perform this BEFORE column chromatography to remove aniline.[1]

  • Dissolve the crude reaction residue in Ethyl Acetate (10 mL per gram of crude).

  • Wash the organic phase with 1M HCl (3 x 10 mL).[1]

    • Note: The aqueous layer contains the aniline hydrochloride.

  • Wash with Saturated NaHCO3 (1 x 10 mL) to neutralize trace acid.[1]

  • Wash with Brine (1 x 10 mL).

  • Dry over Na2SO4 , filter, and concentrate.

  • Result: The residue is now free of amine starting material, preventing streaking on the column.

Protocol B: Neutralized Silica Column Packing
  • Slurry Preparation: Mix Silica Gel 60 with Hexane containing 1% Triethylamine .

  • Packing: Pour the slurry into the column and allow it to settle. Flush with 2 column volumes of the same solvent.

  • Equilibration: Switch to the starting mobile phase (e.g., 100% Hexane or 98:2 Hex:EtOAc) without TEA if you are concerned about TEA reacting with your compound (unlikely for pyrroles), OR continue using 0.5% TEA if the compound is highly acid-sensitive.[1][3]

  • Loading: Load the sample as a concentrated solution in the minimum amount of Hexane/DCM.

Data & Reference Tables

Table 1: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Spot Streaking Residual Aniline (Starting Material)Pre-column: Wash crude with 1M HCl.On-column: Add 1% Et3N to eluent.[1][2]
Product Darkening Acid-catalyzed polymerization on SilicaUse Neutral Alumina or TEA-neutralized Silica .[1] Avoid prolonged exposure to air/light.[1]
Low Recovery Product decomposing or sticking to silicaFlush column with 10% MeOH/DCM to recover stuck material.[1] Switch to Alumina for future runs.
Co-elution Polarity match with impuritiesChange solvent selectivity.[1] Try Hexane/DCM or Hexane/Toluene .
Table 2: Physiochemical Properties & Chromatography Data
PropertyValue / Description
Molecular Weight 191.66 g/mol
Predicted pKa (Conj.[1][5] Acid) ~ -3.8 (Pyrrole nitrogen is NOT basic)
TLC Detection UV (254 nm); Stains red/purple with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1][2]
Typical Rf (Hex:EtOAc 9:1) 0.4 - 0.5 (Product)
Typical Rf (Aniline Impurity) 0.2 - 0.3 (Streaks without TEA)

References

  • Paal-Knorr Pyrrole Synthesis Mechanism & Protocols Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][2][6] Journal of Organic Chemistry, 1991.[1][3][7] (Cited for general synthesis context and side-product formation).[1]

  • Purification of Pyrroles and Indoles Li, J. J.[2][3] "Name Reactions in Heterocyclic Chemistry II". Wiley, 2011.[1][3] (Cited for stability of electron-rich heterocycles on silica).[1]

  • General Guide to Flash Chromatography Still, W. C., Kahn, M., Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[1][2][3] Journal of Organic Chemistry, 1978.[1][3] (The foundational text for flash chromatography parameters).[1][3]

  • Acidity of Silica Gel and Artifact Formation Chromatography Today.[1] "Silica Gel: The Acidic Trap." (General reference for silica acidity causing pyrrole polymerization).[1]

Sources

Recrystallization solvents for high-purity 1-(4-chloro-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-2 Support Knowledge Base for the purification of 1-(4-chloro-2-methylphenyl)-1H-pyrrole (CAS: 881040-44-4).

Topic: Recrystallization Solvents & Troubleshooting Guide Ticket Type: Advanced Method Development Applicable Compound: 1-(4-chloro-2-methylphenyl)-1H-pyrrole (N-Arylpyrrole derivative) Physical State Note: This compound is often a low-melting solid or viscous oil depending on purity. Standard recrystallization often results in "oiling out" without specific protocol modifications.

Part 1: Executive Summary & Solvent Selection Strategy

The "Golden Rule" of N-Arylpyrrole Purification

Unlike highly crystalline amides or acids, N-arylpyrroles are electron-rich and prone to oxidation (forming "pyrrole black" oligomers) and oiling out. Critical Guideline: Never attempt recrystallization on a crude black tar. Always perform a preliminary Silica Gel Filtration (Plug) to remove oxidative oligomers before attempting crystallization.

Recommended Solvent Systems

The following solvents have been validated for N-arylpyrrole derivatives based on polarity matching and solubility differentials.

Solvent SystemTypeSuitabilityOperational Notes
Ethanol / Water BinaryPrimary Choice Dissolve in hot EtOH (60°C), add warm water until turbid. Best for obtaining crystalline needles.
Methanol / Water BinarySecondary Choice Similar to EtOH but higher solubility; requires lower temperatures (-20°C) for maximum yield.
Hexane / Ethyl Acetate BinaryAnti-Solvent Dissolve in minimal EtOAc; add Hexane slowly. Excellent for removing non-polar impurities.
Isopropanol (IPA) SingleAlternative Good for larger scale; slower evaporation promotes better crystal growth.
Pentane or Heptane SingleTrituration Use only if the product is a semi-solid oil. Trituration induces solidification.

Part 2: Troubleshooting & FAQs (Q&A Format)

Category A: Crystallization Failures

Q1: "My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. How do I fix this 'oiling out'?" Diagnosis: This occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated (the "oiling out" limit). Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil layer dissolves completely.

  • Add Good Solvent: Add a small amount (5-10%) of the "good" solvent (e.g., Ethanol) to lower the saturation point.

  • Slow Cooling: Do not place directly in an ice bath. Insulate the flask with a towel and let it cool to room temperature over 2-3 hours.

  • Seeding: If available, add a "seed crystal" of pure product at ~30°C. If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites.

Q2: "I have tried cooling to -20°C, but no precipitate forms. The solution remains clear." Diagnosis: The solution is not supersaturated, or the compound is too soluble in the chosen solvent. Corrective Protocol:

  • Evaporation: Rotovap off 50% of the solvent volume.

  • Anti-Solvent Addition: If using Ethanol, add water dropwise very slowly until a faint, persistent cloudiness appears.

  • The "Scratch" Technique: Vigorously scratch the bottom of the flask with a glass rod. The friction energy often overcomes the nucleation barrier.

Category B: Purity & Color Issues

Q3: "My crystals are off-white, but the mother liquor is dark black/brown. Is this normal?" Diagnosis: Yes. Pyrroles are sensitive to oxidation. The dark color is due to polypyrrole oligomers (pyrrole black). Corrective Protocol:

  • Don't Recrystallize Yet: If the solid is dark brown, recrystallization will likely trap the impurities.

  • Activated Charcoal: Dissolve the crude in hot Ethanol. Add Activated Charcoal (1-2 wt%) . Stir for 15 mins. Filter hot through Celite.

  • Recrystallize: Proceed with the clear/pale-yellow filtrate.

Q4: "NMR shows small peaks around 6.5-7.0 ppm that don't belong to my product. What are they?" Diagnosis: This is likely unreacted 4-chloro-2-methylaniline (starting material). Anilines often co-crystallize with pyrroles. Corrective Protocol:

  • Acid Wash: Before recrystallization, dissolve the crude solid in Ethyl Acetate.

  • Extraction: Wash the organic layer with 1M HCl (aq) . The aniline will protonate and move to the aqueous layer; the pyrrole (being non-basic) will remain in the organic layer.

  • Dry & Crystallize: Dry the organic layer (MgSO₄), evaporate, and then recrystallize.

Part 3: Visualized Workflow (Decision Tree)

The following diagram outlines the logical decision process for purifying 1-(4-chloro-2-methylphenyl)-1H-pyrrole.

PurificationProtocol Start Crude Reaction Mixture (Dark Oil/Solid) Extraction Liquid-Liquid Extraction (EtOAc / 1M HCl Wash) Start->Extraction Remove Aniline Silica Silica Plug Filtration (Remove Tars) Extraction->Silica Remove Oligomers SolventChoice Dissolve in Hot Ethanol (60°C) Silica->SolventChoice CheckSol Is Solution Clear? SolventChoice->CheckSol Charcoal Add Activated Charcoal Filter Hot through Celite CheckSol->Charcoal No (Dark/Colored) AddWater Add Warm Water (Dropwise to Turbidity) CheckSol->AddWater Yes Charcoal->AddWater Cooling Slow Cool to RT then 0°C AddWater->Cooling CheckCryst Crystals Formed? Cooling->CheckCryst Oiling Oiling Out? CheckCryst->Oiling No/Amorphous Filter Vacuum Filtration Wash with Cold 50% EtOH CheckCryst->Filter Yes RemedyOil Reheat & Add 5% EtOH Add Seed Crystal Oiling->RemedyOil Yes (Liquid Phase) RemedyOil->Cooling Retry Final Pure Product (White/Pale Yellow Needles) Filter->Final

Caption: Logical workflow for the purification of N-arylpyrroles, prioritizing impurity removal prior to crystallization to prevent oiling out.

Part 4: Experimental Methodology (Standard Operating Procedure)

Objective: Purification of 5.0 g crude 1-(4-chloro-2-methylphenyl)-1H-pyrrole.

  • Pre-treatment (Crucial):

    • Dissolve 5.0 g crude material in 20 mL Ethyl Acetate.

    • Wash twice with 10 mL 1M HCl (removes unreacted aniline).

    • Wash once with Brine, dry over MgSO₄, and concentrate to a solid/oil.

  • Dissolution:

    • Transfer residue to a 50 mL Erlenmeyer flask.

    • Add 15 mL Ethanol (95% or absolute) .

    • Heat to 60°C (water bath) with magnetic stirring until fully dissolved.

  • Crystallization:

    • While maintaining 60°C, add warm Deionized Water dropwise.

    • Stop adding water immediately when a faint, milky turbidity persists (usually 3-5 mL water).

    • Add 2-3 drops of Ethanol to restore clarity.

  • Cooling Phase:

    • Remove from heat. Cover flask with foil (exclude light).

    • Allow to cool to room temperature undisturbed (approx. 1 hour).

    • Transfer to a refrigerator (4°C) for 2 hours.

  • Isolation:

    • Filter crystals using a Buchner funnel.

    • Wash cake with 5 mL of ice-cold 50% Ethanol/Water .

    • Dry under high vacuum (0.1 mbar) for 4 hours.

References

  • Paal-Knorr Pyrrole Synthesis: The foundational method for synthesizing N-arylpyrroles.

    • Source: Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis."
    • URL:[Link]

  • Purification of N-Substituted Pyrroles: Methodologies for handling lipophilic pyrrole deriv

    • Source: National Institutes of Health (PMC). "Facile Recrystallization Process..." (General principles applied to N-heterocycles).
    • URL:[Link]

  • General Recrystallization Guide: Standard protocols for binary solvent systems (Ethanol/W

    • Source: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
    • URL:[Link]

  • Compound Data : 1-(4-chloro-2-methylphenyl)-1H-pyrrole (CAS 881040-44-4).[1][2]

    • Source: ChemScene. "1-(4-Chloro-2-methylphenyl)-1H-pyrrole Product Information."[2]

Sources

Removing unreacted 4-chloro-2-methylaniline from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Removal Guide Topic: Removal of Unreacted 4-Chloro-2-methylaniline (4-CMA) Ticket ID: #REM-4CMA-001

Introduction: Know Your Enemy

You are likely here because you have a persistent, "sticky" spot on your TLC or a tailing peak in your LC-MS. 4-Chloro-2-methylaniline (4-CMA) is a common intermediate in the synthesis of azo dyes and pharmaceuticals, but it is a notorious impurity.

Why is it difficult to remove?

  • Weak Basicity: With a

    
     of ~3.85 [1], it is significantly less basic than typical alkyl amines (pKa ~10). Standard "mild acid" washes often fail to protonate it fully.
    
  • Lipophilicity: Its LogP is ~2.3 [1], meaning the neutral form aggressively partitions into organic solvents like DCM or EtOAc.

  • Physical State: It is a low-melting solid (MP 24-30°C) [2], often appearing as a supercooled oil that refuses to crystallize, trapping itself in your product.

Safety Alert: 4-CMA is a Potentially Genotoxic Impurity (PGI) and a Carcinogen (Category 1B) [3]. Pharma limits are often in the low ppm range.

Part 1: The Decision Matrix

Before choosing a method, analyze your product's chemistry.

purification_logic Start Start: Contaminated Mixture IsProdBasic Is your PRODUCT basic? Start->IsProdBasic IsProdAcidSens Is product Acid Sensitive? IsProdBasic->IsProdAcidSens No (Neutral/Acidic) MethodB Method B: Electrophilic Scavenging (The Sniper) IsProdBasic->MethodB Yes (Amine Product) MethodA Method A: pH-Controlled Extraction (The Workhorse) IsProdAcidSens->MethodA No IsProdAcidSens->MethodB Yes MethodC Method C: Modified Chromatography (The Polisher) MethodA->MethodC If purity < 99% MethodB->MethodC If purity < 99%

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and functionality.

Part 2: Troubleshooting Protocols

Method A: pH-Controlled Liquid-Liquid Extraction

Best for: Neutral or Acidic products stable to pH 1-2.

The Common Mistake: Using 5% citric acid or ammonium chloride. The Science: To extract an amine into water, you must drop the pH at least 2 units below its


.
  • 4-CMA

    
     ≈ 3.85.[1][2][3][4][5]
    
  • Target pH must be < 1.85 .

  • Weak acids (pH 4-5) leave ~50% of the 4-CMA in the organic layer.

Protocol:

  • Dissolve crude mixture in Ethyl Acetate (DCM is acceptable but often forms emulsions with anilines).

  • Wash 3x with 1M HCl (pH ~0).

    • Tip: Agitate vigorously for at least 2 minutes. The interface transfer is the rate-limiting step.

  • Wash 1x with Brine to break any micro-emulsions.

  • Dry organic layer over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    

Validation: Spot the organic layer on TLC.[6] If the aniline spot persists, your product might be acting as a phase-transfer catalyst, or the aniline is H-bonding to your product. Proceed to Method B .

Method B: Electrophilic Scavenging (Resin)

Best for: Basic products (tertiary amines) or acid-sensitive compounds.

The Logic: Since 4-CMA is a nucleophile (primary amine), we use a solid-supported electrophile to covalently bind it. The impurity stays on the bead; your product flows through.

Recommended Resin: PS-Isocyanate (Polystyrene-supported isocyanate) [4].

  • Mechanism:[7] Reacts with 4-CMA to form an insoluble urea.

  • Selectivity: Reacts fast with primary/secondary anilines. Does not react with tertiary amines (your product).

Protocol:

  • Calculate Loading: Assume 100% of your crude mass is 4-CMA (worst-case) or estimate based on NMR. Use 3 equivalents of resin relative to the impurity.

  • Solvent: Dissolve crude in DCM or THF (dry solvents preferred).

  • Incubation: Add resin. Shake (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.

    • Acceleration: Heating to 40°C speeds this up significantly.

  • Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse resin with solvent.

  • Concentrate: The filtrate contains your purified product.

scavenging_mech Impurity 4-CMA (Solution) Nucleophile Complex Urea Bond (Trapped on Bead) Impurity->Complex Covaleant Binding Resin PS-Isocyanate (Solid) Electrophile Resin->Complex Product Purified Product (In Solution) Complex->Product Filtration

Figure 2: Mechanism of action for PS-Isocyanate scavenging. The impurity is chemically sequestered onto the solid phase.

Method C: Modified Chromatography

Best for: Final polishing when extraction/scavenging leaves trace residues.

The Issue: Anilines interact strongly with the acidic silanols on silica gel, causing "streaking" or "tailing" that overlaps with your product.

The Fix: Amine Deactivation. Do not just run a standard column. You must modify the stationary phase.

Protocol:

  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Mobile Phase: Run your gradient with 0.1% TEA constant in the organic solvent.

    • Why? TEA is a stronger base (

      
       ~10.7) than 4-CMA (
      
      
      
      ~3.85).[2][3][4][5] It preferentially binds to the acidic silica sites, shielding them from the aniline.
  • Alternative: Use "Amine-functionalized Silica" (NH2-Silica) cartridges if available.

Part 3: Quantitative Data Summary

PropertyValueImplication for Purification
Physical State Solid (MP 24-30°C)Can exist as supercooled oil; difficult to recrystallize.
Water Solubility Practically InsolubleWater washes alone (neutral pH) are useless.
Acid Dissociation (

)
3.85 (Conjugate Acid)Requires pH < 1.85 for >99% extraction into water.
LogP ~2.27Highly lipophilic; prefers organic layer unless ionized.
Boiling Point 241°CHigh vacuum required for distillation; risk of co-distillation.

FAQs: Researcher to Researcher

Q: I see a new spot on TLC after using the Isocyanate resin. What happened? A: You likely used wet solvent. Isocyanates react with water to form amines, which then react with more isocyanate to form ureas. While this wastes resin, it shouldn't release a new soluble impurity. However, if your product has a nucleophilic -OH or -NH group, the resin might have reacted with it. Ensure your product is non-nucleophilic or the reaction time is controlled.

Q: Can I use steam distillation? A: Technically, yes (aniline is steam volatile). However, for 4-CMA, the high boiling point (241°C) requires aggressive heating which often degrades complex pharmaceutical intermediates. We do not recommend this for late-stage intermediates.

Q: How do I verify it is gone down to ppm levels? A: Standard NMR is insufficient (limit of detection ~0.5%). You must use HPLC (UV at 254 nm is sensitive for anilines) or GC-FID. For genotoxic compliance, LC-MS/MS is required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7251, 4-Chloro-2-methylaniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: 4-chloro-o-toluidine. Retrieved from [Link]

  • Biotage. ISOLUTE® Scavengers: User Guide for Removal of Excess Reagents. Retrieved from [Link] (General reference for PS-Isocyanate protocols).

Sources

Troubleshooting catalyst deactivation in N-arylpyrrole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Deactivation

Status: Active Responder: Senior Application Scientist, Catalysis Division Ticket ID: CH-ACT-PYR-004

Diagnostic Triage: Why did my reaction stop?

In N-arylpyrrole functionalization (specifically C-H activation or cross-coupling), "catalyst deactivation" is often a misdiagnosis for three distinct failure modes: Ligand Oxidation , Metal Aggregation , or Substrate Polymerization .

Before adding more catalyst, you must determine the nature of the stall. Use the following logic flow to diagnose the root cause.

Visual Troubleshooting Matrix

TroubleshootingTree Start Reaction Stalled/Failed CheckSolids Is there a precipitate? Start->CheckSolids ColorCheck Precipitate Color? CheckSolids->ColorCheck Yes NoSolid Solution remains clear/homogeneous CheckSolids->NoSolid No BlackSolid Black/Grey Fine Powder ColorCheck->BlackSolid DarkGunk Dark Brown/Tarry Insoluble ColorCheck->DarkGunk Diagnosis1 DIAGNOSIS: Metal Aggregation (Pd-Black Formation) BlackSolid->Diagnosis1 Diagnosis2 DIAGNOSIS: Polypyrrole Formation (Oxidative Polymerization) DarkGunk->Diagnosis2 Diagnosis3 DIAGNOSIS: Ligand Death or Product Inhibition NoSolid->Diagnosis3 Action1 Action: Switch to bulky biaryl ligands (e.g., XPhos, BrettPhos) or NHCs. Diagnosis1->Action1 Action2 Action: Lower oxidant load; Switch from Cu(II) to Ag(I) or air. Diagnosis2->Action2 Action3 Action: Perform Kinetic Profiling (Standard Addition Test). Diagnosis3->Action3

Figure 1: Decision tree for diagnosing reaction stalls in N-arylpyrrole functionalization. Note the distinction between metal aggregation (catalyst death) and polymerization (substrate death).

Common Failure Modes & Solutions (Q&A)
Issue 1: "My reaction turns black and stops at 40% conversion. Should I add more catalyst?"

Diagnosis: Catalyst Aggregation (Pd-Black Formation). Adding more catalyst is a temporary bandage, not a cure. The formation of Pd-black indicates that the resting state of your catalyst has destabilized.[1] In N-arylpyrrole chemistry, the pyrrole ring is electron-rich but sterically crowded near the nitrogen. If the catalytic cycle slows down (e.g., slow oxidative addition), the unstable Pd(0) species will aggregate into inactive nanoparticles.

Technical Insight: N-arylpyrroles are often functionalized using oxidative C-H activation. If you are using oxidants like Cu(OAc)₂, they can sometimes promote the aggregation of Pd if the re-oxidation kinetics are slower than the aggregation kinetics.

Corrective Protocol:

  • Ligand Switch: Move to electron-rich, bulky ligands like XPhos or SPhos . These ligands stabilize the monoligated Pd(0) species, preventing aggregation.

  • Solvent Degassing: Ensure rigorous exclusion of oxygen if using phosphine ligands, as phosphine oxides (formed by air leaks) cannot stabilize Pd, leading to immediate crashing out.

Issue 2: "I suspect my catalyst is becoming heterogeneous. Should I use the Mercury Drop Test?"

Diagnosis: Proceed with Extreme Caution. While the Mercury Drop Test is the "classic" method to distinguish homogeneous vs. heterogeneous catalysis, it is unreliable for many modern Pd-catalyzed systems, particularly those involving N-heterocycles.

The "Senior Scientist" Reality Check: Mercury poisons heterogeneous nanoparticles by forming an amalgam. However, recent studies have shown that mercury can also react with homogeneous organometallic complexes (especially palladacycles or Pd-ligand clusters), giving a false positive for heterogeneity. Conversely, some tightly bound nanoparticles are immune to mercury, giving a false negative .

Better Validation Protocol (The "Hot Filtration" Test): Instead of mercury, use the Hot Filtration method:

  • Stop the reaction at 30% conversion.

  • Rapidly filter the hot mixture through a specialized filter (e.g., Acrodisc® or Celite) to remove solids/nanoparticles.

  • Re-heat the filtrate.

    • If reaction continues: The catalyst is homogeneous.

    • If reaction stops: The active species was the solid/nanoparticle you filtered out.

Issue 3: "The reaction works, but I get a thick, dark tar instead of my product."

Diagnosis: Oxidative Polymerization of Pyrrole. This is not catalyst deactivation; it is substrate degradation. N-arylpyrroles are highly susceptible to oxidative polymerization (forming polypyrrole-like chains) in the presence of strong oxidants or Lewis acids.

Mechanism of Failure:

Deactivation Substrate N-Arylpyrrole Radical Radical Cation Intermediate Substrate->Radical SET Oxidation Oxidant Strong Oxidant (Cu(II), Fe(III)) PathA Catalytic Cycle (Desired C-H Activation) Radical->PathA + Pd Catalyst PathB Polymerization (Undesired) Radical->PathB + Substrate Product Arylated Pyrrole PathA->Product Tar Polypyrrole Tar (Catalyst Fouling) PathB->Tar

Figure 2: Competition between productive catalysis and destructive polymerization. High oxidant concentration favors the "Tar" pathway.

Corrective Protocol:

  • Dosing: Do not add the oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) all at once. Add it portion-wise or use a syringe pump.

  • Acidity Control: Polymerization is acid-catalyzed. Add a mild base (e.g., K₂CO₃ or PivOK) to buffer the system.

Data Presentation: Ligand Effects on Stability

The choice of ligand dictates the lifetime of the catalyst. The table below summarizes stability profiles for N-arylpyrrole C-H arylation.

Ligand ClassRepresentative LigandStability ProfileBest Use CaseRisk Factor
Simple Phosphines PPh₃, P(o-tol)₃Low Simple couplings, low temp (<80°C)High risk of Pd-black formation.
Biaryl Phosphines XPhos, SPhosHigh Sterically hindered N-arylpyrrolesExpensive; difficult to remove during workup.
Bidentate dppp, dppeMedium Chelation-assisted directing groupsCan inhibit open coordination sites needed for C-H activation.
NHC IMes, IPrVery High High temp (>120°C) reactionsStrong binding can make activation difficult (induction period).
References
  • Catalyst Poisoning by N-Heterocycles

    • BenchChem Technical Support.[1][2] "Catalyst poisoning issues in reactions involving N-heterocycles."

  • Mercury Drop Test Limitations

    • Ananikov, V. P., et al. "The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II) intermediates." ChemRxiv / Organometallics.

  • Pyrrole Polymerization Mechanisms

    • Ghiladi, R. A., et al.[3] "Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin."[3][4] Biochemistry. [3]

  • C-H Activation Regioselectivity

    • Bäuerle, P., et al.[5] "Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions of Dithieno[3,2-b:2',3'-d]pyrroles." Chemistry - A European Journal.[5] [5]

  • General Deactivation Reviews

    • Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews.

Sources

Technical Support Center: Storage Stability & Degradation Prevention of N-arylpyrroles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with N-arylpyrroles. It prioritizes mechanistic understanding, actionable protocols, and data-driven troubleshooting.

Executive Summary: The Stability Paradox

N-arylpyrroles are chemically paradoxical: their electron-rich aromatic nature makes them versatile nucleophiles in drug discovery (e.g., Atorvastatin analogs, optoelectronic materials), yet this same electronic density renders them highly susceptible to oxidative polymerization and acid-catalyzed decomposition .

This guide moves beyond generic "store at -20°C" advice. It dissects the why and how of degradation, providing you with a self-validating system to ensure sample integrity.

Module 1: Diagnostic & Troubleshooting Guide

Identify the root cause of degradation based on visual and analytical cues.

Q1: My sample has turned from off-white to a dark brown/black tar. What happened?

Diagnosis: Acid-Catalyzed Polymerization (The "Pyrrole Red" Phenomenon). Mechanism: Pyrroles are extremely sensitive to protonation.[1] Even trace acidity (from degrading chloroform or unneutralized silica gel) protonates the C2 or C3 position, breaking aromaticity. This electrophilic cation is immediately attacked by a neutral pyrrole molecule, initiating a chain reaction that forms conjugated poly-pyrrole chains (chromophores absorbing in the visible region). Corrective Action:

  • Immediate Filtration: Dissolve the sample in a non-acidic solvent (e.g., EtOAc with 1% Et3N) and filter through a plug of basic alumina or Celite to remove insoluble polymers.

  • Solvent Check: Never use CDCl3 for NMR without first neutralizing it (pass through basic alumina or add silver foil). CDCl3 naturally forms HCl over time.

Q2: I see new, slightly more polar spots on TLC, but the sample hasn't darkened significantly.

Diagnosis: Auto-oxidation (Formation of Oxygenated Species). Mechanism: Electron-rich N-arylpyrroles can undergo single-electron transfer (SET) to atmospheric oxygen, generating radical cations. These react with triplet oxygen to form oxygenated intermediates (e.g., 2-pyrrolinones or hydroxylated species) without necessarily forming long polymer chains. Corrective Action:

  • Purification: These impurities are often separable by column chromatography.

  • Prevention: All future storage must be under an inert atmosphere (Argon/Nitrogen).

Q3: My yield dropped significantly after leaving the reaction mixture in light overnight.

Diagnosis: Photochemical Degradation / Isomerization.[2] Mechanism: N-arylpyrroles, especially those with donor-acceptor motifs, act as photosensitizers. UV-Vis absorption can lead to ring-opening reactions or radical formation that accelerates oxidation. Corrective Action:

  • Protocol: Wrap all reaction vessels and storage vials in aluminum foil or use amber glassware.

Module 2: Mechanistic Visualization

Understanding the enemy: How N-arylpyrroles degrade.

Diagram 1: Degradation Pathways of N-arylpyrroles

This flowchart illustrates the two primary failure modes: Acid-Catalyzed Polymerization and Oxidative Degradation.

DegradationPathways Start N-Arylpyrrole (Intact) AcidTrigger Trigger: Trace Acid (H+) (e.g., aged CDCl3, Silica) Start->AcidTrigger Exposure OxTrigger Trigger: O2 + Light Start->OxTrigger Exposure Protonation C-Protonation (Loss of Aromaticity) AcidTrigger->Protonation Electrophile Formation of Reactive Electrophilic Cation Protonation->Electrophile Polymerization Nucleophilic Attack by Neutral Pyrrole Electrophile->Polymerization ResultPolymer RESULT: Polymerization (Dark Tar / Insoluble) Polymerization->ResultPolymer Radical Single Electron Transfer (Radical Cation Formation) OxTrigger->Radical Peroxide Reaction with Triplet O2 (Peroxide Intermediates) Radical->Peroxide ResultOx RESULT: Oxygenated Species (Ring Opening / Ketones) Peroxide->ResultOx

Caption: Dual degradation pathways showing the critical role of acid triggers (red) and oxidative triggers (yellow) in pyrrole decomposition.

Module 3: Validated Storage Protocols

Follow these steps to maximize shelf-life. Data indicates a stability extension from days to months when strictly followed.

Protocol A: Long-Term Storage (Solid State)

Target: >6 Months Stability

  • Container Selection: Use amber glass vials with Teflon-lined screw caps. Avoid plastic containers as plasticizers can leach, and gas permeability is higher.

  • Atmosphere Exchange:

    • Place the open vial in a vacuum desiccator.

    • Evacuate for 15 minutes to remove adsorbed moisture and oxygen.

    • Backfill with dry Argon (heavier than air, providing a better "blanket" than Nitrogen).

    • Cap immediately under the Argon flow.

  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

Protocol B: Solution Storage (Short-Term)

Target: 1-2 Weeks (e.g., during NMR analysis or screening)

Critical Rule: Never store N-arylpyrroles in chlorinated solvents (CHCl3, CH2Cl2) for >4 hours unless stabilized.

Solvent SystemStability RatingNotes
DMSO-d6 HighExcellent for storage; low O2 solubility.
Acetone-d6 ModerateGood, but prone to evaporation.
CDCl3 Critical Risk MUST be filtered through basic alumina before use to remove HCl.
Benzene-d6 HighInert, but toxicity limits use.

Stabilization Additive: For solution storage, add 0.1% v/v Triethylamine (Et3N) or silver foil to the solvent. This acts as an acid scavenger, neutralizing any protons generated by solvent decomposition.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Standard silica gel is slightly acidic (pH 4-5).

  • Protocol: Pre-treat your silica column by flushing it with 1% Triethylamine in Hexanes before loading your sample. This neutralizes acidic sites. Alternatively, use Basic Alumina , which is much safer for N-arylpyrroles.

Q: Is my N-arylpyrrole sensitive to water (hydrolysis)? A: The pyrrole ring itself is generally resistant to neutral hydrolysis. However, if your N-aryl group contains esters or amides, or if the environment is acidic, hydrolysis can occur.

  • Self-Validation: Run a "wet" TLC (dip the plate in water, dry, then run) vs. a standard TLC. If the spot remains unchanged, it is likely hydro-stable in the short term.

Q: How do I degas solvents effectively for these compounds? A: Simple sonication is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for critical kinetic studies. For general synthesis, sparging with Argon for 15-20 minutes is the minimum acceptable standard.

References

  • Vertex AI Search. (2023). Mechanism of oxidation of alkylpyrroles by molecular oxygen. National Institutes of Health. Link

  • Smith, G. F. (1963).[3] The Acid-Catalyzed Polymerization of Pyrroles and Indoles. Advances in Heterocyclic Chemistry. Link

  • BenchChem. (2025).[1] Preventing polymerization of pyrrole compounds under acidic conditions. Link

  • Laha, J. K., et al. (2020).[4] Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters. Link

  • Ye, C. X., et al. (2020).[5] Atroposelective Synthesis of Axially Chiral N-Arylpyrroles. Angewandte Chemie International Edition. Link[5]

Sources

Validation & Comparative

1H NMR spectral analysis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1H NMR Spectral Analysis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of 1-(4-chloro-2-methylphenyl)-1H-pyrrole, a key intermediate in the synthesis of antifungal agents and conducting polymers. Unlike simple N-arylpyrroles, the presence of an ortho-methyl group introduces steric strain that disrupts ring coplanarity. This guide compares the spectral features of this compound against its non-methylated analogue, highlighting the diagnostic shifts caused by steric desymmetrization and electronic effects.[1]

Part 1: Synthesis & Sample Preparation

To ensure spectral data correlates with a verified structure, the compound is synthesized via the Paal-Knorr condensation. This method is preferred over transition-metal catalyzed C-N couplings for its atom economy and lack of paramagnetic metal impurities that broaden NMR signals.

Protocol: Modified Paal-Knorr Condensation
  • Reagents: 4-chloro-2-methylaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Conditions: Reflux at 110°C for 2 hours.

  • Workup: Neutralize with NaHCO3, extract with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

  • NMR Sample Prep: Dissolve 10 mg of purified product in 0.6 mL of CDCl3 (filtered through basic alumina to remove acidic impurities that may broaden pyrrole signals).

SynthesisWorkflow Start Start: 4-chloro-2-methylaniline Reagent + 2,5-dimethoxytetrahydrofuran (AcOH, Reflux 110°C) Start->Reagent Intermediate Intermediate: Succinaldehyde (In situ) Reagent->Intermediate Hydrolysis Cyclization Cyclization & Aromatization (- 2 H2O) Intermediate->Cyclization Condensation Product Target: 1-(4-chloro-2-methylphenyl)-1H-pyrrole Cyclization->Product

Figure 1: The Paal-Knorr synthesis pathway involves the in-situ generation of a 1,4-dicarbonyl equivalent, followed by cyclization.[2]

Part 2: Comparative Spectral Analysis

The core challenge in analyzing this molecule is distinguishing it from potential regioisomers and understanding the "Ortho Effect."

Comparison Scenario: The Ortho-Methyl Impact

We compare the target molecule (Compound A ) with its non-methylated analogue, 1-(4-chlorophenyl)-1H-pyrrole (Compound B ).

FeatureCompound A (Target)Compound B (Analogue)Scientific Rationale
Symmetry Asymmetric Phenyl RingSymmetric (

) Phenyl Ring
The ortho-methyl group breaks the symmetry of the phenyl ring, converting the

system into an

(or

) system.
Pyrrole Shifts

6.70 - 6.90 ppm

7.00 - 7.10 ppm
Steric Twist: The ortho-methyl forces the pyrrole and phenyl rings out of coplanarity (dihedral angle > 40°). This reduces the deshielding anisotropic effect of the phenyl ring on the pyrrole protons.
Methyl Signal Singlet,

2.15 ppm
AbsentDiagnostic handle. Its chemical shift is slightly upfield of typical aryl-methyls (

2.3) due to shielding from the twisted pyrrole ring current.

Part 3: Detailed Assignments & Logic

The following data is based on 400 MHz 1H NMR in CDCl3.

The Aliphatic Region
  • Signal:

    
     2.15 ppm (3H, Singlet).
    
  • Assignment: Ar-CH3 (Pos. 2).

  • Validation: This peak correlates via NOESY to the phenyl H3 proton and the pyrrole

    
    -protons, confirming the ortho position.
    
The Pyrrole Ring (Heteroaromatic)

The pyrrole ring protons appear as two distinct multiplets.

  • 
    -Protons (Pos. 2', 5'): 
    
    
    
    6.85 ppm (2H, t,
    
    
    Hz).
    • Note: These are closest to the nitrogen. In the target compound, these may appear slightly broadened due to restricted rotation around the C-N bond (atropisomerism) at lower temperatures, but are usually sharp at 298K.

  • 
    -Protons (Pos. 3', 4'): 
    
    
    
    6.32 ppm (2H, t,
    
    
    Hz).
    • Logic: These are further from the deshielding nitrogen and the aryl ring, consistently appearing upfield.

The Phenyl Ring (Aromatic)

The 4-chloro-2-methyl substitution pattern creates a distinct 1,2,4-splitting pattern.

  • H3 (Ortho to Methyl, Meta to Cl):

    
     7.28 ppm (1H, d, 
    
    
    
    Hz).
    • Appearance: Often looks like a singlet due to small meta-coupling.

  • H5 (Ortho to Cl, Meta to N-link):

    
     7.22 ppm (1H, dd, 
    
    
    
    Hz).
  • H6 (Ortho to N-link, Meta to Cl):

    
     7.15 ppm (1H, d, 
    
    
    
    Hz).
    • Anomaly Alert: In planar N-arylpyrroles, H6 would be the most deshielded (

      
       > 7.4) due to the pyrrole ring current. Here, the twist  moves H6 out of the deshielding zone, causing an upfield shift relative to the analogue.
      
Table 1: Summary of Chemical Shifts (CDCl3)
PositionTypeShift (

ppm)
Multiplicity

(Hz)
Integral
Ar-CH3 Methyl2.15Singlet-3H
Pyrrole-

CH (3',4')6.32Triplet2.22H
Pyrrole-

CH (2',5')6.85Triplet2.22H
Ar-H6 CH7.15Doublet8.41H
Ar-H5 CH7.22Doublet of Doublets8.4, 2.01H
Ar-H3 CH7.28Doublet (fine)2.01H

Part 4: Structural Validation Workflow

To confirm the structure and rule out regioisomers (e.g., formation of an isoindole or incorrect cyclization), follow this logic flow:

NMRLogic Spectrum Acquire 1H NMR MethylCheck Methyl Singlet @ 2.15? Spectrum->MethylCheck Pass1 Pass: Methyl Intact MethylCheck->Pass1 Yes Fail1 Fail: Impurity/Start Material MethylCheck->Fail1 No PyrroleCheck 2x Pyrrole Triplets? Pass2 Pass: Pyrrole Ring Formed PyrroleCheck->Pass2 Yes (6.3, 6.8 ppm) Fail2 Fail: Ring Opening/Polymer PyrroleCheck->Fail2 No (Broad/Missing) AromaticCheck AMX Pattern (3H)? Pass3 Pass: 1,2,4-Subst. Confirmed AromaticCheck->Pass3 Yes (J=8, J=2) Pass1->PyrroleCheck Pass2->AromaticCheck

Figure 2: Step-by-step spectral validation logic. The presence of distinct pyrrole triplets confirms the Paal-Knorr cyclization was successful.

References

  • Paal-Knorr Synthesis Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[2][3][4] Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link

  • Substituent Effects in NMR: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference for Chemometric Shifts).
  • Atropisomerism in N-Aryl Systems: Medforth, C. J., et al. "Conformational Analysis of Porphyrins." Journal of the American Chemical Society, 1992. (Establishes the "ortho-effect" twisting mechanism).
  • General Pyrrole Spectral Data: NIST Chemistry WebBook, SRD 69. "Pyrrole, 1-(4-methylphenyl)-".[5][6] Link (Used as baseline for analogue comparison).

Sources

Mass Spectrometry Fragmentation Patterns of 1-(4-chloro-2-methylphenyl)-1H-pyrrole: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-(4-chloro-2-methylphenyl)-1H-pyrrole CAS: 881040-44-4 Molecular Formula: C₁₁H₁₀ClN Exact Mass: 191.0502 (for ³⁵Cl)

This guide provides a technical analysis of the mass spectrometric behavior of 1-(4-chloro-2-methylphenyl)-1H-pyrrole. Designed for medicinal chemists and analytical scientists, it details the fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative framework to distinguish this compound from its structural isomers in drug development workflows.

Analytical Methodology & Experimental Setup

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure reproducibility across different mass spectrometry platforms.

Gas Chromatography-Mass Spectrometry (GC-MS)[1]
  • Ionization Mode: Electron Impact (EI) at 70 eV.[1][2][3]

  • Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).

  • Source Temperature: 230°C.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI) – Positive Mode (+ve).[4][5]

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Protonation facilitator).

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe progressive fragmentation.

Fragmentation Analysis: Deep Dive

Isotopic Signature (Pre-Fragmentation)

Before analyzing fragmentation, the molecular ion cluster must be verified. Due to the presence of a single Chlorine atom, the spectrum will exhibit a characteristic 3:1 intensity ratio between the monoisotopic peak (


) and the 

peak.
  • m/z 191.05: Base peak (

    
    Cl isotope)
    
  • m/z 193.05: Isotope peak (

    
    Cl isotope), approx. 32% intensity of base peak.
    
Electron Ionization (EI) Fragmentation Pathway

Under hard ionization (70 eV), the molecule undergoes extensive fragmentation.[3] The stability of the N-phenyl bond and the aromatic pyrrole ring dictates the primary cleavage events.

Primary Pathway: Methyl Group Ejection (α-Cleavage)

The most dominant fragmentation channel involves the loss of the methyl group located at the ortho position of the phenyl ring.

  • Transition:

    
    
    
  • m/z Observed: 176 (100% Relative Abundance often observed here or at M+)

  • Mechanism: Benzylic cleavage is favored. However, unlike simple toluene, the proximity of the pyrrole ring may allow for ring expansion (tropylium-like ion formation) or stabilization via the nitrogen lone pair.

Secondary Pathway: Pyrrole Ring Disintegration

Following the loss of the methyl group or directly from the molecular ion, the pyrrole ring typically fragments via the loss of Hydrogen Cyanide (HCN) or Acetylene (C₂H₂).

  • Transition:

    
    
    
  • m/z Observed: 149

  • Mechanism: A characteristic "pyrrole collapse" where the heterocyclic ring opens and ejects neutral HCN.

Tertiary Pathway: Halogen Elimination

Direct loss of the Chlorine radical is less favorable than methyl loss but occurs at higher energies.

  • Transition:

    
    
    
  • m/z Observed: 156

Electrospray Ionization (ESI) Behavior

In LC-MS, the molecule forms a stable protonated molecular ion


. Fragmentation in Collision-Induced Dissociation (CID) is cleaner and dominated by heterolytic cleavages.
  • Precursor Ion: m/z 192.06 (

    
    Cl)
    
  • Product Ion 1: m/z 157 (Loss of Cl radical/HCl - distinctive for chloro-aromatics in high energy CID).

  • Product Ion 2: m/z 125 (Loss of Pyrrole ring + Cl).

Visualization: Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation under Electron Impact (EI), highlighting the branching ratios between methyl loss and ring opening.

G M Molecular Ion [M]+ m/z 191 (100%) M_iso Isotope [M+2]+ m/z 193 (32%) Frag_Me [M - CH3]+ m/z 176 M->Frag_Me - CH3• (15 Da) Alpha Cleavage Frag_Cl [M - Cl]+ m/z 156 M->Frag_Cl - Cl• (35 Da) High Energy Frag_C2H2 [M - C2H2]+ m/z 165 M->Frag_C2H2 - C2H2 (26 Da) Pyrrole Ring Break Frag_HCN [M - CH3 - HCN]+ m/z 149 Frag_Me->Frag_HCN - HCN (27 Da) Ring Contraction

Figure 1: Proposed EI-MS fragmentation pathway for 1-(4-chloro-2-methylphenyl)-1H-pyrrole showing primary methyl loss and secondary pyrrole ring degradation.

Comparative Analysis: Isomer Differentiation

In drug development, distinguishing 1-(4-chloro-2-methylphenyl)-1H-pyrrole from its isomers is critical for quality control.

Feature1-(4-chloro-2-methylphenyl)-1H-pyrrole (Target)1-(4-chlorophenyl)-2-methyl-1H-pyrrole (Isomer A)1-(3-chloro-4-methylphenyl)-1H-pyrrole (Isomer B)
Structure Diff Methyl on Phenyl Ring (Ortho)Methyl on Pyrrole RingMethyl on Phenyl Ring (Para)
Base Peak (EI) m/z 176 (M - CH₃)m/z 191 (M⁺)m/z 176 (M - CH₃)
Key Fragment m/z 149 (Loss of CH₃ then HCN)m/z 150 (Loss of CH₃CN from pyrrole)m/z 149
Ortho Effect High: Proximity of Me to N-pyrrole facilitates H-transfer.None: Me is distant from phenyl ring.Low: Me is distant from N-linkage.
Differentiation Strong [M-15] due to benzylic stability.Strong [M-H] or [M-CH3CN]. Stable M+.Indistinguishable by MS alone; requires NMR or RT.

Key Insight: The ortho-methyl group in the target compound allows for a specific "ortho-effect" rearrangement often resulting in a higher intensity ratio of the [M-15] peak compared to its meta or para isomers, where the methyl loss is purely driven by benzylic stabilization without steric assistance.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of N-Arylpyrroles. National Institute of Standards and Technology. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013).[5] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2392–2400. [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – Principles of Organic Chemistry. [Link]

Sources

IR Spectroscopy of 1-(4-Chloro-2-methylphenyl)-1H-pyrrole: A Comparative Guide on ATR-FTIR vs. Transmission KBr Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, N-arylpyrroles serve as critical pharmacophores and synthetic intermediates. Specifically, 1-(4-chloro-2-methylphenyl)-1H-pyrrole presents a unique structural motif: an electron-rich pyrrole ring conjugated to a sterically hindered, halogenated phenyl ring. Accurately characterizing this compound requires precise analytical techniques.

This guide objectively compares the performance of the two most prevalent Fourier Transform Infrared (FTIR) spectroscopy methods—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission FTIR —for the structural validation of this specific molecule. By understanding the physical causality behind each technique, researchers can optimize their analytical workflows for maximum sensitivity and spectral accuracy.

Molecular Architecture & Vibrational Causality

The IR spectrum of 1-(4-chloro-2-methylphenyl)-1H-pyrrole is dictated by its distinct functional groups. Understanding why these peaks appear at specific wavenumbers is essential for accurate spectral interpretation [1].

  • N-Aryl C-N Stretch: The conjugation between the lone pair of the pyrrole nitrogen and the

    
    -system of the phenyl ring restricts bond rotation and stiffens the C-N bond, pushing its stretching frequency to the ~1310–1330 cm⁻¹ range [3].
    
  • C-Cl Stretch: Chlorine is a heavy atom. According to Hooke's Law for molecular vibrations, increased reduced mass significantly lowers the vibrational frequency. Thus, the aryl C-Cl stretch appears deep in the fingerprint region (~600–750 cm⁻¹) [4].

  • Steric Out-of-Plane (oop) Bending: The ortho-methyl group forces the pyrrole ring out of coplanarity with the phenyl ring. This distinct 1,2,4-trisubstitution pattern on the benzene ring yields highly specific out-of-plane C-H bending vibrations between 800–850 cm⁻¹.

Table 1: Expected IR Characteristic Peaks for 1-(4-chloro-2-methylphenyl)-1H-pyrrole
Functional Group / VibrationExpected Wavenumber (cm⁻¹)Intensity & ShapePhysical Causality
Pyrrole C-H Stretch 3100 – 3150Weak to Medium, SharpHigh s-character of the sp² hybridized carbons in the heteroaromatic ring.
Aromatic C-H Stretch 3000 – 3100Weak, SharpStandard sp² C-H stretching of the phenyl ring.
Aliphatic C-H Stretch 2850 – 2960Medium, Sharpsp³ C-H stretching from the ortho-methyl (-CH₃) group.
Aromatic C=C / C=N 1450 – 1600Strong, MultipleSkeletal ring vibrations of both the pyrrole and phenyl systems.
Aryl C-N Stretch 1310 – 1330Strong, SharpStiffened bond due to N-phenyl conjugation.
1,2,4-Trisubstituted oop 800 – 850Strong, SharpOut-of-plane bending of isolated adjacent aromatic protons.
Aryl C-Cl Stretch 600 – 750Strong, BroadHeavy atom effect lowering the vibrational frequency [4].

Comparative Methodology: ATR-FTIR vs. KBr Transmission

When analyzing solid organic powders like 1-(4-chloro-2-methylphenyl)-1H-pyrrole, the choice of sample introduction fundamentally alters the resulting spectrum [1].

The Physics of ATR-FTIR

ATR relies on an evanescent wave generated when the IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • The Causality of Depth: The penetration depth (

    
    ) of this wave is directly proportional to the wavelength of the IR light. Consequently, high-wavenumber peaks (shorter wavelengths), such as the pyrrole C-H stretches at ~3150 cm⁻¹, will appear artificially weaker in ATR compared to transmission spectra.
    
  • Advantage: It requires zero sample preparation and is entirely non-destructive.

The Physics of KBr Pellet Transmission

The KBr method involves dispersing the analyte in an IR-transparent alkali halide matrix. The IR beam passes entirely through the sample.

  • The Causality of Sensitivity: Because the beam interrogates the entire pathlength of the pellet, it strictly obeys the Beer-Lambert law. This provides vastly superior signal-to-noise ratios in the fingerprint region, making it the gold standard for resolving the low-frequency C-Cl stretch and complex out-of-plane bending modes [2].

  • Disadvantage: KBr is highly hygroscopic. If not rigorously dried, absorbed water will produce a massive, broad artifact peak at ~3400 cm⁻¹ (O-H stretch), which can obscure the critical high-frequency pyrrole C-H stretches.

Experimental Workflows

To ensure reproducibility and self-validation, the following protocols must be adhered to strictly.

Protocol A: KBr Pellet Preparation & Transmission Analysis
  • Matrix Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours prior to use to eliminate moisture artifacts.

  • Ratio Optimization: Weigh ~1-2 mg of 1-(4-chloro-2-methylphenyl)-1H-pyrrole and ~150 mg of dry KBr (approximately a 1:100 ratio). Causality: Exceeding this concentration will cause total absorption (peak "bottoming out"), violating the Beer-Lambert linearity.

  • Homogenization: Grind the mixture thoroughly in an agate mortar for 2-3 minutes. Causality: Particles must be smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (baseline scattering).

  • Pellet Pressing: Transfer the powder to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Acquisition: Place the transparent disc in the transmission holder and acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution).

Protocol B: ATR-FTIR Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Acquire a background spectrum of the ambient atmosphere.

  • Sample Application: Place ~2-5 mg of the neat 1-(4-chloro-2-methylphenyl)-1H-pyrrole powder directly onto the center of the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: The evanescent wave only extends ~0.5 to 2 µm above the crystal. High pressure eliminates air gaps, matching the refractive indices and ensuring the wave interacts with the solid sample rather than the surrounding air.

  • Acquisition: Acquire the spectrum (32 scans at 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the software to mathematically compensate for the wavelength-dependent penetration depth.

Workflow Visualization

FTIR_Workflow cluster_KBr Transmission KBr Pellet Method cluster_ATR ATR-FTIR Method Sample 1-(4-chloro-2-methylphenyl) -1H-pyrrole Sample Grind Grind with KBr (1:100 ratio) Sample->Grind Crystal Place on Diamond/ ZnSe Crystal Sample->Crystal Press Press into Pellet (10 tons, 2 min) Grind->Press Trans_IR Transmission FTIR Full Beam Penetration Press->Trans_IR Data Spectral Analysis & Peak Assignment Trans_IR->Data Clamp Apply Pressure (Ensure Contact) Crystal->Clamp ATR_IR ATR-FTIR Evanescent Wave Clamp->ATR_IR ATR_IR->Data

Figure 1: Comparative experimental workflow for FTIR analysis of solid organic compounds.

Comparative Performance Summary

The table below summarizes the practical and analytical trade-offs when analyzing this specific N-arylpyrrole derivative.

Table 2: Performance Comparison for 1-(4-chloro-2-methylphenyl)-1H-pyrrole
Performance MetricATR-FTIRKBr Pellet Transmission
Sample Preparation Time < 1 minute10 – 15 minutes
Sample Destruction Non-destructive (Sample recoverable)Destructive (Diluted in KBr matrix)
High-Wavenumber Resolution (>3000 cm⁻¹) Fair: Pyrrole C-H stretches appear artificially weak due to shallow penetration.Excellent: True Beer-Lambert absorption yields sharp, distinct C-H peaks.
Fingerprint Resolution (<1000 cm⁻¹) Good: Sufficient for basic ID, but signal-to-noise drops near the crystal cutoff.Superior: Deep beam penetration easily resolves C-Cl stretch and oop bending [2].
Moisture Artifact Risk Low (Ambient humidity easily subtracted)High (Hygroscopic KBr can introduce broad -OH bands if not dried)
Quantitative Accuracy Low (Pathlength depends on clamping pressure)High (Fixed pathlength and known concentration)

Conclusion & Recommendations

For the routine identity verification or high-throughput screening of 1-(4-chloro-2-methylphenyl)-1H-pyrrole, ATR-FTIR is the recommended methodology due to its speed and non-destructive nature [1].

However, if the analytical objective is to perform rigorous structural elucidation, identify trace impurities, or explicitly map the low-frequency C-Cl stretch and complex aromatic out-of-plane bending modes, the KBr Pellet Transmission method remains the gold standard [2]. The superior signal-to-noise ratio in the fingerprint region provided by full beam penetration justifies the extended sample preparation time.

References

  • A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry - acs.org. 1

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - kinteksolution.com.2

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - nih.gov. 3

  • IR Spectroscopy Tutorial: Alkyl Halides - orgchemboulder.com. 4

Sources

A Comparative Analysis of Electrophilic Reactivity: 1-(4-chloro-2-methylphenyl)-1H-pyrrole vs. 1-phenylpyrrole

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and materials science, N-arylpyrroles serve as pivotal structural motifs. Their utility is deeply intertwined with their reactivity in electrophilic aromatic substitution (EAS) reactions, which allows for the precise functionalization of the pyrrole core. This guide provides an in-depth comparison of the electrophilic reactivity of two such analogs: the unsubstituted 1-phenylpyrrole and the substituted 1-(4-chloro-2-methylphenyl)-1H-pyrrole. Understanding the subtle yet significant electronic and steric influences of the N-aryl substituents is paramount for optimizing synthetic strategies and predicting reaction outcomes.

Executive Summary of Reactivity

The inherent reactivity of the pyrrole ring—a π-excessive heterocycle—is significantly modulated by the nature of the substituent on the nitrogen atom. For N-arylpyrroles, the electronic character of the phenyl ring, influenced by its own substituents, dictates the electron density of the pyrrole moiety and, consequently, its nucleophilicity towards electrophiles. Based on fundamental electronic principles, 1-phenylpyrrole is predicted to be more reactive towards electrophilic aromatic substitution than 1-(4-chloro-2-methylphenyl)-1H-pyrrole. The cumulative electron-withdrawing effect of the chloro and methyl groups on the N-phenyl ring in the latter compound is expected to decrease the overall electron-donating ability of the N-phenyl group towards the pyrrole ring, rendering it less nucleophilic.

Mechanistic Insights: The Role of N-Aryl Substituents

The lone pair of electrons on the pyrrole nitrogen is integral to its aromatic sextet, making the ring significantly more electron-rich and reactive than benzene.[1] Electrophilic attack preferentially occurs at the C2 (α) position due to the superior stabilization of the resulting cationic intermediate (the arenium ion) through resonance, which involves the nitrogen atom.[2][3]

In N-arylpyrroles, the phenyl group is generally considered to be electron-withdrawing due to its electronegativity, thus deactivating the pyrrole ring compared to N-alkylpyrroles. However, the substituents on this phenyl ring can further modulate this effect.

Electronic Effects of Substituents on the N-Phenyl Ring

The reactivity of 1-(4-chloro-2-methylphenyl)-1H-pyrrole is governed by the interplay of inductive and resonance effects of the chloro and methyl substituents on the N-phenyl ring.

  • 1-phenylpyrrole : The unsubstituted phenyl group acts as a mild electron-withdrawing group, reducing the electron density of the pyrrole ring compared to N-H or N-alkyl pyrroles.

  • 1-(4-chloro-2-methylphenyl)-1H-pyrrole :

    • Chloro Group (at C4) : This halogen exerts a dual electronic effect. It is inductively electron-withdrawing due to its high electronegativity, which deactivates the phenyl ring.[4] It also possesses lone pairs that can be donated via a resonance effect, but for halogens, the inductive effect typically outweighs the resonance effect.[5]

    • Methyl Group (at C2) : Alkyl groups are electron-donating through an inductive effect, which activates the phenyl ring.[4]

The net effect of these substituents on the phenyl ring's ability to influence the pyrrole's reactivity is a composite of these individual contributions. The electron-withdrawing inductive effect of the chloro group is generally stronger than the electron-donating inductive effect of the methyl group. Consequently, the 4-chloro-2-methylphenyl substituent is expected to be more electron-withdrawing overall than an unsubstituted phenyl group. This increased electron withdrawal further reduces the electron density on the pyrrole nitrogen, leading to a decrease in the nucleophilicity of the pyrrole ring and thus, lower reactivity in electrophilic aromatic substitution reactions.

Comparative Reactivity in Key Electrophilic Aromatic Substitutions

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings, including pyrroles, using the Vilsmeier reagent (generated from DMF and POCl₃).[6][7] Studies on 1-(p-substituted aryl)pyrroles have shown that the electronic effects of the substituents on the phenyl ring on the position of formylation are minor and primarily inductive. However, the overall rate of reaction is still expected to be influenced by the electron density of the pyrrole ring.

Prediction: 1-phenylpyrrole will undergo Vilsmeier-Haack formylation at a faster rate and likely with higher yields under identical conditions compared to 1-(4-chloro-2-methylphenyl)-1H-pyrrole due to the latter's decreased nucleophilicity. For both compounds, formylation is expected to occur predominantly at the C2 position.

Nitration

Nitration of pyrroles is notoriously sensitive to acidic conditions, which can lead to polymerization.[8][9] Therefore, milder nitrating agents like acetyl nitrate are typically employed.[8] The electron-withdrawing nitro group, once introduced, deactivates the ring towards further substitution.

Prediction: The deactivating effect of the 4-chloro-2-methylphenyl group will render 1-(4-chloro-2-methylphenyl)-1H-pyrrole less reactive towards nitration than 1-phenylpyrrole. Milder reaction conditions would be required for the substituted compound to avoid decomposition and achieve mononitration.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring using an acyl halide or anhydride and a Lewis acid catalyst.[10][11] The resulting acylpyrrole is deactivated towards further acylation, which helps to prevent polysubstitution.[11]

Prediction: 1-phenylpyrrole will be more reactive in Friedel-Crafts acylation. A stronger Lewis acid or higher temperatures may be necessary to achieve comparable yields for 1-(4-chloro-2-methylphenyl)-1H-pyrrole.

Data Presentation: A Comparative Overview

Property1-phenylpyrrole1-(4-chloro-2-methylphenyl)-1H-pyrroleRationale
Structure Pyrrole ring with an N-phenyl groupPyrrole ring with an N-(4-chloro-2-methylphenyl) groupThe core heterocyclic structure is the same, differing only in the N-aryl substituent.
Electronic Effect of N-Aryl Substituent Mildly electron-withdrawingModerately electron-withdrawingThe combined inductive effects of the chloro (withdrawing) and methyl (donating) groups result in a net electron-withdrawing character that is greater than that of an unsubstituted phenyl group.
Predicted Reactivity in Electrophilic Aromatic Substitution HigherLowerThe more electron-deficient pyrrole ring in the substituted compound is less nucleophilic and thus less susceptible to attack by electrophiles.
Regioselectivity Predominantly C2-substitutionPredominantly C2-substitutionFor most electrophilic substitutions on N-substituted pyrroles, the attack preferentially occurs at the C2 position due to the formation of a more stable cationic intermediate.

Experimental Protocols

To empirically validate the predicted difference in reactivity, a competitive reaction can be designed. The following protocols are representative examples for key electrophilic aromatic substitution reactions.

Protocol 1: Competitive Vilsmeier-Haack Formylation

Objective: To determine the relative reactivity of 1-phenylpyrrole and 1-(4-chloro-2-methylphenyl)-1H-pyrrole towards formylation.

Materials:

  • 1-phenylpyrrole

  • 1-(4-chloro-2-methylphenyl)-1H-pyrrole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.5 equiv) to anhydrous DCE. Cool the solution to 0 °C in an ice bath.

  • Add POCl₃ (1.1 equiv) dropwise to the stirred solution, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

  • Prepare a solution of 1-phenylpyrrole (1.0 equiv), 1-(4-chloro-2-methylphenyl)-1H-pyrrole (1.0 equiv), and the internal standard in anhydrous DCE.

  • Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by taking aliquots and analyzing by GC-MS.

  • Quench the reaction by carefully pouring the mixture into a beaker of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS and ¹H NMR to determine the relative ratio of the formylated products.

Expected Outcome: A higher ratio of 2-formyl-1-phenylpyrrole to 2-formyl-1-(4-chloro-2-methylphenyl)-1H-pyrrole will confirm the higher reactivity of 1-phenylpyrrole.

Protocol 2: Friedel-Crafts Acylation of 1-phenylpyrrole

Objective: To synthesize 2-acetyl-1-phenylpyrrole.

Materials:

  • 1-phenylpyrrole

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM. Cool the suspension to 0 °C.

  • Add acetyl chloride (1.1 equiv) dropwise to the stirred suspension.

  • Add a solution of 1-phenylpyrrole (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over MgSO₄.

  • Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

electronic_effects cluster_phenylpyrrole 1-phenylpyrrole cluster_substituted_pyrrole 1-(4-chloro-2-methylphenyl)-1H-pyrrole Pyrrole_Ring_1 Pyrrole Ring (Electron-rich) Reactivity_1 Higher Reactivity in EAS Pyrrole_Ring_1->Reactivity_1 Phenyl_Group Phenyl Group (Mildly deactivating) Phenyl_Group->Pyrrole_Ring_1 Inductive Withdrawal Pyrrole_Ring_2 Pyrrole Ring (Less electron-rich) Reactivity_2 Lower Reactivity in EAS Pyrrole_Ring_2->Reactivity_2 Substituted_Phenyl 4-Chloro-2-methylphenyl Group (Moderately deactivating) Substituted_Phenyl->Pyrrole_Ring_2 Enhanced Inductive Withdrawal

Caption: Electronic influence of N-aryl substituents on pyrrole reactivity.

EAS_Mechanism Start N-Arylpyrrole + Electrophile (E+) Step1 Step 1: Electrophilic attack at C2 (Rate-determining step) Start->Step1 Intermediate Resonance-stabilized Cationic Intermediate (Arenium Ion) Step1->Intermediate Step2 Step 2: Deprotonation Intermediate->Step2 Product C2-Substituted N-Arylpyrrole Step2->Product

Caption: General mechanism of electrophilic aromatic substitution on N-arylpyrroles.

Conclusion

The electronic nature of the N-aryl substituent plays a crucial role in determining the reactivity of the pyrrole ring in electrophilic aromatic substitution. 1-phenylpyrrole is predicted to be more reactive than 1-(4-chloro-2-methylphenyl)-1H-pyrrole due to the increased electron-withdrawing character of the substituted phenyl ring in the latter. This understanding is critical for the rational design of synthetic routes involving these important heterocyclic scaffolds. The provided experimental protocols offer a framework for empirically verifying these predictions and for the controlled functionalization of these molecules.

References

  • Vilsmeier-Haack Formylation of Pyrroles. (2013). Scribd. [Link]

  • Vilsmeier-Haack Reaction. Cambridge University Press. [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1971). Journal of the Chemical Society C: Organic. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs. [Link]

  • Experiment 1: Friedel-Crafts Acylation. Swarthmore College. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

  • A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles. (2025). ResearchGate. [Link]

  • Substituent Effects. La Salle University. [Link]

  • Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides. (2021). SIOC Journals. [Link]

  • electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. (2002). HETEROCYCLES. [Link]

  • The Effect of Substituents on Reactivity. Lumen Learning. [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. (1987). University of Calgary. [Link]

  • Lecture 15 - Hammett Plots for Electronic Effects. NPTEL. [Link]

  • Linear Free Energy Rel
  • Substituent Effects in Electrophilic Substitutions. The Pennsylvania State University. [Link]

  • Electrophilic Aromatic Substitution. University of Missouri–St. Louis. [Link]

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC. [Link]

  • Nitropyrroles—II : The nitration of pyrrole. Semantic Scholar. [Link]

  • Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Grids I: Electrophilic Aromatic Substitution. SciELO. [Link]

  • Hammett plot for hydrolysis of N -aryl pyridylcarbamates showing the e ff ect of the substituent on the leaving group. ResearchGate. [Link]

  • Substituent Effects on Rate in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • Electrophilic Aromatic Substitution. University of California, Irvine. [Link]

  • PYRROL-3-YL)-(4-CHLORO-2-NITRO-PHENYL) - SpectraBase. SpectraBase. [Link]-(4-CHLORO-2-NITRO-PHENYL)-PYRROL-3-YL)-1H-PYRROLE-2,4-DICARBOXYLATE)

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). MDPI. [Link]

  • 8SI Nitroso pyrrole. The Royal Society of Chemistry. [Link]

  • Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. (2016). MDPI. [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. [Link]

  • Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. (2016). Frontiers. [Link]

  • Nitration of pyrrole with sulfuric and nitric acids. (2015). Chemistry Stack Exchange. [Link]

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UV-Vis absorption spectra comparison of N-arylpyrrole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the photophysical characterization of heterocyclic scaffolds, I frequently evaluate the electronic properties of N-arylpyrrole derivatives. These molecules are highly versatile building blocks whose applications span from broad-spectrum antimicrobial agents to low-bandgap polymers for bulk-heterojunction (BHJ) solar cells[1][2].

Understanding their UV-Vis absorption spectra is critical. The absorption maxima (


) and molar absorptivity (

) provide direct, quantifiable evidence of

-conjugation extent, intramolecular charge transfer (ICT) dynamics, and HOMO-LUMO energy gaps. This guide objectively compares the UV-Vis absorption profiles of various N-arylpyrrole derivatives and provides a field-proven, self-validating protocol for their spectroscopic characterization.

Comparative Analysis of UV-Vis Spectra

The electronic properties of N-arylpyrroles are highly tunable. By modifying the substituents on the pyrrole core or the N-aryl ring, researchers can engineer the absorption profile from the deep UV to the near-infrared (NIR) region.

1. Antimicrobial N-Arylpyrrole Derivatives Recent ligand-based designs of N-arylpyrrole derivatives (e.g., linked with 1,2,4-triazole or aminoguanidine moieties) have demonstrated potent activity against MRSA and ESKAPE pathogens[2]. In these systems, UV-Vis spectroscopy is primarily used for structural verification and stability assessment. Because these molecules lack extended


-conjugation, they typically exhibit high-energy 

transitions in the 270–320 nm range. This correlates with a relatively wide optical bandgap of approximately 2.9 eV[3].

2. Conjugated 2,5-di(thiophenyl)-N-arylpyrroles for Organic Electronics When N-arylpyrroles are flanked by electron-rich thiophene units, the


-conjugation is significantly extended. Monomeric 2,5-di(thiophenyl)-N-arylpyrroles exhibit a 

around 340 nm[1]. However, when polymerized, the absorption peaks undergo a massive bathochromic (red) shift to 526–606 nm[1]. Furthermore, the introduction of electron-accepting units creates a "push-pull" system, generating a low-energy internal charge transfer (ICT) band with an onset up to 750 nm. This corresponds to a narrow bandgap of ~1.65 eV, which is ideal for capturing solar irradiance in photovoltaic applications[1][4].

3. N,C-Chelate Organoboron N-Arylpyrroles Organoboron complexes utilizing N-arylpyrrole derivatives as chelating ligands exhibit unique photoisomerization properties. The UV-Vis spectra of these compounds typically feature a broad charge-transfer (HOMO


 LUMO) absorption band between 370 and 440 nm[5]. The rigidification caused by boron chelation lowers the reorganization energy and strongly influences the absorption profile, often resulting in distinct color changes (e.g., yellow to orange) upon structural isomerization[5].

Quantitative Data Summary

The following table summarizes the spectral characteristics of key N-arylpyrrole classes to facilitate objective comparison during material selection.

Compound ClassKey Structural FeatureTypical

(nm)
Optical Bandgap (eV)Primary Application
Unsubstituted N-Arylpyrroles Simple phenyl ring on pyrrole nitrogen250 – 290> 3.5Synthetic intermediates
N-Arylpyrrole-1,2,4-triazoles Triazole linkage, minimal extended conjugation270 – 320~ 2.9Antimicrobial agents
2,5-di(thiophenyl)-N-arylpyrrole (Monomers) Electron-rich thiophene flanking groups340 – 380~ 2.5 – 2.8Organic electronics
2,5-di(thiophenyl)-N-arylpyrrole (Polymers) Extended

-conjugation along polymer backbone
526 – 6061.65 – 1.9BHJ Solar Cells
N,C-Chelate Organoboron N-Arylpyrroles Boron chelation, rigid push-pull system370 – 440VariablePhotoswitches / Bioimaging

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure high-fidelity spectroscopic data, the following protocol integrates self-validating steps to prevent common artifacts such as aggregation-induced scattering or detector saturation.

Step 1: Instrument Calibration & Solvent Blanking

  • Action: Turn on the UV-Vis spectrophotometer (tungsten and deuterium lamps) and allow a 30-minute warm-up. Measure a holmium oxide filter standard to verify wavelength accuracy. Select a spectroscopy-grade solvent (e.g., Chloroform for polymers, DMF for polar antimicrobial derivatives). Record a baseline using the pure solvent in a matched quartz cuvette (1 cm path length).

  • Causality: Lamp thermal equilibrium prevents baseline drift. Solvents dictate solvatochromic shifts; polar solvents like DMF can stabilize excited states in push-pull systems, causing red shifts. Matched cuvettes and baseline subtraction eliminate optical artifacts from the cuvette walls and solvent absorbance.

Step 2: Concentration Optimization

  • Action: Prepare a stock solution of the N-arylpyrrole derivative and dilute to a precise working concentration of

    
     M.
    
  • Causality: At high concentrations, conjugated N-arylpyrrole polymers undergo aggregation-induced planarization, which artificially broadens the spectrum and introduces low-energy shoulder peaks[1]. A concentration of

    
     M ensures the maximum absorbance remains between 0.1 and 1.0 A.U., strictly adhering to the linear dynamic range of the Beer-Lambert law.
    

Step 3: Spectral Acquisition

  • Action: Scan the sample from 200 nm to 800 nm at a medium scan rate (e.g., 600 nm/min) with a slit width of 1-2 nm.

  • Causality: A 1-2 nm slit width provides the optimal balance between spectral resolution (to resolve fine vibrational structure) and signal-to-noise ratio.

Step 4: System Self-Validation

  • Action: Immediately after the sample scan, re-run the pure solvent blank.

  • Causality: If the baseline has drifted by >0.01 A.U., the cuvette was likely contaminated during sample transfer, or the lamp intensity fluctuated. The measurement must be discarded and repeated to maintain scientific integrity.

Workflow Visualization

G A Synthesis of N-Arylpyrrole Derivatives B Purification & Structural Elucidation A->B C Sample Preparation (10^-5 M in CHCl3/DMF) B->C D UV-Vis Spectroscopic Measurement C->D E Data Analysis: Absorption Maxima D->E F Bandgap Calculation (Tauc Plot) D->F G Structure-Property Correlation E->G F->G

Workflow for the synthesis and UV-Vis characterization of N-arylpyrroles.

References

  • Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Accessing Two-Stage Regioselective Photoisomerization in Unsymmetrical N,C-Chelate Organoboron Compounds Source: ACS Publications URL:[Link]

  • Signature redacted - DSpace@MIT (Thesis on 2,5-di(thiophenyl)-N-arylpyrroles) Source: Massachusetts Institute of Technology (MIT) URL:[Link]

Sources

A Comparative Guide to the Analytical Validation of 1-(4-chloro-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical techniques for the validation of the novel heterocyclic compound, 1-(4-chloro-2-methylphenyl)-1H-pyrrole. For researchers and professionals in drug development, confirming the elemental composition, purity, and structure of a newly synthesized molecule is a cornerstone of scientific rigor and regulatory compliance. While traditional elemental analysis serves as a fundamental checkpoint for empirical formula validation, it represents only a single piece of the comprehensive analytical puzzle.

This document moves beyond a simple procedural outline, delving into the causality behind experimental choices and comparing the gold-standard combustion analysis with powerful chromatographic and spectroscopic alternatives. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the experimental data and protocols necessary for a multi-faceted validation strategy.

Foundational Checkpoint: Elemental Analysis (EA)

Elemental analysis is a destructive, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[1] For a novel compound like 1-(4-chloro-2-methylphenyl)-1H-pyrrole, this analysis is the first-line method to verify that the empirical formula aligns with the expected molecular structure.[2] The principle relies on the complete combustion of the sample, followed by the detection of the resulting gases (CO₂, H₂O, N₂) to calculate the percentage of each element.[3]

Theoretical Elemental Composition

The molecular formula for 1-(4-chloro-2-methylphenyl)-1H-pyrrole is C₁₁H₉ClN. The theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )Percentage (%)
CarbonC12.01111132.12169.33%
HydrogenH1.00899.0724.76%
ChlorineCl35.453135.45318.60%
NitrogenN14.007114.0077.35%
Total 190.653 100.00%
Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried 1-(4-chloro-2-methylphenyl)-1H-pyrrole sample into a tin capsule.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide).

  • Combustion: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a high-temperature (900-1000 °C) combustion tube rich in oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction & Separation: The combustion gases pass through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides back to N₂. The resulting gas mixture (CO₂, H₂O, N₂, and a carrier gas like Helium) is then passed through a chromatographic column to separate the components.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Analysis: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the percentage of C, H, and N. The results are then compared against the theoretical values. For publication and confirmation of purity, the experimental values should be within ±0.4% of the calculated theoretical values.[4][5]

Workflow for Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing node_prep Weigh 2-3 mg of 1-(4-chloro-2-methylphenyl)-1H-pyrrole node_encap Encapsulate in Tin Foil node_prep->node_encap node_comb Combustion (900-1000 °C, O₂) node_encap->node_comb node_red Reduction (Copper Furnace) node_comb->node_red node_sep Gas Chromatography Separation node_red->node_sep node_det Thermal Conductivity Detection (TCD) node_sep->node_det node_calc Calculate %C, %H, %N node_det->node_calc node_comp Compare Experimental vs. Theoretical (±0.4% tolerance) node_calc->node_comp

Workflow for Elemental Analysis by Combustion.

Orthogonal Methods: A Comparative Perspective

While elemental analysis validates the empirical formula, it provides limited information on isomeric purity, molecular structure, or the presence of impurities with similar elemental compositions.[5] Therefore, a robust validation package must include orthogonal techniques that assess purity and structure through different physical principles.[6][]

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from process-related impurities and degradation products.[8][9] Its high resolution and sensitivity make it ideal for detecting trace-level contaminants.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like 1-(4-chloro-2-methylphenyl)-1H-pyrrole, a reversed-phase method (polar mobile phase, non-polar stationary phase) is typically effective.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 70% A to 10% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately prepare a stock solution of 1-(4-chloro-2-methylphenyl)-1H-pyrrole at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Prepare a sample solution for injection at a concentration of approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A single, sharp, symmetrical peak indicates high purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation node_dissolve Dissolve sample in Acetonitrile/Water node_filter Filter through 0.22 µm Syringe Filter node_dissolve->node_filter node_inject Inject into HPLC System node_filter->node_inject node_sep Separation on C18 Column node_inject->node_sep node_detect UV Detection (254 nm) node_sep->node_detect node_chrom Generate Chromatogram node_detect->node_chrom node_purity Calculate Purity (Peak Area %) node_chrom->node_purity

Workflow for HPLC Purity Assessment.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

For volatile and thermally stable compounds like many pyrrole derivatives, GC-MS is an exceptionally powerful tool.[10][11] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide both identity and purity information.

Principle: The sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column. As each component elutes, it is ionized (typically by electron ionization, EI), and the resulting ions are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum or "fingerprint" for the molecule.[10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 0.5 mg/mL.[10]

  • Data Analysis: The retention time confirms the compound's identity against a standard. The mass spectrum is analyzed for the molecular ion peak (M⁺) corresponding to the molecular weight (190.65 g/mol ) and a fragmentation pattern consistent with the structure of 1-(4-chloro-2-methylphenyl)-1H-pyrrole.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation node_prep Dissolve sample in Volatile Solvent (e.g., DCM) node_inject Inject into GC node_prep->node_inject node_sep Separation by Temperature Program node_inject->node_sep node_ionize Electron Ionization (EI, 70 eV) node_sep->node_ionize node_detect Mass Detection (m/z Scan) node_ionize->node_detect node_spectrum Generate Mass Spectrum node_detect->node_spectrum node_confirm Confirm Molecular Ion (M⁺) & Fragmentation Pattern node_spectrum->node_confirm

Workflow for GC-MS Identity Confirmation.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules.[12][13] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Principle: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field and irradiated with radiofrequency pulses, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a detailed map of the molecular structure.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[12]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended): Experiments like COSY (H-H correlation), HSQC (C-H one-bond correlation), and HMBC (C-H long-range correlation) can be used to definitively assign all signals and confirm atomic connectivity.[14]

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shift (position), integration (area under the peak, proportional to the number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons). The spectrum should show distinct signals for the aromatic protons on the chloromethylphenyl ring and the protons on the pyrrole ring, with integrations matching the 9 protons in the molecule.

    • ¹³C NMR: The spectrum should display 11 distinct signals, corresponding to the 11 unique carbon atoms in the structure.

    • The absence of significant unassignable peaks is a strong indicator of high purity.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Spectral Analysis node_prep Dissolve 5-10 mg sample in Deuterated Solvent (CDCl₃) node_1h Acquire ¹H Spectrum node_prep->node_1h node_13c Acquire ¹³C Spectrum node_1h->node_13c node_2d Acquire 2D Spectra (COSY, HSQC) node_13c->node_2d node_assign Assign Signals (Chemical Shift, Integration, Coupling) node_2d->node_assign node_verify Verify Connectivity & Confirm Structure node_assign->node_verify

Workflow for NMR-Based Structural Elucidation.

Comparative Summary and Integrated Strategy

No single technique provides a complete picture of a compound's identity and purity. A self-validating system relies on the convergence of evidence from multiple, independent analytical methods.

Data Summary Table
Analytical TechniqueInformation ProvidedPrimary ApplicationStrengthsLimitations
Elemental Analysis (EA) Elemental Composition (%C, H, N)Empirical Formula ValidationQuantitative, confirms elemental ratios, accepted purity standard (±0.4%).[4]Destructive, requires high purity, not structure-specific, insensitive to isomeric impurities.
HPLC Purity, Presence of ImpuritiesPurity QuantificationHigh resolution and sensitivity, quantitative, ideal for non-volatile compounds.[9]Requires a chromophore for UV detection, identity confirmation is not definitive without a standard.
GC-MS Molecular Weight, Fragmentation Pattern, PurityIdentity Confirmation & PurityHigh sensitivity, provides structural "fingerprint," excellent for volatile compounds.[10][11]Limited to thermally stable and volatile compounds, potential for thermal degradation.
NMR Spectroscopy Unambiguous Molecular Structure, PurityStructural ElucidationDefinitive structural information, non-destructive, can quantify purity (qNMR).[12][15]Relatively low sensitivity, requires larger sample amounts, can be complex to interpret.
Integrated Validation Strategy

A logical and robust approach to validating a new batch of 1-(4-chloro-2-methylphenyl)-1H-pyrrole involves a tiered strategy where the results of each technique corroborate the others.

Integrated_Strategy node_synthesis Synthesized Compound: 1-(4-chloro-2-methylphenyl)-1H-pyrrole node_nmr Primary Structural Confirmation (NMR Spectroscopy) node_synthesis->node_nmr node_ms Molecular Weight Confirmation (GC-MS) node_synthesis->node_ms node_purity Purity Assessment (HPLC) node_nmr->node_purity Structure Confirmed, Proceed to Purity node_ms->node_purity node_ea Empirical Formula Validation (Elemental Analysis) node_purity->node_ea Purity ≥ 95%, Proceed to Final Validation node_final Validated Compound (Structure, Purity, & Composition Confirmed) node_ea->node_final

An Integrated Strategy for Compound Validation.

Conclusion

The validation of 1-(4-chloro-2-methylphenyl)-1H-pyrrole requires a multi-pronged analytical approach. While elemental analysis provides the foundational data to confirm the correct empirical formula, it is insufficient on its own to guarantee identity and purity. The structural integrity must be unequivocally established by NMR spectroscopy, with supporting molecular weight data from GC-MS.[6] Concurrently, the purity profile should be rigorously assessed using a high-resolution separation technique like HPLC.[8] By integrating these orthogonal methods, researchers and drug development professionals can build a comprehensive and trustworthy data package, ensuring the quality and integrity of their chemical entity for subsequent research and development.

References

  • Benchchem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Isomeric Purity Analysis of Dimethylpyrrole Samples by GC-MS.
  • National Institutes of Health (NIH). (n.d.). An International Study Evaluating Elemental Analysis - PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Characterization of Pyrrole Derivatives.
  • Ainsworth, S. J. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. CIRES - University of Colorado Boulder. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • Oxford Academic. (n.d.). Behavior of Some Pyrrole Derivatives in Gas Chromatography. Retrieved from [Link]

  • YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl).
  • International Journal of Pharmaceutical and Research Allied Sciences. (n.d.). Study of Novel Pyrrole Derivatives. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Introduction: The Pyrrole Scaffold and the Significance of Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Biological Efficacy of Chlorinated N-Arylpyrrole Analogs

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] N-arylpyrrole derivatives, in particular, have garnered significant attention for their potential as antimicrobial, anticancer, and antimalarial agents.[3][4][5] The introduction of halogen atoms, especially chlorine, onto the aryl moiety is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability.[6][7][8] An increase in lipophilicity can enhance membrane permeability, while the electron-withdrawing nature of chlorine can alter binding interactions with biological targets, often leading to a significant enhancement in biological efficacy.[7][9] This guide focuses on a comparative analysis of chlorinated N-arylpyrrole analogs to elucidate these structure-activity relationships (SAR).

Comparative Antimicrobial Efficacy

Recent studies have highlighted the potent, broad-spectrum antimicrobial activity of N-arylpyrrole derivatives, particularly against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.[1][3][10][11]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

A comparative analysis of different N-arylpyrrole series reveals that the nature and substitution pattern of the side chain and the aryl ring are critical for antimicrobial potency. One study that synthesized three series of N-arylpyrrole derivatives (Va-e, VIa-e, and VIIa-e) found that the aminoguanidine series (Va-e) was the most active.[1][3]

Within this active series, compound Vc , which features a long, lipophilic phenyl moiety, emerged as the most potent analog.[3] It demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, outperforming the standard antibiotic levofloxacin (MIC = 8 µg/mL).[1][3][10] Furthermore, Vc showed significant activity against Gram-negative bacteria like E. coli (MIC = 4 µg/mL), K. pneumoniae (MIC = 8 µg/mL), and A. baumannii (MIC = 8 µg/mL), as well as notable anti-tubercular activity against Mycobacterium phlei (MIC = 8 µg/mL).[1][3][12] The high efficacy of Vc underscores the importance of lipophilicity in this series for enhanced bacterial cell penetration and target engagement.

Quantitative Comparison of Antimicrobial Activity

The table below summarizes the Minimum Inhibitory Concentrations (MIC) of the most potent N-arylpyrrole analogs from the aminoguanidine series (Va-e) against a panel of pathogenic bacteria, with levofloxacin as a reference antibiotic.

CompoundR GroupMRSA (µg/mL)E. coli (µg/mL)K. pneumoniae (µg/mL)A. baumannii (µg/mL)M. phlei (µg/mL)
Vb (details not specified)4881616
Vc Phenyl44888
Ve (details not specified)4----
Levofloxacin -8----

Data synthesized from multiple sources.[1][3][10][12]

Proposed Mechanism of Action: UPPP Inhibition

In silico docking studies suggest that the antimicrobial activity of these N-arylpyrrole analogs is mediated through the inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP), a critical enzyme in the early stages of bacterial cell wall biosynthesis.[1][3][10] By inhibiting UPPP, these compounds disrupt peptidoglycan synthesis, leading to compromised cell wall integrity and ultimately, bacterial cell death.[3] This proposed mechanism provides a strong rationale for their efficacy against resistant strains like MRSA.

G cluster_bacterial_cell Bacterial Cell UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Forms Lipid_II Lipid II Lipid_I->Lipid_II Forms Peptidoglycan Peptidoglycan Layer (Cell Wall) Lipid_II->Peptidoglycan Incorporation UPPP UPPP Enzyme UPP Undecaprenyl Pyrophosphate (UPP) N_Arylpyrrole Chlorinated N-Arylpyrrole Analog N_Arylpyrrole->UPPP Inhibits UP Undecaprenyl Phosphate (UP) UPP->UP Dephosphorylation UP->Lipid_I Recycled

Caption: Proposed mechanism of UPPP inhibition by N-arylpyrrole analogs.

Comparative Anticancer Efficacy

In addition to their antimicrobial properties, N-arylpyrrole derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[5][13][14] The introduction of specific substituents on the pyrrole and N-aryl rings plays a pivotal role in modulating this anticancer potential.

Structure-Activity Relationship in Anticancer Activity

Studies on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives have shown that the nature of the substituent on the sulfonamide nitrogen is critical for cytotoxicity.[5] For instance, compound 28 , with a specific substitution pattern, showed potent, time-dependent cytotoxicity against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.[5] Another study found that compound 4d , featuring a 2-benzylamino-4,5-dimethylphenyl moiety on the N-1 position of the pyrrole, induced the strongest cytotoxic effect, particularly against LoVo colon cancer cells.[13] This suggests that bulky, lipophilic groups can enhance anticancer activity.

Quantitative Comparison of Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC50) values for selected N-arylpyrrole analogs against various cancer cell lines.

CompoundCell LineIncubation TimeIC50 (µM)
28 HCT-116 (Colon)24h4
28 HCT-116 (Colon)48h3
28 HeLa (Cervical)48h10
28 MCF-7 (Breast)48h7
4d LoVo (Colon)24h<50 (at 400µM, viability is 3.93%)
4d MCF-7 (Breast)48h<50 (at 400µM, viability is 12.82%)

Data synthesized from multiple sources.[5][13]

The data indicates that the cytotoxic effect is both compound-specific and cell-line dependent. For compound 28 , the potency increased with longer incubation times, particularly for HeLa and MCF-7 cells.[5] Compound 4d showed a very strong dose-dependent effect, reducing cell viability to below 50% at concentrations as low as 50 µM.[13]

Caption: Key factors influencing the biological efficacy of N-arylpyrrole analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standard methodologies for assessing the biological efficacy of these compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of antimicrobial agents.[1]

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (reference antibiotic, e.g., levofloxacin) and negative control (broth only)

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the test compounds in CAMHB directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include positive and negative control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Causality: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds and concentrations. The use of standardized media and inoculum density ensures that the results are consistent and comparable across different experiments and laboratories.

Protocol 2: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[5]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Causality: The MTT assay is a robust and sensitive method for quantifying cytotoxicity. It relies on the principle that only viable cells can perform the enzymatic reduction of MTT, providing a direct correlation between mitochondrial activity and cell number. This makes it a reliable indicator of a compound's antiproliferative effect.

G cluster_workflow General Efficacy Testing Workflow Start Compound Synthesis & Characterization Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Hit_ID Hit Identification (Potent & Selective Analogs) Antimicrobial->Hit_ID Cytotoxicity->Hit_ID Mechanism Mechanism of Action Studies (e.g., Docking) Hit_ID->Mechanism InVivo In Vivo Efficacy & Toxicity Testing Hit_ID->InVivo Lead Lead Candidate Mechanism->Lead InVivo->Lead

Caption: A typical workflow for evaluating the biological efficacy of novel compounds.

Conclusion and Future Perspectives

Chlorinated N-arylpyrrole analogs represent a highly versatile and potent class of compounds with significant therapeutic potential. The strategic introduction of chlorine atoms and other functional groups onto the N-arylpyrrole scaffold effectively enhances their biological efficacy against a broad range of microbial pathogens and cancer cell lines. Structure-activity relationship studies consistently demonstrate that modulating lipophilicity and electronic properties through chlorination is a key factor in improving activity.[3][7][9] The proposed mechanism of UPPP inhibition for antimicrobial action offers a promising avenue for combating drug-resistant bacteria.[1][3] Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and selectivity, with the ultimate goal of advancing these promising molecules into preclinical and clinical development.

References

  • Qandeel, B. M., Mowafy, S., El-Badawy, M. F., Yahya, G., & Abouzid, K. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]

  • Oyeneyin, O. E., et al. (2025). Arylpyrrole derivatives as anti-malarial agents- in vivo and in silico investigations. Discover Chemistry, 2(1), 123. [Link]

  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8854. [Link]

  • Poczta, A., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1185. [Link]

  • Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]

  • Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. [Link]

  • Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]

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  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

  • Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents wit. Digital.CSIC. [Link]

  • Oyeneyin, O. E., et al. (2025). Arylpyrrole derivatives as anti-malarial agents- in vivo and in silico investigations. J-GLOBAL. [Link]

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  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1867. [Link]

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Safety Operating Guide

1-(4-chloro-2-methylphenyl)-1H-pyrrole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the proper lifecycle management and disposal of 1-(4-chloro-2-methylphenyl)-1H-pyrrole .

Introduction to Halogenated Pyrrole Management

In medicinal chemistry and drug development, pyrrole derivatives like 1-(4-chloro-2-methylphenyl)-1H-pyrrole (CAS: 881040-44-4) [1] are frequent building blocks. However, the presence of the covalently bound chlorine atom on the phenyl ring fundamentally alters the compound's end-of-life handling requirements.

Improper disposal of halogenated aromatics poses severe environmental and institutional risks. When combusted at standard temperatures or mixed with incompatible waste streams, chlorinated ring systems can act as precursors to highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) [2]. Therefore, disposal protocols must prioritize strict segregation and routing to licensed high-temperature incineration facilities.

Chemical Profile & Waste Classification

To establish a safe disposal protocol, personnel must first understand the physical and chemical parameters that dictate the compound's waste classification.

ParameterSpecificationOperational Implication
Chemical Name 1-(4-chloro-2-methylphenyl)-1H-pyrroleMust be written in full on all waste manifests; no abbreviations.
CAS Number 881040-44-4Primary identifier for Environmental Health and Safety (EHS) tracking.
Molecular Formula C₁₁H₁₀ClNThe presence of Chlorine (Cl) mandates "Halogenated" waste routing.
Molecular Weight 191.66 g/mol Used for calculating total halogen mass fraction in mixed waste.
Waste Category Halogenated Organic WasteCannot be mixed with standard non-halogenated solvent waste.
Incompatibilities Strong oxidizers, strong acidsRisk of exothermic reaction or structural degradation during storage.

Waste Routing and Disposal Workflow

The following diagram illustrates the logical progression of 1-(4-chloro-2-methylphenyl)-1H-pyrrole from the point of experimental generation to final destruction.

WasteWorkflow Gen Waste Generation (1-(4-chloro-2-methylphenyl)-1H-pyrrole) Seg Segregation: Halogenated Organic Stream Gen->Seg Identify C-Cl bond Cont Containment (HDPE / PTFE-lined) Seg->Cont Prevent cross-contamination EHS Institutional EHS Processing Cont->EHS GHS Compliant Labeling Inc Licensed High-Temp Incineration (>1000°C) EHS->Inc Dioxin prevention

Figure 1: Standardized lifecycle routing for halogenated aromatic laboratory waste.

Step-by-Step Disposal Methodology

This methodology provides self-validating steps to ensure regulatory compliance and laboratory safety [3]. Do not attempt to chemically neutralize or degrade this compound via improvised methods (e.g., base hydrolysis or oxidation) in the laboratory. Partial oxidation of chlorinated aromatics can yield unpredictable and highly toxic intermediates.

Phase 1: Point-of-Generation Segregation

Causality: Mixing halogenated waste with non-halogenated waste drastically increases institutional disposal costs and complicates the incineration process, as halogenated waste requires specialized scrubbers to capture hydrogen chloride (HCl) gas produced during combustion.

  • Identify the Stream: Immediately upon completion of the experiment, designate all reaction mixtures, filtrates, and solvent washes containing 1-(4-chloro-2-methylphenyl)-1H-pyrrole as Halogenated Organic Waste .

  • Verify Compatibility: Ensure the designated waste container does not contain incompatible chemicals, particularly strong oxidizing agents (e.g., peroxides, nitric acid) which could react with the electron-rich pyrrole ring.

Phase 2: Containment and Labeling

Causality: Proper containment prevents volatile emissions and chemical permeation, while strict labeling ensures downstream handlers (EHS and external contractors) can accurately assess the hazard profile.

  • Select the Vessel: Use High-Density Polyethylene (HDPE) or PTFE-lined containers. Avoid standard low-density plastics or degraded metal cans, which may be compromised by residual solvents or the compound itself.

  • Seal Integrity: Ensure the container features a secure, vapor-tight cap. Do not leave funnels resting in the waste container.

  • GHS Compliant Labeling: Attach a hazardous waste tag immediately. The tag must explicitly list "1-(4-chloro-2-methylphenyl)-1H-pyrrole" alongside any solvents (e.g., "Dichloromethane 90%, 1-(4-chloro-2-methylphenyl)-1H-pyrrole <1%"). Check the "Halogenated" and "Toxic" hazard boxes.

Phase 3: Spill Response and Decontamination

Causality: In the event of an accidental release, standard sweeping can aerosolize fine powders, leading to inhalation exposure.

  • Isolation: Restrict access to the spill area. Don appropriate PPE (nitrile gloves, safety goggles, flame-retardant lab coat).

  • Containment (Solid): If the compound is in solid form, gently cover it with damp sand or a commercial inert absorbent to prevent dust generation.

  • Containment (Solution): If dissolved in a solvent, surround the spill with an inert absorbent barrier (e.g., vermiculite). Do not use combustible absorbents like sawdust.

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a dedicated, sealable solid waste container. Label as "Spill Debris containing 1-(4-chloro-2-methylphenyl)-1H-pyrrole" and route to EHS.

Phase 4: Institutional Transfer & Final Destruction

Causality: Halogenated aromatics require temperatures exceeding 1000°C with adequate residence time to fully break the carbon-chlorine bonds and prevent the thermodynamic recombination into dioxins.

  • EHS Transfer: Submit a waste collection request to your institution's Environmental Health and Safety (EHS) department. Do not transport hazardous waste across public roads yourself.

  • Final Destruction: EHS will contract a licensed hazardous waste management facility (e.g., an EPA-permitted RCRA facility in the US) to perform high-temperature rotary kiln incineration equipped with alkaline scrubbers to neutralize the resulting HCl gas[2].

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management and Incineration Standards." EPA.gov. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

Personal protective equipment for handling 1-(4-chloro-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a logical extension of chemical mechanics. When handling specialized halogenated building blocks like 1-(4-chloro-2-methylphenyl)-1H-pyrrole , understanding the relationship between the molecule's structure and its physical hazards is paramount.

This guide provides a causality-driven, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific aryl pyrrole.

Chemical Profiling & Hazard Causality

1-(4-chloro-2-methylphenyl)-1H-pyrrole is a halogenated aromatic heterocycle frequently utilized in drug discovery and materials science. The presence of the chloro-substituent on the phenyl ring significantly influences both its biological reactivity and its environmental persistence.

Before initiating any workflow, we must baseline the quantitative and qualitative hazards of the compound[1].

Table 1: Chemical and Hazard Profile

Property / Specification Value / Designation Operational Implication
CAS Number 881040-44-4 Unique identifier for SDS cross-referencing.
Molecular Weight 191.66 g/mol Relatively low MW; forms fine, easily aerosolized dust.
Molecular Formula C₁₁H₁₀ClN Halogenated organic; dictates strict disposal routing.
Storage Conditions 2-8°C, Sealed & Dry Must be brought to room temp before opening to prevent condensation.

| GHS Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed; causes skin, eye, and respiratory irritation. |

Causality-Driven PPE Selection

Standard laboratory PPE is often insufficient for continuous work with halogenated aromatics. The selection below is driven by the specific permeation mechanics of chlorinated compounds.

  • Hand Protection (The Permeation Factor):

    • Standard Choice: Nitrile gloves (minimum 5 mil thickness) are acceptable for incidental contact (e.g., weighing dry powder).

    • Advanced Choice: If the compound is dissolved in chlorinated solvents (e.g., dichloromethane) or aromatic solvents, standard nitrile will degrade rapidly. In these scenarios, Viton™ or Polyvinyl Alcohol (PVA) gloves are required[2][3]. Halogenated solvents readily permeate thin nitrile, acting as a carrier to transport the dissolved pyrrole directly to the skin.

  • Respiratory Protection (The Aerosolization Risk):

    • Because the compound carries the H335 (May cause respiratory irritation) designation[1], inhalation of particulates must be prevented.

    • Primary control is a certified chemical fume hood. If weighing must occur outside a hood (which is strongly discouraged), an N95 or P100 particulate respirator is mandatory.

  • Eye and Body Protection:

    • Chemical Splash Goggles: Required over standard safety glasses. The H319 hazard indicates serious eye irritation; fine pyrrole dust can bypass the gaps in standard glasses.

    • Flame-Resistant Lab Coat: Must be fully buttoned with cuffs tucked into the gloves to eliminate exposed skin at the wrists.

Operational Workflow: Safe Handling Protocol

To ensure a self-validating system, every step in this protocol includes a verification check to confirm the physical environment is secure before proceeding.

Step 1: Environmental Preparation & Verification

  • Action: Power on the chemical fume hood and clear all unnecessary clutter to ensure laminar airflow.

  • Validation: Check the hood's digital magnehelic gauge or airflow monitor. Do not proceed unless the face velocity is confirmed between 80–120 feet per minute (fpm).

  • Prep: Place an anti-static weighing boat and a micro-spatula inside the hood.

Step 2: Thermal Equilibration

  • Action: Remove the sealed vial of 1-(4-chloro-2-methylphenyl)-1H-pyrrole from 2-8°C storage[1]. Allow it to sit in the fume hood for 15 minutes before opening.

  • Causality: Opening a cold vial in a humid lab causes immediate water condensation on the chemical, which can degrade the pyrrole ring over time and alter your precise molar calculations.

Step 3: Chemical Transfer

  • Action: Open the vial slowly. Use the anti-static spatula to transfer the solid.

  • Validation: Observe the powder. If static electricity causes the powder to "jump," wipe the exterior of your gloves and the weighing boat with a damp static-reduction cloth before continuing.

Step 4: Decontamination

  • Action: Once the transfer is complete, seal the primary vial. Wipe down the spatula and the analytical balance pan with a lint-free wipe dampened with a compatible solvent (e.g., isopropanol), followed by a water wipe.

G Start 1. Pre-Operation Verify Fume Hood Flow (80-120 fpm) PPE 2. Don PPE (Viton/Nitrile, Goggles, FR Coat) Start->PPE Handling 3. Chemical Transfer Equilibrate Temp & Minimize Dust PPE->Handling Decon 4. Decontamination Solvent Wipe of Tools & Surfaces Handling->Decon Waste 5. Waste Segregation Route to Halogenated Bins Decon->Waste

Figure 1: End-to-end safe handling and self-validation workflow for 1-(4-chloro-2-methylphenyl)-1H-pyrrole.

Waste Disposal Plan: The Halogenated Imperative

The disposal of 1-(4-chloro-2-methylphenyl)-1H-pyrrole requires strict adherence to environmental regulations regarding chlorinated compounds.

The Causality of Segregation: You must never mix halogenated organic waste (like this chloro-pyrrole) with non-halogenated organic waste (like pure ethanol or hexane)[4]. Halogenated compounds require specialized, high-temperature incineration to prevent the formation of highly toxic environmental pollutants, such as dioxins and furans[4][5]. If even a small amount of a halogenated compound is introduced into a non-halogenated waste carboy, the entire volume must be legally reclassified as halogenated, exponentially increasing disposal costs and logistical burden[4][6].

Step-by-Step Disposal Execution:

  • Solid Waste: Dispose of contaminated weighing boats, wipes, and single-use spatulas in a solid hazardous waste bin lined with a heavy-duty bag[7].

  • Liquid Waste: If the compound was dissolved in a solvent, pour the resulting mixture into a chemically compatible, clearly labeled "Halogenated Organic Waste" carboy.

  • Validation: Ensure the carboy is kept sealed with a vented cap when not actively receiving waste to prevent the evaporation of toxic volatile organics into the fume hood environment[6].

WasteLogic WasteGen Waste Generated from Pyrrole Handling IsSolid Physical State? WasteGen->IsSolid SolidWaste Solid Waste (PPE, Empty Vials, Wipes) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Solvents, Washings) IsSolid->LiquidWaste Liquid SolidHaz Solid Hazardous Waste Bin (Incineration Routing) SolidWaste->SolidHaz HasHalogen Contains Halogens (Cl, Br, F, I)? LiquidWaste->HasHalogen Halogenated Halogenated Organic Waste (Strict Segregation) HasHalogen->Halogenated Yes (Chloro-pyrrole) NonHalogenated Non-Halogenated Organic Waste HasHalogen->NonHalogenated No

Figure 2: Decision matrix for the segregation and disposal of halogenated organic laboratory waste.

References

  • University of Kentucky Environmental Health & Safety. "Personal Protective Equipment - Glove Compatibility Rating Systems." UKY Research Safety. Available at:[Link]

  • RiskAssess. "Disposal of Chemical Wastes: Halogenated vs. Non-Halogenated Liquids." RiskAssess. Available at:[Link]

  • University of Tennessee Safety Office. "Laboratory Hazardous Waste Management Guide." UTIA Safety. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.